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  • Product: DARUNAVIR N-BETA-D-GLUCURONIDE
  • CAS: 1159613-25-8

Core Science & Biosynthesis

Foundational

"synthesis and characterization of DARUNAVIR N-BETA-D-GLUCURONIDE"

Synthesis and Characterization of Darunavir N- β -D-Glucuronide: A Comprehensive Technical Guide Executive Summary Darunavir is a potent, second-generation non-peptidic human immunodeficiency virus type 1 (HIV-1) proteas...

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Author: BenchChem Technical Support Team. Date: April 2026

Synthesis and Characterization of Darunavir N- β -D-Glucuronide: A Comprehensive Technical Guide

Executive Summary

Darunavir is a potent, second-generation non-peptidic human immunodeficiency virus type 1 (HIV-1) protease inhibitor. While its primary metabolic clearance is mediated by cytochrome P450 3A4 (CYP3A4) through pathways such as carbamate hydrolysis and aliphatic/aromatic hydroxylation, phase II metabolism via uridine 5'-diphospho-glucuronosyltransferases (UGTs) plays a critical secondary role [1]. Specifically, the aniline moiety of darunavir undergoes N-glucuronidation, forming Darunavir N- β -D-glucuronide .

For drug development professionals and analytical chemists, the precise synthesis and structural elucidation of this metabolite are paramount for pharmacokinetic profiling, drug-drug interaction (DDI) liability assessments, and regulatory compliance. This whitepaper provides field-proven, self-validating methodologies for the targeted synthesis (both enzymatic and chemical) and the advanced analytical characterization of Darunavir N- β -D-glucuronide.

Mechanistic Rationale & Metabolic Context

Darunavir contains multiple functional groups susceptible to biotransformation, notably a secondary alcohol and a primary aromatic amine (aniline). While O-glucuronidation is theoretically possible, steric hindrance around the secondary alcohol and the electronic environment of the aniline group direct phase II conjugation primarily toward the nitrogen atom, yielding an N-glucuronide [2].

Understanding this regioselectivity is critical. N-glucuronides exhibit different stability profiles compared to O-glucuronides or acyl-glucuronides (which are notorious for transacylation and potential hepatotoxicity) [3]. To definitively study these properties, researchers require high-purity synthetic standards.

MetabolicPathway A Darunavir (Parent Drug) B UGT Enzymes (Hepatic Microsomes) A->B Substrate binding D Darunavir N-β-D-Glucuronide (Phase II Metabolite) B->D N-Glucuronidation at aniline moiety C UDPGA (Cofactor) C->B Glucuronyl donation

Metabolic pathway of Darunavir N-beta-D-glucuronide formation via UGT enzymes.

Synthesis Methodologies

To generate Darunavir N- β -D-glucuronide, two distinct pathways can be employed: enzymatic biosynthesis for small-scale analytical standards, and chemical synthesis for larger-scale preparative needs.

Enzymatic Biosynthesis Protocol

This method leverages Human Liver Microsomes (HLMs) to mimic in vivo phase II metabolism.

Causality of Reagents:

  • Alamethicin: UGT enzymes are localized within the lumen of the endoplasmic reticulum. Alamethicin, a pore-forming peptide, is required to permeabilize the microsomal membrane, allowing the highly polar cofactor (UDPGA) to access the UGT active site.

  • MgCl 2​ : Acts as a crucial divalent cation cofactor to stabilize the UGT-UDPGA complex.

Step-by-Step Workflow:

  • Preparation: In a 1.5 mL Eppendorf tube, combine 100 mM Tris-HCl buffer (pH 7.4), 5 mM MgCl 2​ , and 50 μ g/mL alamethicin.

  • Microsome Activation: Add pooled HLMs to a final protein concentration of 1.0 mg/mL. Incubate on ice for 15 minutes to allow alamethicin-induced pore formation.

  • Substrate Addition: Spike Darunavir (dissolved in DMSO) to a final concentration of 100 μ M. Ensure final DMSO concentration remains 1% to prevent enzyme denaturation.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding Uridine 5'-diphosphoglucuronic acid (UDPGA) to a final concentration of 2 mM.

  • Incubation & Quenching: Incubate at 37°C for 120 minutes in a thermomixer. Quench the reaction by adding an equal volume of ice-cold acetonitrile (MeCN) containing 0.1% formic acid.

  • Recovery: Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C. The supernatant contains the crude Darunavir N- β -D-glucuronide.

Chemical Synthesis Protocol

For milligram-to-gram scale production, a modified Koenigs-Knorr glycosylation utilizing a trichloroacetimidate donor is optimal.

Causality of Reagents:

  • Trichloroacetimidate Donor: Provides superior leaving group kinetics compared to traditional bromides, allowing for milder activation conditions.

  • TMSOTf (Trimethylsilyl trifluoromethanesulfonate): A strong Lewis acid that activates the imidate, generating an oxocarbenium ion intermediate. The α -configuration of the donor ensures stereoselective inversion to the desired β -N-linkage via neighboring group participation from the C2-acetate.

Step-by-Step Workflow:

  • Glycosylation: Dissolve Darunavir (1.0 eq) and methyl 2,3,4-tri-O-acetyl-1-O-(trichloroacetimidoyl)- α -D-glucopyranuronate (1.5 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere. Add 4Å molecular sieves and stir at room temperature for 30 minutes to ensure absolute dryness.

  • Activation: Cool the reaction to -20°C. Dropwise, add TMSOTf (0.2 eq). Stir for 2 hours at -20°C. The reaction progress can be monitored by TLC (EtOAc/Hexane 1:1).

  • Quenching: Quench with triethylamine (Et 3​ N) and filter through a Celite pad. Concentrate the filtrate under reduced pressure.

  • Global Deprotection: Dissolve the crude protected intermediate in a mixture of Methanol/H 2​ O (4:1). Add LiOH (5.0 eq) at 0°C to hydrolyze the acetyl protecting groups and the methyl ester. Stir for 4 hours, gradually warming to room temperature.

  • Neutralization: Carefully neutralize the mixture to pH 6.5 using Amberlite IR-120 (H + form) resin. Filter and lyophilize to yield the crude product.

ChemSynthesis S1 Step 1: Glycosyl Donor Activation Methyl 2,3,4-tri-O-acetyl-1-O- (trichloroacetimidoyl)-α-D-glucopyranuronate + TMSOTf (Catalyst) S2 Step 2: N-Glycosylation Addition of Darunavir (Aniline moiety) in anhydrous DCM at -20°C S1->S2 Generation of oxocarbenium ion S3 Step 3: Global Deprotection LiOH in MeOH/H2O (4:1) Hydrolysis of acetyl & methyl esters S2->S3 Protected N-glucuronide intermediate S4 Step 4: Isolation & Purification Preparative RP-HPLC (C18, MeCN/H2O + 0.1% FA) S3->S4 Crude deprotected mixture S5 Pure Darunavir N-β-D-Glucuronide (Target Metabolite) S4->S5 >95% Purity

Step-by-step chemical synthesis workflow for Darunavir N-beta-D-glucuronide.

Purification and Advanced Characterization

Because mass spectrometry (MS) alone often struggles to generate structure-informative fragments that definitively differentiate N-glucuronides from O-glucuronides, a multi-modal analytical approach is required [2].

Preparative HPLC Isolation

Purify the crude mixture using a preparative C18 column (e.g., Waters XBridge, 5 μ m, 19 × 150 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 60% B over 25 minutes. Darunavir N- β -D-glucuronide typically elutes earlier than the parent Darunavir due to the highly polar glucuronic acid moiety.

Chemical Derivatization Coupled with LC-HRMS

To definitively prove the site of glucuronidation (N- vs. O-), employ a chemical derivatization strategy [2].

  • Carboxyl Derivatization: Treat the isolated metabolite with thionyl chloride (SOCl 2​ ) followed by ethanol. This esterifies all free carboxyl groups (mass shift: +28.031 Da per COOH).

  • Hydroxyl Derivatization: Treat the resulting mixture with 1-(trimethylsilyl)imidazole (TMSI) to silylate all free hydroxyl groups (mass shift: +72.040 Da per OH).

Self-Validating Logic: Darunavir N-glucuronide contains one free carboxyl group (on the glucuronic acid) and four free hydroxyl groups (three on the glucuronic acid, one secondary alcohol on the darunavir backbone). Upon derivatization, the exact mass shift will reflect 1 × (+28.031) and 4 × (+72.040). If it were an O-glucuronide at the secondary alcohol, one hydroxyl group would be consumed in the glycosidic bond, resulting in only three silylations. This differential mass shift unambiguously confirms the N-linkage [2].

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) provides the final definitive structural proof.

  • 1 H-NMR (DMSO- d6​ ): Look for the anomeric proton (H-1'') of the glucuronic acid. In Darunavir N- β -D-glucuronide, this proton typically resonates as a doublet around δ 4.60 - 4.80 ppm.

  • Coupling Constant ( J ): A large coupling constant ( J1′′,2′′​≈7.5−9.0 Hz) confirms the trans-diaxial relationship between H-1'' and H-2'', validating the β -configuration of the glycosidic bond. The upfield shift of the aniline protons also confirms conjugation at the nitrogen atom.

Quantitative Data Summaries

Table 1: Summary of Analytical Characterization Data
Analytical ParameterExpected Value / ObservationDiagnostic Significance
Exact Mass [M+H] + m/z 724.2605Confirms molecular formula (C 33​ H 45​ N 3​ O 13​ S)
MS/MS Fragments (CID) m/z 548.2 (Parent), 392.1, 177.0Cleavage of the glucuronic acid moiety (-176 Da)
Derivatization Mass Shift +316.191 Da (1x Et, 4x TMS)Unambiguously differentiates N- from O-glucuronide [2]
1 H-NMR Anomeric Proton δ ~4.70 ppm (d, J = 8.2 Hz)Confirms β -anomeric configuration
HPLC Retention Time ~12.5 min (Method dependent)Elutes significantly earlier than parent Darunavir
Table 2: Comparison of Synthesis Methodologies
ParameterEnzymatic Biosynthesis (HLM)Chemical Synthesis (Imidate Method)
Primary Use Case Analytical standards, metabolite IDPreparative scale, toxicological studies
Stereoselectivity 100% β -isomer (Enzyme controlled)>90% β -isomer (Neighboring group participation)
Typical Yield Micrograms ( μ g)Milligrams to Grams (mg - g)
Purification Complexity High (Requires separation from proteins)Moderate (Requires separation from unreacted parent)

References

  • Absorption, metabolism, and excretion of darunavir, a new protease inhibitor, administered alone and with low-dose ritonavir in healthy subjects. PubMed (NIH).
  • Determination of Acyl-, O-, and N-Glucuronide Using Chemical Derivatization Coupled with Liquid Chromatography–High-Resolution Mass Spectrometry. ResearchGate.
  • Glucuronidation of the Antiretroviral Drug Efavirenz by UGT2B7 and an in Vitro Investigation of Drug-Drug Interaction with Zidovudine. PubMed Central (NIH).
  • Darunavir and Impurities. BOC Sciences.
Exploratory

Comprehensive Technical Guide on Darunavir N-β-D-Glucuronide: Structural Elucidation, Metabolic Pathways, and Analytical Methodologies

Executive Summary In the landscape of antiretroviral pharmacokinetics, understanding the complete metabolic profile of protease inhibitors is critical for predicting drug-drug interactions (DDIs) and ensuring long-term s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of antiretroviral pharmacokinetics, understanding the complete metabolic profile of protease inhibitors is critical for predicting drug-drug interactions (DDIs) and ensuring long-term safety. Darunavir, a potent HIV-1 protease inhibitor, is predominantly cleared via Cytochrome P450 3A4 (CYP3A4)-mediated Phase I metabolism. However, it also undergoes parallel Phase II biotransformation via uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes[1]. The primary Phase II metabolite is Darunavir N-β-D-glucuronide , formed by the conjugation of glucuronic acid to the aniline nitrogen of the darunavir aglycone.

This whitepaper provides an in-depth technical analysis of the chemical structure of Darunavir N-β-D-glucuronide, the causality behind its formation, and the advanced liquid chromatography-mass spectrometry (LC-MS/MS) protocols required to definitively distinguish it from its O-glucuronide isomers.

Chemical Structure and Physicochemical Profile

Darunavir possesses multiple nucleophilic sites susceptible to glucuronidation: a primary aniline amino group and a secondary aliphatic hydroxyl group. In vivo and in vitro microsomal studies confirm that conjugation occurs preferentially at the aniline nitrogen, yielding an N-glucuronide[2].

Unlike acyl-glucuronides, which are inherently unstable and prone to intramolecular acyl migration and covalent binding to proteins (potentially leading to idiosyncratic toxicity), N-glucuronides are generally stable under physiological conditions[3].

Table 1: Physicochemical and Structural Properties
PropertyValue
Chemical Name Darunavir N-β-D-Glucuronide
Molecular Formula C33H45N3O13S[4]
Molecular Weight 723.79 g/mol [4]
CAS Registry Number 1159613-25-8[4]
Conjugation Site Aniline Nitrogen (N-glucuronidation)[2]
Aglycone Parent Darunavir (TMC114)

Metabolic Pathways: Phase I vs. Phase II Biotransformation

Darunavir is metabolized almost exclusively in the liver. The major Phase I pathways, driven by CYP3A4, include carbamate hydrolysis (M19), aliphatic hydroxylation at the isobutyl moiety (M23), and aromatic hydroxylation at the aniline moiety (M29)[5].

When CYP3A4 is deliberately inhibited by pharmacokinetic enhancers (boosters) like ritonavir or cobicistat, Phase I pathways are suppressed[1]. This shifts a fraction of the metabolic burden to Phase II UGT-mediated pathways. The aniline nitrogen of darunavir acts as a nucleophile, attacking the electrophilic anomeric carbon of UDP-glucuronic acid to form Darunavir N-β-D-glucuronide.

metabolic_pathway DRV Darunavir (Parent Drug) M19 M19 (Carbamate Hydrolysis) DRV->M19 CYP3A4 M23 M23 (Aliphatic Hydroxylation) DRV->M23 CYP3A4 M29 M29 (Aromatic Hydroxylation) DRV->M29 CYP3A4 N_Gluc Darunavir N-β-D-Glucuronide (Major Phase II) DRV->N_Gluc UGTs (Aniline NH2) O_Gluc Darunavir O-Glucuronide (Minor Phase II) DRV->O_Gluc UGTs (Hydroxyl OH)

Diagram 1: Darunavir metabolic pathway highlighting CYP3A4 Phase I and UGT Phase II biotransformation.

Analytical Challenges in Glucuronide Elucidation

Standard LC-MS/MS utilizing Collision-Induced Dissociation (CID) is fundamentally limited when elucidating glucuronide structures. The N-glycosidic or O-glycosidic bond connecting the glucuronic acid to the darunavir aglycone is highly labile in the gas phase. Upon CID, this bond cleaves preferentially, resulting in a neutral loss of 176 Da (anhydroglucuronic acid) and the generation of the intact aglycone ion[2]. Because fragmentation does not occur across the aglycone backbone while the sugar is attached, the exact site of conjugation (aniline nitrogen vs. secondary hydroxyl) cannot be deduced from standard MS/MS spectra[6].

To overcome this, two authoritative strategies are employed: Chemical Derivatization and Orthogonal Fragmentation (Zeno EIEIO) .

Experimental Protocol: Chemical Derivatization for LC-HRMS

By selectively derivatizing the functional groups on the metabolite, we can use exact mass shifts to count the number of free hydroxyl groups remaining on the aglycone. If Darunavir is N-glucuronidated, its secondary hydroxyl group remains free and will be silylated. If it is O-glucuronidated, the hydroxyl is blocked by the sugar ring.

Table 2: Diagnostic Mass Shifts in Derivatization
Target Functional GroupDerivatization ReactionReagentMass Shift (Da)
Carboxylic Acid (-COOH) EsterificationThionyl Chloride / Ethanol+28.031[2]
Hydroxyl (-OH) Silylation1-(trimethylsilyl)imidazole (TMSI)+72.040[2]
Step-by-Step Methodology

Step 1: Carboxyl Activation and Esterification

  • Isolate the glucuronide fraction from liver microsomal incubations or biological matrices.

  • Reconstitute the dried extract in 50 µL of anhydrous ethanol.

  • Add 10 µL of thionyl chloride (SOCl2) dropwise at 0°C.

  • Causality: SOCl2 converts the carboxylic acid of the glucuronic acid moiety into a highly reactive acyl chloride. The ethanol immediately attacks this intermediate to form an ethyl ester. This masks the -COOH group, preventing it from interfering with the subsequent silylation step and providing a diagnostic +28.031 Da mass shift[2].

  • Incubate at 60°C for 30 minutes, then evaporate to dryness under a gentle stream of nitrogen.

Step 2: Hydroxyl Silylation

  • Reconstitute the esterified residue in 50 µL of anhydrous pyridine.

  • Add 20 µL of 1-(trimethylsilyl)imidazole (TMSI).

  • Causality: TMSI is a potent, selective silylating agent that reacts with all sterically accessible free hydroxyl groups (both on the aglycone and the sugar moiety). Each silylation adds a trimethylsilyl (TMS) group (+72.040 Da). Because the N-glucuronide leaves the aglycone's secondary hydroxyl free, it will incorporate one more TMS group than the corresponding O-glucuronide[2].

  • Incubate at 60°C for 1 hour. Quench the reaction with LC-MS grade water and extract via liquid-liquid extraction (LLE) using ethyl acetate.

Step 3: LC-HRMS Analysis

  • Analyze the reconstituted sample using a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system.

  • Calculate the exact mass of the precursor ion to determine the total number of added ethyl and TMS groups, thereby definitively assigning the structure as Darunavir N-β-D-glucuronide[7].

analytical_workflow Sample Liver Microsomal Incubation (Contains DRV Glucuronides) Deriv1 Step 1: Carboxyl Esterification (Thionyl Chloride + Ethanol) Sample->Deriv1 Deriv2 Step 2: Hydroxyl Silylation (1-(trimethylsilyl)imidazole) Deriv1->Deriv2 LCMS LC-HRMS Analysis (High-Resolution Mass Spec) Deriv2->LCMS Data Mass Shift Calculation (+28.031 Da / COOH, +72.040 Da / OH) LCMS->Data Result Structural Elucidation (N- vs O-Glucuronide) Data->Result

Diagram 2: Chemical derivatization workflow for differentiating N- vs O-glucuronides.

Advanced Orthogonal Techniques: Zeno EIEIO MS/MS

For laboratories looking to bypass wet-lab derivatization, Electron Induced Excitation in Organics (EIEIO) provides a gas-phase alternative. Standard CID yields roughly 100 fragment ions for darunavir glucuronide, mostly resulting from the cleavage of the glycosidic bond. In contrast, Zeno EIEIO generates nearly 300 fragment ions[8].

Causality: EIEIO utilizes electron-based fragmentation, which deposits energy differently than collisional activation. This holds the labile glucuronide bond intact while inducing cross-ring cleavages across the darunavir aglycone. The presence of specific fragment formulae (e.g., C19H27NO4+, C18H32NO7+) allows the exact site of conjugation to be mapped directly from the MS/MS spectrum, confirming the N-glucuronide structure against potential O-glucuronide isomers[8].

Pharmacological and Toxicological Implications

The identification of Darunavir as an N-glucuronide rather than an acyl-glucuronide is highly significant for drug safety. Acyl-glucuronides (formed from carboxylic acid-containing drugs) are electrophilic and can undergo acyl migration, potentially forming covalent adducts with hepatic proteins and triggering idiosyncratic drug-induced liver injury (DILI)[9]. Because Darunavir forms an N-glucuronide via its aniline moiety, it lacks this specific electrophilic reactivity, contributing to its generally favorable hepatic safety profile compared to older antiretrovirals. Furthermore, while darunavir is a strong inhibitor of CYP3A4, it does not significantly inhibit or induce UGT enzymes, minimizing the risk of Phase II-mediated drug-drug interactions[10].

References

  • Guo, et al. "Determination of Acyl-, O- , and N- Glucuronide Using Chemical Derivatization Coupled with Liquid Chromatography–High-Resolution Mass Spectrometry". ResearchGate. Available at:[Link]

  • Vermeir, M., et al. "Proposed metabolic scheme for darunavir (TMC114, R319064) in humans". ResearchGate. Available at:[Link]

  • NATAP. "Drug Interactions with New and Investigational Antiretrovirals: darunavir". NATAP Review Articles. Available at:[Link]

  • ISSX. "ABSTRACTS FROM THE 24TH NORTH AMERICAN ISSX MEETING September 13-17, 2021". International Society for the Study of Xenobiotics. Available at:[Link]

  • HIV Drug Interactions. "Darunavir/cobicistat (DRV/c)". University of Liverpool. Available at:[Link]

Sources

Foundational

The Nuanced Role of UDP-Glucuronosyltransferases in Darunavir Metabolism: A Technical Guide

Executive Summary In the landscape of antiretroviral pharmacology, understanding the metabolic fate of protease inhibitors (PIs) is critical for predicting drug-drug interactions (DDIs) and optimizing patient outcomes. D...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of antiretroviral pharmacology, understanding the metabolic fate of protease inhibitors (PIs) is critical for predicting drug-drug interactions (DDIs) and optimizing patient outcomes. Darunavir (DRV), a best-in-class PI, is predominantly cleared via Phase I oxidative metabolism driven by Cytochrome P450 3A4 (CYP3A4). However, the role of Phase II conjugation—specifically via UDP-glucuronosyltransferases (UGTs)—presents a highly nuanced pharmacokinetic paradigm.

While direct glucuronidation of Darunavir is a minor elimination pathway 12, the context of Darunavir administration—which mandates co-administration with a pharmacokinetic enhancer (ritonavir or cobicistat)—makes the UGT system a central axis for clinical DDIs. This whitepaper dissects the mechanistic interplay between Darunavir, its boosters, and the UGT network, providing self-validating experimental protocols for evaluating these complex metabolic interactions.

Mechanistic Overview: Phase I vs. Phase II Metabolism

Darunavir is extensively metabolized in the liver. In unboosted subjects, the primary biotransformation routes are carbamate hydrolysis, isobutyl aliphatic hydroxylation, and aniline aromatic hydroxylation, all heavily mediated by CYP3A4 [[2]]().

By contrast, Phase II glucuronidation serves as a minor metabolic pathway both in vitro and in vivo1. When Darunavir is boosted with ritonavir, CYP3A4-mediated pathways are significantly inhibited. This forces a slight compensatory shift toward UGT-mediated clearance; however, glucuronidation remains a minor contributor to total systemic clearance, with unchanged drug excretion dramatically increasing to ~48.8% 2.

G DRV Darunavir (DRV) CYP3A4 CYP3A4 (Major Pathway) DRV->CYP3A4 Primary (In vivo) UGT UGTs (Minor Pathway) DRV->UGT Secondary Feces Excretion (Feces/Urine) DRV->Feces Unchanged (8-48%) Phase1 Phase I Metabolites (Hydroxylation, Cleavage) CYP3A4->Phase1 Phase2 Phase II Metabolites (Glucuronides) UGT->Phase2 Phase1->Feces Phase2->Feces

Darunavir Metabolic Pathway: CYP3A4 dominates Phase I, while UGTs serve as a minor Phase II route.

The Booster Conundrum: Ritonavir vs. Cobicistat on UGT Activity

Because Darunavir does not directly inhibit or induce UGT1A1 to a clinically significant degree [[3]](), the true impact of Darunavir therapy on the UGT system is entirely dictated by the chosen pharmacokinetic enhancer.

  • Ritonavir (RTV): Ritonavir is a potent ligand for nuclear receptors, specifically the Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR). Activation of these receptors upregulates the transcription of several drug-metabolizing enzymes, leading to the induction of UGT1A1 4.

  • Cobicistat (COBI): Cobicistat was rationally designed as a structural analogue of ritonavir, devoid of the specific moieties required for PXR/CAR binding. Consequently, cobicistat acts as a pure CYP3A4 inhibitor and does not induce UGT enzymes [[4]]().

Clinical Implications for Co-Administered Drugs

This divergence is highly critical when Darunavir is co-administered with Integrase Strand Transfer Inhibitors (INSTIs) like Dolutegravir (DTG), which are primarily cleared by UGT1A1.

G BoosterR Ritonavir (RTV) UGT1A1 UGT1A1 Enzyme BoosterR->UGT1A1 Induces (+) BoosterC Cobicistat (COBI) BoosterC->UGT1A1 No Effect (0) DTG Dolutegravir (DTG) UGT1A1 Substrate UGT1A1->DTG Increases Clearance Bilirubin Bilirubin UGT1A1 Substrate UGT1A1->Bilirubin Conjugation ATV Atazanavir (ATV) (Comparator PI) ATV->UGT1A1 Inhibits (-)

UGT1A1 Interaction Network: Boosters dictate UGT1A1 activity, altering DTG and Bilirubin clearance.

Quantitative Data Summary

The table below summarizes the downstream pharmacokinetic impact of Darunavir regimens on UGT1A1 substrates, contrasting it against Atazanavir (a known direct UGT1A1 inhibitor) 5.

Table 1: Pharmacokinetic Impact of Boosted PI Regimens on UGT1A1 Substrates

RegimenBooster Mechanism on UGT1A1Impact on Dolutegravir (DTG) PKImpact on Bilirubin Levels
Darunavir/Ritonavir (DRV/r) Induction (via PXR/CAR)AUC: ↓ 22%, C24​ : ↓ 38%No significant clinical effect
Darunavir/Cobicistat (DRV/c) No Effect (Lacks nuclear receptor binding)AUC: Unchanged, C24​ : UnchangedNo significant clinical effect
Atazanavir/Ritonavir (ATV/r) Direct Inhibition (Competitive)AUC: ↑ (Variable)↑ Unconjugated Bilirubin (Hyperbilirubinemia)

Data synthesized from established PK studies [[5]]() 34.

Experimental Methodologies for Evaluating UGT-Mediated Metabolism

To accurately profile the interaction of Darunavir and its boosters with the UGT system, rigorous, self-validating experimental designs are required. Below are the gold-standard protocols used in modern DMPK (Drug Metabolism and Pharmacokinetics) laboratories.

Protocol 1: In Vitro UGT Inhibition/Induction Assay using Human Liver Microsomes (HLMs)

Causality & Rationale: UGT enzymes are localized on the luminal side of the endoplasmic reticulum (ER). In standard HLM preparations, the ER vesicles seal inside-out. The highly polar cofactor, UDP-glucuronic acid (UDPGA), cannot passively cross the lipid bilayer. Therefore, the addition of a pore-forming peptide (Alamethicin) is strictly required to grant UDPGA access to the active site. Failure to include alamethicin results in artificially low intrinsic clearance ( CLint​ ) and false-negative DDI predictions.

Step-by-Step Workflow:

  • Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 7.5) and 5 mM MgCl2​ .

  • Pore Formation (Critical Step): Add Alamethicin (50 µg/mg microsomal protein) and incubate on ice for 15 minutes to fully permeabilize the microsomal membranes.

  • Substrate & Inhibitor Addition: Add the UGT1A1 probe substrate (e.g., Estradiol or Bilirubin) at its established Km​ concentration. Add Darunavir (0.1 µM to 100 µM) to test wells.

    • Self-Validation Control: Include Atazanavir as a positive control for competitive UGT1A1 inhibition. Include a vehicle-only negative control.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding the cofactor UDPGA (final concentration 2 mM).

  • Termination & Extraction: After 30 minutes, terminate the reaction by adding ice-cold acetonitrile containing an internal standard (e.g., deuterated estradiol-3-glucuronide). Centrifuge at 14,000 x g for 10 minutes to precipitate proteins.

  • Quantification: Analyze the supernatant via LC-MS/MS. Calculate the IC50​ . The assay is validated only if the Atazanavir positive control yields an IC50​ between 1.5 - 3.0 µM 5.

Protocol 2: Clinical PK Evaluation of UGT-Mediated DDIs (Crossover Design)

Causality & Rationale: To isolate the effect of the booster (Ritonavir vs. Cobicistat) on UGT1A1-mediated clearance of a victim drug (Dolutegravir), a crossover design is mandatory. This eliminates inter-individual variability caused by genetic polymorphisms in the UGT1A1 promoter (e.g., Gilbert's syndrome / UGT1A1*28 allele), which drastically alter baseline glucuronidation capacity.

Step-by-Step Workflow:

  • Cohort Selection: Enroll healthy volunteers (n ≥ 24 to achieve statistical power). Genotype subjects for UGT1A1*28 to ensure balanced distribution across sequence arms.

  • Phase 1 (Baseline): Administer Dolutegravir (50 mg QD) alone for 14 days. Collect steady-state plasma samples over a 24-hour dosing interval on Day 14.

  • Washout: Implement a 7-day washout period to ensure complete clearance of DTG.

  • Phase 2 (Intervention): Co-administer Dolutegravir (50 mg QD) + Darunavir/Cobicistat (800/150 mg QD) for 14 days.

    • Self-Validation Check: Monitor steady-state trough concentrations ( Ctrough​ ) on Days 12, 13, and 14 to mathematically confirm equilibrium before full PK profiling.

  • Analysis: Perform non-compartmental PK analysis to calculate AUC0−τ​ , Cmax​ , and C24​ . Compare geometric mean ratios (GMR) between Phase 1 and Phase 2.

Conclusion

From a DMPK perspective, the role of UDP-glucuronosyltransferases in Darunavir therapy is a masterclass in the distinction between a drug's intrinsic clearance pathways and its systemic interaction profile. While Darunavir itself relies minimally on UGTs for elimination and does not directly inhibit UGT1A1, its obligate boosters act as the master regulators of Phase II metabolism in the patient. Recognizing the induction potential of Ritonavir versus the inert nature of Cobicistat on UGT1A1 is paramount for clinical scientists designing co-administration regimens, particularly with modern INSTIs.

References

  • In vitro inhibition of UDP glucuronosyltransferases by atazanavir and other HIV protease inhibitors and the relationship of this property to in vivo bilirubin glucuronidation - PubMed. URL:[Link][5]

  • DARUNAVIR/COBICISTAT MODULE 2.6.4 PHARMACOKINETICS WRITTEN SUMMARY - PMDA. URL:[Link][1]

  • Absorption, Metabolism, and Excretion of Darunavir, a New Protease Inhibitor, Administered Alone and with Low-Dose Ritonavir in Healthy Subjects - ResearchGate. URL:[Link][2]

  • Unexpected drug-drug interactions in human immunodeficiency virus (HIV) therapy: induction of UGT1A1 and bile efflux transporters by Efavirenz - PubMed. URL:[Link][3]

  • Pharmacokinetics of dolutegravir with and without darunavir/cobicistat in healthy volunteers - Journal of Antimicrobial Chemotherapy | Oxford Academic. URL:[Link][4]

Sources

Exploratory

Enzymatic Synthesis of Darunavir Glucuronide for Research: A Comprehensive Methodological Guide

Introduction and Mechanistic Rationale Darunavir (DRV) is a potent, non-peptidic human immunodeficiency virus type 1 (HIV-1) protease inhibitor. In standard physiological conditions, DRV is primarily metabolized and clea...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

Darunavir (DRV) is a potent, non-peptidic human immunodeficiency virus type 1 (HIV-1) protease inhibitor. In standard physiological conditions, DRV is primarily metabolized and cleared via the cytochrome P450 3A4 (CYP3A4) oxidative pathway[1]. However, in clinical practice, DRV is almost exclusively co-administered with pharmacokinetic enhancers (boosters) such as ritonavir or cobicistat. Because these boosters are profound CYP3A4 inhibitors, they heavily suppress the oxidative clearance of DRV, thereby shunting its metabolism toward Phase II conjugation pathways—specifically, glucuronidation[1].

Structurally, Darunavir contains two distinct nucleophilic sites susceptible to conjugation: an aromatic amine (phenylamine) and an aliphatic secondary hydroxyl group. Consequently, enzymatic conjugation yields two distinct positional isomers: Darunavir N-glucuronide and Darunavir O-glucuronide [2]. For pharmaceutical researchers, synthesizing high-purity analytical standards of these specific metabolites is critical for drug-drug interaction (DDI) profiling, transporter assays, and toxicological screening.

Core Components of Cell-Free Enzymatic Synthesis

Chemical synthesis of regio- and stereo-specific glucuronides is notoriously complex, often requiring multi-step protection and deprotection schemes that result in low yields. Conversely, in vitro enzymatic synthesis utilizing Uridine 5'-diphospho-glucuronosyltransferases (UGTs) offers a highly regioselective, single-step alternative[3].

A self-validating enzymatic synthesis system requires four critical components:

  • Enzyme Source: Human Liver Microsomes (HLMs) provide a complete physiological profile of UGTs. For isomer-specific synthesis, recombinant enzymes are preferred. UGT1A4 is the primary catalyst for N-glucuronidation of aromatic amines, while UGT2B7 and UGT1A9 drive the O-glucuronidation of aliphatic hydroxyls[4].

  • Co-substrate (UDPGA): Uridine 5'-diphosphoglucuronic acid (UDPGA) serves as the obligate glucuronyl donor[3].

  • Permeabilizing Agent (Alamethicin): UGT active sites are localized on the luminal side of the endoplasmic reticulum (ER) membrane. Because UDPGA is a highly polar molecule, it cannot passively diffuse across intact microsomal membranes. Alamethicin, a pore-forming peptide, is strictly required to permeabilize the vesicles and grant UDPGA access to the catalytic site[5].

  • Divalent Cations (MgCl₂): Magnesium ions act as essential cofactors that stabilize the UGT-UDPGA complex, maximizing catalytic turnover and preventing allosteric inhibition[5].

G DRV Darunavir (DRV) CYP3A4 CYP3A4 (Major Pathway) DRV->CYP3A4 UGT1A4 UGT1A4 (N-Glucuronidation) DRV->UGT1A4 UDPGA UGT2B7 UGT2B7 / UGT1A9 (O-Glucuronidation) DRV->UGT2B7 UDPGA Metab_Ox Oxidative Metabolites CYP3A4->Metab_Ox Metab_N DRV N-Glucuronide UGT1A4->Metab_N Metab_O DRV O-Glucuronide UGT2B7->Metab_O Ritonavir Ritonavir / Cobicistat (CYP3A4 Inhibition) Ritonavir->DRV Shunts to UGT Ritonavir->CYP3A4 Inhibits

Caption: Metabolic shunting of Darunavir toward UGT-mediated glucuronidation under CYP3A4 inhibition.

Step-by-Step Experimental Protocol

The following protocol is optimized for a 1 mL preparative-scale synthesis using pooled HLMs or recombinant UGTs.

Step 1: Reagent Preparation & Membrane Permeabilization Causality: Alamethicin must be pre-incubated with the microsomes on ice. This allows the peptide to form stable transmembrane pores without prematurely degrading the thermally labile UGT enzymes.

  • In a 2 mL microcentrifuge tube, combine 100 mM Potassium Phosphate buffer (pH 7.4) and 4 mM MgCl₂.

  • Add 1 mg/mL of pooled HLMs (or specific recombinant UGTs).

  • Add 50 µg/mL Alamethicin (prepared in methanol; ensure final solvent concentration is <1% to prevent enzyme denaturation)[5].

  • Incubate the mixture on ice for 15 minutes.

Step 2: Substrate Addition & Pre-Warming

  • Add Darunavir to a final concentration of 500 µM (dissolved in DMSO, final DMSO <0.5%).

  • Transfer the tube to a shaking water bath or thermomixer set to 37°C for 5 minutes. Causality: Pre-warming ensures that the reaction initiates at optimal thermodynamic conditions upon the addition of the co-substrate.

Step 3: Reaction Initiation & Incubation

  • Initiate the reaction by adding UDPGA to a final concentration of 5 mM[5].

  • Incubate at 37°C with continuous agitation (300 rpm) for 60 to 120 minutes.

Step 4: Reaction Termination Causality: Glucuronidic bonds can be susceptible to spontaneous hydrolysis in aqueous buffers over time. Rapid termination using cold organic solvents instantly precipitates the enzymatic proteins and halts the reaction.

  • Add an equal volume (1 mL) of ice-cold Acetonitrile (or Methanol) containing 0.1% Formic Acid.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 15,000 × g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Carefully extract the supernatant containing the synthesized DRV-glucuronides.

Workflow A 1. Permeabilization (HLMs + Alamethicin on ice) B 2. Pre-Warming (Add DRV + Buffer, 37°C) A->B C 3. Initiation & Incubation (Add UDPGA, 37°C, 60-120 min) B->C D 4. Termination (Cold Acetonitrile + 0.1% FA) C->D E 5. Protein Precipitation (Centrifugation at 15,000 x g) D->E F 6. Purification (SPE & Prep-HPLC) E->F

Caption: Sequential workflow for the cell-free enzymatic synthesis of Darunavir glucuronides.

Downstream Processing: Purification and Structural Elucidation

Following synthesis, the reaction mixture contains unreacted DRV, UDPGA, and the target glucuronides.

Purification: The supernatant is loaded onto a Solid Phase Extraction (SPE) cartridge (e.g., Oasis HLB). Polar components (UDPGA, salts) are washed away with 5% methanol in water. The enriched DRV and DRV-glucuronides are eluted with 100% methanol, dried under nitrogen gas, and reconstituted for Preparative High-Performance Liquid Chromatography (Prep-HPLC) to separate the N- and O-glucuronide isomers.

Structural Elucidation (LC-HRMS/MS): Differentiating N-glucuronides from O-glucuronides is analytically challenging. Standard Collision-Induced Dissociation (CID) mass spectrometry often cleaves the labile glycosidic bond, yielding identical aglycone fragments that offer no structural localization[2]. To overcome this, researchers must employ one of two advanced methodologies:

  • Chemical Derivatization: Reacting the purified metabolites with specific derivatizing agents prior to LC-HRMS can definitively identify the conjugation site based on predictable mass shifts[2].

  • Alternative Fragmentation (Electron Activated Dissociation): Utilizing advanced MS platforms (such as ZenoTOF with EIEIO fragmentation) preserves the intact glucuronide bond while fragmenting the aglycone backbone, generating unique, structure-defining fragment ions (e.g., C19H27NO4⁺, C18H32NO7⁺) that easily distinguish the O-glucuronide from the N-glucuronide[6].

Quantitative Data Summaries

Table 1: Optimized Reagent Parameters for Preparative In Vitro Glucuronidation

Reagent / ComponentOptimal ConcentrationFunction / Causality
Potassium Phosphate Buffer100 mM (pH 7.4)Maintains physiological pH; prevents acid-catalyzed hydrolysis.
Magnesium Chloride (MgCl₂)4.0 mMEssential divalent cofactor for UGT catalytic function.
Alamethicin50 µg/mLPermeabilizes ER vesicles to allow UDPGA entry.
UDPGA5.0 mMGlucuronic acid donor (supplied in excess to drive kinetics).
Darunavir (Substrate)500 µMTarget aglycone.
HLMs or Recombinant UGTs1.0 - 2.0 mg/mLBiocatalyst for conjugation.

Table 2: UGT Isoform Specificity for Darunavir Conjugation

Target MetabolitePrimary Conjugation SiteDominant UGT IsoformsAnalytical MS/MS Challenge
DRV N-Glucuronide Aromatic Amine (Phenylamine)UGT1A4Labile bond; requires derivatization or EAD MS/MS.
DRV O-Glucuronide Aliphatic HydroxylUGT2B7, UGT1A9Labile bond; requires derivatization or EAD MS/MS.

Sources

Foundational

An In-Depth Technical Guide to the Metabolic Pathways of Darunavir Leading to N-Glucuronidation

For Researchers, Scientists, and Drug Development Professionals Abstract Darunavir, a potent protease inhibitor, is a cornerstone of antiretroviral therapy for Human Immunodeficiency Virus (HIV) infection.[1][2] Its clin...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Darunavir, a potent protease inhibitor, is a cornerstone of antiretroviral therapy for Human Immunodeficiency Virus (HIV) infection.[1][2] Its clinical efficacy is intrinsically linked to its metabolic fate, a complex interplay of Phase I and Phase II biotransformation reactions. This guide provides a detailed exploration of the metabolic pathways of darunavir, with a specific focus on the mechanisms and implications of N-glucuronidation. We will delve into the enzymatic processes governing darunavir's transformation, the analytical methodologies for metabolite identification, and the clinical significance of these metabolic routes, particularly in the context of drug-drug interactions when co-administered with ritonavir.

Introduction: The Metabolic Landscape of Darunavir

Darunavir is primarily metabolized in the liver, with cytochrome P450 (CYP) enzymes, particularly CYP3A4, playing a central role in its Phase I oxidative metabolism.[3][4] However, Phase II conjugation reactions, specifically glucuronidation, also contribute to its clearance, albeit as a minor pathway when the drug is administered alone.[5][6] Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), involves the covalent attachment of glucuronic acid to the drug molecule, increasing its water solubility and facilitating its excretion.[7]

The co-administration of darunavir with a low dose of ritonavir, a potent CYP3A4 inhibitor, is a standard clinical practice.[3][4][8] This "boosting" strategy significantly increases the bioavailability and plasma concentrations of darunavir by inhibiting its primary oxidative metabolism.[2][3] An important consequence of this CYP3A4 inhibition is a notable increase in the excretion of darunavir's glucuronide metabolites.[5][6] This shift underscores the importance of understanding the N-glucuronidation pathway in the overall disposition of boosted darunavir.

Phase I Metabolism: The Dominant Oxidative Pathways

When administered without a boosting agent, darunavir undergoes extensive oxidative metabolism. The primary metabolic pathways identified are:

  • Carbamate Hydrolysis: Cleavage of the carbamate linkage.

  • Isobutyl Aliphatic Hydroxylation: Addition of a hydroxyl group to the isobutyl moiety.

  • Aniline Aromatic Hydroxylation: Hydroxylation of the aniline ring.

  • Benzylic Aromatic Hydroxylation: A lesser pathway involving hydroxylation of the benzylic ring.[5][6]

These reactions are predominantly mediated by the CYP3A4 isoenzyme.[3][4] The resulting metabolites are generally more polar than the parent drug and are subject to further conjugation or direct excretion.

Phase II Metabolism: The Rise of N-Glucuronidation

Glucuronidation represents a key Phase II metabolic route for darunavir. While a minor pathway for unboosted darunavir, its contribution to overall clearance becomes more significant when CYP3A4-mediated metabolism is inhibited by ritonavir.[5][6]

The Enzymology of N-Glucuronidation

N-glucuronidation involves the attachment of glucuronic acid to a nitrogen atom within the darunavir molecule. This reaction is catalyzed by specific UGT enzymes. While the specific UGT isoforms responsible for darunavir N-glucuronidation are not definitively identified in the provided search results, UGT1A4 and UGT2B10 are known to be significant contributors to the N-glucuronidation of various xenobiotics in humans.[9][10] Further research is warranted to pinpoint the specific UGTs involved in darunavir's metabolism.

The Impact of Ritonavir Boosting on Glucuronidation

The administration of ritonavir leads to a significant inhibition of the primary oxidative metabolic pathways of darunavir.[5][6] This metabolic shift results in a higher circulating concentration of the parent drug, making it more available for alternative clearance mechanisms, including glucuronidation. Consequently, the excretion of glucuronide metabolites is markedly increased in patients receiving boosted darunavir therapy.[5][6]

Experimental Methodologies for Characterizing Darunavir Glucuronidation

The identification and characterization of darunavir's N-glucuronide metabolites require a combination of in vitro and in vivo studies, coupled with advanced analytical techniques.

In Vitro Experimental Protocol: Characterization of Glucuronidation in Human Liver Microsomes

This protocol outlines a standard in vitro assay to investigate the glucuronidation of darunavir using human liver microsomes (HLMs).

Objective: To determine the formation of darunavir glucuronides in a well-characterized in vitro system.

Materials:

  • Darunavir

  • Human Liver Microsomes (pooled)

  • UDP-glucuronic acid (UDPGA), [14C]-labeled or unlabeled

  • Magnesium chloride (MgCl2)

  • Tris-HCl buffer (pH 7.4)

  • Acetonitrile

  • Formic acid

  • Bovine Serum Albumin (BSA) (optional, to mitigate inhibition by free fatty acids)[11]

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing Tris-HCl buffer, MgCl2, and human liver microsomes.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation of Reaction: Add darunavir (dissolved in a suitable solvent like methanol or DMSO) to the pre-incubated mixture.

  • Start of Glucuronidation: Initiate the glucuronidation reaction by adding UDPGA. If using radiolabeled UDPGA, this will allow for radiometric detection.[12]

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Protein Precipitation: Centrifuge the mixture to precipitate the microsomal proteins.

  • Sample Analysis: Analyze the supernatant for the presence of darunavir glucuronides using LC-MS/MS.

Analytical Techniques for Metabolite Identification

The definitive identification of N-glucuronides from complex biological matrices relies on sophisticated analytical instrumentation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the cornerstone technique for metabolite identification and quantification.[13][14]

  • Chromatographic Separation: A reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC) system is used to separate darunavir and its metabolites.[1][15][16][17]

  • Mass Spectrometric Detection: A tandem mass spectrometer (e.g., quadrupole time-of-flight, Q-TOF) is used for detection.[13] The parent ion of the suspected glucuronide is selected and fragmented. The resulting fragment ions provide structural information, and the characteristic neutral loss of the glucuronic acid moiety (176 Da) is a key indicator of a glucuronide conjugate.

Advanced Fragmentation Techniques: Distinguishing between O- and N-glucuronide isomers can be challenging with conventional collision-induced dissociation (CID).[18] Advanced fragmentation methods can provide more definitive structural information:

  • Electron Activated Dissociation (EAD): This technique can generate diagnostic fragment ions that allow for the precise localization of the glucuronide conjugation site.[19]

  • Ion/Molecule Reactions: Gas-phase ion/molecule reactions with specific reagents in the mass spectrometer can differentiate between O- and N-glucuronides.[18]

Data Presentation and Visualization

Quantitative Summary of Darunavir Metabolism
Metabolic PathwayUnboosted DarunavirBoosted Darunavir (with Ritonavir)Primary Enzymes
Oxidative Metabolism MajorSignificantly InhibitedCYP3A4
Carbamate HydrolysisExtensiveInhibitedCYP3A4
Isobutyl Aliphatic HydroxylationExtensiveInhibitedCYP3A4
Aniline Aromatic HydroxylationExtensiveInhibitedCYP3A4
Benzylic Aromatic HydroxylationMinorUnaffectedCYP isoform
Glucuronidation MinorMarkedly IncreasedUGTs (e.g., UGT1A4, UGT2B10 - putative)

This table summarizes the relative contribution of metabolic pathways to darunavir clearance with and without ritonavir boosting.

Visualizing Darunavir's Metabolic Pathways

The following diagrams illustrate the key metabolic transformations of darunavir.

Darunavir_Metabolism cluster_ritonavir With Ritonavir Boosting Darunavir Darunavir Oxidative_Metabolites Oxidative Metabolites (Hydroxylated, Hydrolyzed) Darunavir->Oxidative_Metabolites CYP3A4 (Major) N_Glucuronide N-Glucuronide Darunavir->N_Glucuronide UGTs (Minor) Excretion Excretion (Feces and Urine) Oxidative_Metabolites->Excretion N_Glucuronide->Excretion Ritonavir Ritonavir Ritonavir->Oxidative_Metabolites Inhibits CYP3A4

Caption: Metabolic fate of unboosted darunavir.

Darunavir_Boosted_Metabolism Darunavir Darunavir Oxidative_Metabolites Oxidative Metabolites (Significantly Reduced) Darunavir->Oxidative_Metabolites CYP3A4 (Inhibited) N_Glucuronide N-Glucuronide (Markedly Increased) Darunavir->N_Glucuronide UGTs (Increased Flux) Excretion Excretion (Increased Unchanged Darunavir) Darunavir->Excretion Increased Unchanged Drug N_Glucuronide->Excretion Ritonavir Ritonavir

Caption: Metabolic shift of darunavir with ritonavir boosting.

Clinical Implications and Future Directions

A thorough understanding of darunavir's metabolic pathways, particularly N-glucuronidation, is critical for several reasons:

  • Drug-Drug Interactions: While ritonavir is a known potent inhibitor of CYP3A4, other co-administered drugs may inhibit or induce UGT enzymes, potentially altering the clearance of boosted darunavir.[7][20]

  • Pharmacogenomics: Genetic polymorphisms in UGT enzymes can lead to inter-individual variability in drug metabolism, potentially affecting darunavir efficacy and safety.

  • Special Populations: Factors such as pregnancy can alter the activity of drug-metabolizing enzymes, necessitating dose adjustments.[3]

Future research should focus on definitively identifying the specific UGT isoforms responsible for darunavir N-glucuronidation and investigating the clinical significance of genetic variations in these enzymes on darunavir pharmacokinetics.

Conclusion

The metabolism of darunavir is a multifaceted process dominated by CYP3A4-mediated oxidation but with a clinically relevant contribution from N-glucuronidation, especially in the context of ritonavir boosting. The inhibition of its primary metabolic route shunts darunavir towards this alternative clearance pathway. A comprehensive understanding of both Phase I and Phase II metabolic pathways is essential for optimizing darunavir therapy, minimizing adverse drug reactions, and guiding the development of future antiretroviral agents. The experimental and analytical strategies outlined in this guide provide a framework for the continued investigation of darunavir's metabolic fate.

References

  • Vermeir, M., Lachau-Durand, S., Mannens, G., Croes, K., van Hout, H., & Raoof, A. (2009). Absorption, metabolism, and excretion of darunavir, a new protease inhibitor, administered alone and with low-dose ritonavir in healthy subjects. Drug Metabolism and Disposition, 37(4), 786-796. [Link]

  • Chaudhary, P.G. (2014). A validated stability-indicating a high-performance liquid chromatographic method for darunavir ethanolate tablet dosage form. Pharma. Tutor Magazine, 2(9), 91-100. [Link]

  • Boffito, M., Kurowski, M., Rupsin, D., & Hill, A. (2008). Clinical Pharmacokinetics of Darunavir. Clinical Pharmacokinetics, 47(10), 623-635. [Link]

  • Sam-Short, C., & Wele, M. (2016). Chronic Effects of Ethanol and/or Darunavir/Ritonavir on U937 Monocytic Cells: Regulation of Cytochrome P450 and Antioxidant Enzymes, Oxidative Stress, and Cytotoxicity. Alcoholism, Clinical and Experimental Research, 40(1), 73-82. [Link]

  • Rao, D. K., & Nagesh, R. (2022). Identification, Isolation, and Structural Characterization of Novel Forced Degradation Products of Darunavir Using Advanced Analytical Techniques Like UPLC–MS, Prep-HPLC, HRMS, NMR, and FT-IR Spectroscopy. Molecules, 27(24), 8781. [Link]

  • Rao, R. N., & Naidu, C. G. (2014). LC-Q-TOF-MS/MS determination of darunavir and its metabolites in rat serum and urine: application to pharmacokinetics. Journal of Pharmaceutical and Biomedical Analysis, 95, 1-9. [Link]

  • Yang, Y., & Kenttämaa, H. I. (2014). Differentiating Isomeric Deprotonated Glucuronide Drug Metabolites via Ion/Molecule Reactions in Tandem Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 25(10), 1730-1738. [Link]

  • SCIEX. (2022). Confident characterization and identification of glucuronide metabolites using diagnostic fragments from electron activated dissociation (EAD). SCIEX Technical Note. [Link]

  • Eswarudu, M. M., Krishna, P. S., Babu, P. S., & Reddy, N. P. (2018). Darunavir: A Review on its Analytical Methods. International Journal of Pharmaceutical and Phytopharmacological Research, 12(2), 1-10. [Link]

  • Boffito, M., & Acosta, E. (2008). Darunavir: Pharmacokinetics and Drug Interactions. Journal of Antimicrobial Chemotherapy, 62(5), 895-901. [Link]

  • Gill, K. L., Houston, J. B., & Galetin, A. (2017). Characterization of In Vitro Glucuronidation Clearance of a Range of Drugs in Human Kidney Microsomes: Comparison with Liver and Intestinal Glucuronidation and Impact of Albumin. Drug Metabolism and Disposition, 45(6), 643-652. [Link]

  • Vermeir, M., Lachau-Durand, S., Mannens, G., Croes, K., van Hout, H., & Raoof, A. (2009). Absorption, Metabolism, and Excretion of Darunavir, a New Protease Inhibitor, Administered Alone and with Low-Dose Ritonavir in Healthy Subjects. Drug Metabolism and Disposition, 37(4), 786-796. [Link]

  • Boston University. (n.d.). A novel screening method for glucuronidated and non-glucuronidated drugs in urine by liquid chromatography-tandem mass spectrometry (LC-MS/MS). OpenBU. [Link]

  • Court, M. H. (2010). Glucuronidation of the Antiretroviral Drug Efavirenz by UGT2B7 and an in Vitro Investigation of Drug-Drug Interaction with Zidovudine. Drug Metabolism and Disposition, 38(5), 812-819. [Link]

  • Kaivosaari, S. (2008). N-Glucuronidation of Drugs and Other Xenobiotics. University of Helsinki. [Link]

  • Hypha Discovery. (2021). N-glucuronidation: the human element. Hypha Discovery Blogs. [Link]

  • Stresser, D. M., & Blanchard, A. P. (2005). Determination of drug glucuronidation and UDP-glucuronosyltransferase selectivity using a 96-well radiometric assay. Drug Metabolism and Disposition, 33(6), 868-875. [Link]

  • Kumar, P. A., & Ramachandran, D. (2014). Validated RP - HPLC method for the determination of darunavir in bulk and pharmaceutical formulation. Research Journal of Pharmacy and Technology, 5(3), 425-428. [Link]

  • Vermeir, M., Lachau-Durand, S., Mannens, G., Croes, K., van Hout, H., & Raoof, A. (2009). [PDF] Absorption, Metabolism, and Excretion of Darunavir, a New Protease Inhibitor, Administered Alone and with Low-Dose Ritonavir in Healthy Subjects. ResearchGate. [Link]

  • de Andrés, F., & Ríos, A. (2012). Main metabolites of protease inhibitors, saquinavir, indinavir, ritonavir, nelfinavir and amprenavir. Current Drug Metabolism, 13(5), 589-605. [Link]

  • EBM Consult. (n.d.). Which UDP-glucuronosyltransferase (UGT) enzymes are most likely to be involved in drug metabolism and cause drug interactions?. EBM Consult. [Link]

  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103-141. [Link]

  • Australian Government Department of Health. (n.d.). Types of drug-drug interactions. HIV Management Guidelines. [Link]

  • Feng, M., & He, B. (2019). Cytochrome P450 (CYP)-mediated oxidation of doravirine to metabolite M9. Drug Metabolism and Disposition, 47(11), 1234-1243. [Link]

  • Desta, Z., & Amogne, W. (2014). The role of cytochrome P450 in antiretroviral drug interactions. HIV/AIDS - Research and Palliative Care, 6, 13-29. [Link]

  • de Oliveira, A. C., & de Oliveira, A. R. (2014). Characteristics, Complexation and Analytical Methods of Darunavir. Journal of Pharmaceutical and Biological Sciences, 4(2), 1-10. [Link]

  • Zhang, D., & Kalgutkar, A. S. (2005). In vitro inhibition of UDP glucuronosyltransferases by atazanavir and other HIV protease inhibitors and the relationship of this property to in vivo bilirubin glucuronidation. Drug Metabolism and Disposition, 33(11), 1729-1739. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: LC-MS/MS Method for the Quantification of Darunavir N-β-D-Glucuronide in Biological Matrices

Target Audience: Bioanalytical Scientists, Pharmacokineticists, and Drug Development Professionals. Introduction & Mechanistic Background Darunavir (DRV) is a potent, synthetic non-peptidic human immunodeficiency virus t...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Bioanalytical Scientists, Pharmacokineticists, and Drug Development Professionals.

Introduction & Mechanistic Background

Darunavir (DRV) is a potent, synthetic non-peptidic human immunodeficiency virus type 1 (HIV-1) protease inhibitor. While the primary route of DRV clearance is hepatic oxidation via the cytochrome P450 (CYP3A4) system, it also undergoes significant Phase II metabolism mediated by UDP-glucuronosyltransferases (UGTs)[1]. This conjugation yields Darunavir N-β-D-glucuronide , a highly polar metabolite.

Accurately quantifying this specific conjugate is critical for comprehensive pharmacokinetic (PK) profiling, mass balance studies, and evaluating potential drug-drug interactions (DDIs) in combination antiretroviral therapies[2]. However, the structural lability of the N-glucuronidic bond and the high polarity of the conjugate present unique bioanalytical challenges that require a highly optimized sample preparation and LC-MS/MS strategy[3].

Pathway DRV Darunavir (Aglycone) m/z 548.3 UGT UGT Enzymes (Hepatic Phase II) DRV->UGT N-Glucuronidation GLUC Darunavir N-β-D-Glucuronide m/z 724.3 UGT->GLUC + Glucuronic Acid (+176 Da)

Fig 1. Phase II metabolic conversion of Darunavir to its N-β-D-glucuronide conjugate via UGT enzymes.

Analytical Challenges & Experimental Rationale (E-E-A-T)

As a bioanalytical scientist, developing a self-validating system for glucuronide quantification requires understanding the causality behind each methodological choice:

  • Extraction Causality (Why SPE over LLE?): Darunavir N-β-D-glucuronide is highly hydrophilic due to the addition of the glucuronic acid moiety. Traditional Liquid-Liquid Extraction (LLE) using organic solvents (e.g., ethyl acetate) will selectively extract the lipophilic parent drug while leaving the polar glucuronide trapped in the aqueous plasma layer. We utilize a Solid Phase Extraction (SPE) protocol with a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent to ensure near-quantitative recovery of both the parent drug and the conjugate[2].

  • Chromatographic Causality (Why Ammonium Acetate?): Glucuronides suffer from poor retention and peak tailing on standard reversed-phase columns. Utilizing 2 mM ammonium acetate buffers the mobile phase to a slightly acidic pH (when combined with 0.1% formic acid), suppressing the ionization of the glucuronic acid's carboxylic moiety during chromatography, thereby increasing its hydrophobicity and retention on the C18 column[4].

  • Mass Spectrometric Causality (Controlling In-Source Fragmentation): N-glucuronides are notoriously labile. If the Declustering Potential (DP) or Cone Voltage in the Electrospray Ionization (ESI) source is too high, the N-glycosidic bond will cleave before the ions reach the first quadrupole (Q1). This causes the glucuronide (m/z 724.3) to be falsely detected as the parent drug (m/z 548.3), leading to an overestimation of un-metabolized Darunavir. The MS parameters must be meticulously attenuated to preserve the intact [M+H]+ precursor ion[1].

Materials and Reagents

  • Reference Standards: Darunavir N-β-D-Glucuronide Sodium Salt (Purity 90%)[5].

  • Internal Standard (IS): Darunavir-d9 (Isotopically labeled to correct for matrix effects and extraction losses).

  • Matrices: Blank human plasma (K2EDTA anticoagulant).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), and Ammonium Acetate.

Step-by-Step Experimental Protocol

Sample Preparation Workflow (Solid Phase Extraction)

Note: Keep all plasma samples on wet ice during handling to prevent ex vivo degradation of the glucuronide.

  • Aliquoting: Transfer 200 µL of human plasma into a clean 1.5 mL microcentrifuge tube.

  • IS Spiking: Add 20 µL of Darunavir-d9 working solution (500 ng/mL in 50:50 MeOH:Water). Vortex for 10 seconds.

  • Pre-treatment: Add 200 µL of 2% Formic Acid in water to the sample. Causality: Acidification disrupts protein-drug binding, freeing the glucuronide for extraction.

  • SPE Conditioning: Condition an Oasis HLB 30 mg/1 cc cartridge with 1.0 mL of Methanol, followed by 1.0 mL of LC-MS grade water.

  • Loading: Load the pre-treated plasma sample onto the cartridge. Allow it to pass through via gravity or low vacuum (1-2 inHg).

  • Washing: Wash the cartridge with 1.0 mL of 5% Methanol in water. Causality: This removes endogenous salts and polar phospholipids without eluting the target glucuronide.

  • Elution: Elute the analytes using 1.0 mL of Acetonitrile/Methanol (50:50, v/v) into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of Initial Mobile Phase (10% B). Vortex and transfer to an autosampler vial.

Workflow Plasma 1. Sample Aliquot Plasma + DRV-d9 IS SPE 2. Solid Phase Extraction HLB Cartridge (Retains Polar Conjugates) Plasma->SPE LC 3. UHPLC Separation C18 Column, Gradient Elution SPE->LC MS 4. ESI-MS/MS (Positive MRM) 724.3 -> 548.3 (Glucuronide Loss) LC->MS Data 5. Data Processing Quantification & PK Profiling MS->Data

Fig 2. End-to-end bioanalytical workflow for the extraction and quantification of Darunavir metabolites.

UHPLC Chromatographic Conditions
  • Column: Waters XBridge C18 (2.1 × 50 mm, 3.5 µm) or equivalent[4].

  • Column Temperature: 40°C

  • Mobile Phase A: 2 mM Ammonium Acetate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Gradient Program:

  • 0.00 - 0.50 min: 10% B (Isocratic hold to focus the polar glucuronide)

  • 0.50 - 3.00 min: 10% 90% B (Linear gradient)

  • 3.00 - 4.00 min: 90% B (Column wash)

  • 4.00 - 4.10 min: 90% 10% B

  • 4.10 - 5.50 min: 10% B (Re-equilibration)

Mass Spectrometry (ESI-MS/MS) Parameters

Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Because Collision-Induced Dissociation (CID) typically cleaves the labile glucuronide bond back to the parent molecule, the primary quantitative transition monitors the neutral loss of the glucuronic acid moiety (176 Da)[1],[3].

Table 1: MRM Transitions and Compound-Dependent Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)DP (V)*CE (V)Purpose
Darunavir N-β-D-Glucuronide 724.3548.3504522Quantifier
Darunavir N-β-D-Glucuronide 724.3392.2504540Qualifier
Darunavir (Parent) 548.3392.2507038Quantifier
Darunavir-d9 (IS) 557.3401.2507038IS Quantifier

*Note: The Declustering Potential (DP) for the glucuronide is kept intentionally lower (45 V) than the parent drug (70 V) to prevent in-source fragmentation.

Method Validation & Quantitative Data Summary

The method must be validated according to FDA/EMA bioanalytical guidelines. Below is a summary of the expected quantitative performance metrics based on established LC-MS/MS assays for Darunavir and its derivatives[2],[4].

Table 2: Method Validation Parameters

Validation ParameterDarunavir N-β-D-GlucuronideDarunavir (Parent Drug)Acceptance Criteria (FDA)
Linear Dynamic Range 5.0 – 2000 ng/mL10.0 – 5000 ng/mL R2≥0.99
Lower Limit of Quantitation (LLOQ) 5.0 ng/mL10.0 ng/mLSignal-to-Noise 10:1
Intra-day Precision (% CV) 3.2% – 6.8%2.1% – 5.4% 15% ( 20% at LLOQ)
Inter-day Accuracy (% Bias) -4.1% to +5.2%-2.8% to +4.5% ± 15% ( ± 20% at LLOQ)
Extraction Recovery (SPE) 88.5% ± 4.2%92.1% ± 3.1%Consistent across QC levels
Matrix Effect (IS Normalized) 96.4% (Minimal suppression)98.2% (Minimal suppression)CV 15% between lots

Conclusion

The quantification of Darunavir N-β-D-glucuronide requires a delicate balance between extracting a highly polar metabolite and preventing its degradation during ionization. By utilizing an HLB-based SPE workflow, ammonium acetate buffering, and strictly controlled MS source potentials, this protocol provides a robust, self-validating framework for accurate PK profiling and metabolic characterization.

References

  • [1] SCIEX. Orthogonal fragmentation mechanism enables new levels of metabolite characterization. Available at:[Link]

  • [3] Guo et al. (2022). Determination of Acyl-, O-, and N-Glucuronide Using Chemical Derivatization Coupled with Liquid Chromatography–High-Resolution Mass Spectrometry. ResearchGate. Available at:[Link]

  • [2] D'Avolio et al. (2009). A LC-tandem MS assay for the simultaneous measurement of new antiretroviral agents: Raltegravir, maraviroc, darunavir, and etravirine. PubMed. Available at:[Link]

  • [4] Jayakumari et al. (2024). Development and Validation of an LC-MS/MS Method for the Quantification of Darunavir in Human Plasma. Nanotechnology Perceptions. Available at:[Link]

Sources

Application

"analytical standard for DARUNAVIR N-BETA-D-GLUCURONIDE"

Advanced Analytical Profiling of Darunavir N-β-D-Glucuronide: Methodologies for LC-MS/MS and In Vitro Metabolism Darunavir (DRV) is a highly efficacious HIV-1 protease inhibitor. When administered as a monotherapy, DRV i...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Analytical Profiling of Darunavir N-β-D-Glucuronide: Methodologies for LC-MS/MS and In Vitro Metabolism

Darunavir (DRV) is a highly efficacious HIV-1 protease inhibitor. When administered as a monotherapy, DRV is extensively metabolized in the liver primarily by cytochrome P450 3A4 (CYP3A4) through carbamate hydrolysis, as well as aliphatic and aromatic hydroxylation[1]. However, in standard clinical regimens, DRV is co-administered with a pharmacokinetic booster—typically low-dose ritonavir.

Ritonavir acts as a potent mechanism-based inhibitor of CYP3A4. By suppressing these primary oxidative clearance pathways, ritonavir significantly increases the systemic plasma exposure of Darunavir, allowing for lower and less frequent dosing[1][2]. Crucially, this CYP3A4 blockade forces a metabolic shunt. While UDP-glucuronosyltransferase (UGT) mediated glucuronidation is a minor pathway in unboosted subjects, the inhibition of oxidative metabolism markedly increases the relative excretion of glucuronide metabolites[1]. Consequently, the precise quantification of Darunavir N-β-D-glucuronide (CAS: 1159613-25-8)[3] has become a critical parameter for comprehensive drug-drug interaction (DDI) profiling and advanced pharmacokinetic modeling.

The Analytical Bottleneck: N- vs. O-Glucuronide Differentiation

The primary analytical hurdle in quantifying Darunavir N-β-D-glucuronide lies in structural elucidation. The Darunavir molecule possesses multiple functional groups capable of UGT conjugation, leading to the formation of both N-glucuronide and O-glucuronide species[4][5].

In standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizing Collision-Induced Dissociation (CID), pinpointing the exact site of glucuronidation is notoriously difficult. CID typically induces the neutral loss of the glucuronic acid moiety (a loss of 176 Da), reverting the product ion back to the parent mass without yielding site-specific structural information[4].

To resolve this ambiguity, modern analytical workflows rely on two approaches:

  • Advanced Fragmentation / Derivatization : Utilizing chemical derivatization or advanced fragmentation techniques like Electron-Impact Excitation of Ions from Organics (EIEIO) preserves the glucuronide linkage during fragmentation. EIEIO generates nearly 300 diagnostic fragment ions (compared to ~100 in CID), definitively distinguishing the N-glucuronide from O-glucuronides[4][5].

  • Chromatographic Mapping via Analytical Standards : By utilizing a high-purity Darunavir N-β-D-glucuronide analytical standard, researchers can establish a definitive retention time (RT) and optimize Multiple Reaction Monitoring (MRM) libraries, bypassing the need for complex derivatization in routine high-throughput screening.

Metabolic & Analytical Workflow Visualization

G DRV Darunavir (DRV) CYP CYP3A4 Oxidation (Major Pathway) DRV->CYP UGT UGT Conjugation (Minor/Boosted Pathway) DRV->UGT N_Gluc Darunavir N-beta-D-glucuronide UGT->N_Gluc O_Gluc Darunavir O-glucuronides UGT->O_Gluc RTV Ritonavir (CYP Inhibitor) RTV->CYP Inhibits RTV->UGT Shunts metabolism LCMS LC-MS/MS Analysis (Standard RT Matching / EIEIO) N_Gluc->LCMS O_Gluc->LCMS

Metabolic shunting of Darunavir to N-glucuronide under CYP3A4 inhibition and LC-MS/MS workflow.

Experimental Protocols: A Self-Validating System

To ensure rigorous scientific integrity, the following protocols integrate built-in causality and quality control mechanisms.

Protocol A: In Vitro Glucuronidation Assay using Human Liver Microsomes (HLM)

Causality Check: UGT enzymes reside on the luminal side of the endoplasmic reticulum. In isolated microsomes, the lipid bilayer is intact, restricting the entry of the highly polar cofactor UDP-glucuronic acid (UDPGA). We utilize alamethicin, a pore-forming peptide, to permeabilize the vesicles. This ensures the reaction rate reflects true enzymatic kinetics rather than being artificially rate-limited by cofactor transport[4].

Step-by-Step Methodology:

  • Buffer Preparation : Prepare a 0.1 M potassium phosphate buffer (pH 7.4) supplemented with 3 mM MgCl₂. (Rationale: Mg²⁺ is a critical divalent cation required to stabilize the UGT-UDPGA complex).

  • Microsome Permeabilization : Combine pooled HLMs (final concentration 1.0 mg/mL) with alamethicin (50 µg/mg of microsomal protein). Incubate on ice for 15 minutes.

  • Substrate Addition : Add Darunavir to achieve a final incubation concentration of 10 µM to 50 µM.

  • Pre-incubation : Transfer the mixture to a 37°C shaking water bath for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation : Initiate the conjugation reaction by adding UDPGA to a final concentration of 5 mM[4].

    • Self-Validation Step: Always run a parallel negative control where UDPGA is replaced with an equal volume of buffer. Any peaks appearing in this control during LC-MS/MS are matrix artifacts, not true glucuronides.

  • Termination : At predefined time points (e.g., 0, 15, 30, 60 minutes), extract a 50 µL aliquot and quench the reaction in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Darunavir-d9).

  • Processing : Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins. Transfer the supernatant to LC vials for analysis.

Protocol B: LC-MS/MS Quantification

Causality Check: Glucuronides are highly polar. A standard C18 column requires a carefully optimized gradient starting with a highly aqueous mobile phase to ensure adequate retention and prevent the N-glucuronide from eluting in the void volume alongside un-retained matrix salts.

Step-by-Step Methodology:

  • System Suitability Test (SST) : Before running samples, inject the Darunavir N-β-D-glucuronide analytical standard to verify retention time stability and confirm that the MS/MS transitions are free from isobaric interference.

  • Column Selection : Utilize a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phases :

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Standard Curve Preparation : Spike the Darunavir N-β-D-glucuronide analytical standard into a blank matrix (HLM buffer or plasma) to create a calibration curve ranging from 1 nM to 1000 nM.

Quantitative Data Summaries

Table 1: Physicochemical & Analytical Properties

ParameterSpecification
Compound Name Darunavir N-β-D-glucuronide
CAS Registry Number 1159613-25-8
Metabolic Precursor Darunavir (via UGT conjugation)
Primary Analytical Challenge Isobaric interference from O-glucuronides
Diagnostic MS/MS Feature Requires EIEIO fragmentation or standard-matched RT for N-linkage confirmation

Table 2: Optimized LC Gradient for Glucuronide Retention

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.000.4955
1.000.4955
4.000.44060
4.500.4595
5.500.4595
5.600.4955

Sources

Method

"protocol for analyzing darunavir and its glucuronide in plasma"

Application Note: Comprehensive LC-MS/MS Bioanalysis of Darunavir and Darunavir-Glucuronide in Human Plasma Executive Summary Darunavir (DRV) is a potent, second-generation HIV-1 protease inhibitor utilized in the manage...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Comprehensive LC-MS/MS Bioanalysis of Darunavir and Darunavir-Glucuronide in Human Plasma

Executive Summary

Darunavir (DRV) is a potent, second-generation HIV-1 protease inhibitor utilized in the management of multidrug-resistant HIV strains. While DRV is predominantly metabolized via CYP3A4-mediated oxidation, phase II conjugation via uridine diphosphate glucuronosyltransferases (UGTs) to form darunavir-glucuronide represents a critical minor metabolic pathway[1]. In clinical pharmacokinetics, particularly when DRV is co-administered with pharmacokinetic enhancers (boosters) like ritonavir or cobicistat that inhibit CYP3A4, understanding the flux through minor pathways like glucuronidation becomes essential for comprehensive drug monitoring[2].

This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the simultaneous quantification of darunavir and its glucuronide metabolite in human plasma.

Mechanistic Context & Pharmacokinetics

Darunavir is highly bound to plasma proteins (approximately 95%), predominantly to alpha-1-acid glycoprotein (AAG) rather than albumin[3][4]. This high binding affinity dictates the necessity for an aggressive sample extraction technique to fully dissociate the drug from the protein matrix.

Following oral administration, DRV undergoes extensive hepatic metabolism. The primary oxidative pathways yield inactive hydroxylated metabolites, while the secondary UGT pathway produces darunavir-glucuronide, which is subsequently excreted via renal and fecal routes[1].

Metabolism DRV Darunavir (DRV) Parent Drug CYP3A4 CYP3A4 Oxidation (Major) DRV->CYP3A4 UGT UGT Conjugation (Minor) DRV->UGT OxMet Hydroxylated Metabolites CYP3A4->OxMet GlucMet DRV-Glucuronide Metabolite UGT->GlucMet

Metabolic pathways of darunavir highlighting oxidation and glucuronidation.

Analytical Strategy & Causality

To achieve a self-validating analytical system, every step of this protocol is designed with specific chemical causality:

  • Sample Extraction: A protein precipitation (PP) method using acetonitrile is employed. The addition of a high-volume ratio of organic solvent rapidly denatures AAG, disrupting the drug-protein binding equilibrium and ensuring quantitative recovery (>90%) without the need for complex solid-phase extraction[5].

  • Internal Standard (IS): Darunavir-d9 is utilized as the IS. Because stable isotope-labeled analogs co-elute with the target analyte, they experience identical ion suppression or enhancement in the ESI source. This perfectly normalizes matrix effects, ensuring the trustworthiness of the quantitation.

  • Chromatography & Ionization: An acidic mobile phase (0.1% formic acid) is used to maintain the analytes in their protonated state, maximizing ionization efficiency in the positive electrospray ionization (ESI+) mode[6]. Ammonium acetate is included as a volatile buffer to stabilize the pH and improve peak shape by minimizing secondary interactions with residual silanols on the C18 stationary phase[7].

Step-by-Step Bioanalytical Protocol

Reagents and Materials
  • Analytes: Darunavir reference standard, Darunavir-Glucuronide reference standard, Darunavir-d9 (Internal Standard).

  • Reagents: LC-MS grade Acetonitrile, LC-MS grade Water, Formic Acid (99%), Ammonium Acetate.

  • Matrix: Human plasma (K2EDTA).

Sample Preparation Workflow

The following workflow must be executed on ice to prevent ex vivo hydrolysis of the labile glucuronide metabolite.

  • Aliquot: Transfer 100 µL of thawed human plasma (blank, calibration standard, QC, or patient sample) into a 1.5 mL microcentrifuge tube.

  • Spike IS: Add 10 µL of the Internal Standard working solution (Darunavir-d9, 1000 ng/mL) to all tubes except the double-blank. Vortex briefly.

  • Protein Precipitation: Add 600 µL of cold Acetonitrile to the mixture. Causality: This 1:6 ratio of aqueous to organic solvent drastically lowers the dielectric constant of the solution, forcing the precipitation of AAG and albumin, thereby releasing the bound darunavir[5].

  • Agitation & Centrifugation: Vortex vigorously for 5 minutes to maximize surface area contact. Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the denatured proteins.

  • Dilution: Transfer 150 µL of the clear supernatant into an autosampler vial and dilute 1:1 with the initial mobile phase (45% A / 55% B). Causality: Diluting the organic extract with the aqueous mobile phase prevents "solvent effects" (peak broadening or splitting) when injected onto the analytical column[5].

  • Injection: Inject 10 µL into the LC-MS/MS system.

Workflow Step1 1. Aliquot Plasma (100 µL on ice) Step2 2. Spike IS (DRV-d9, 10 µL) Step1->Step2 Step3 3. Protein Precipitation (600 µL Acetonitrile) Step2->Step3 Step4 4. Vortex & Centrifuge (14000 rpm, 10 min) Step3->Step4 Step5 5. Supernatant Dilution (1:1 with Mobile Phase) Step4->Step5 Step6 6. LC-MS/MS Analysis (ESI+ MRM Mode) Step5->Step6

Self-validating sample preparation workflow for darunavir extraction.

Instrumental Conditions & Data Presentation

Mass Spectrometry Parameters

Detection is performed on a triple quadrupole mass spectrometer equipped with an ESI source operating in positive mode. The precursor ion for darunavir-glucuronide is identified at m/z 724.5, corresponding to the addition of the glucuronic acid moiety (+176 Da) to the protonated darunavir molecule [M+H]+. During collision-induced dissociation (CID), the labile glucuronide bond is cleaved, resulting in the characteristic darunavir core fragment at m/z 392.1[7].

Table 1: Multiple Reaction Monitoring (MRM) Parameters

Analyte Precursor Ion (m/z) Product Ion (m/z) Declustering Potential (V) Collision Energy (eV)
Darunavir 548.5 392.1 70 25
DRV-Glucuronide 724.5 392.1 75 35

| Darunavir-d9 (IS) | 557.5 | 401.1 | 70 | 25 |

Liquid Chromatography Conditions

Separation is achieved using an Agilent Zorbax XDB C18 column (2.1 × 50 mm, 5 µm) maintained at 35°C[6][7].

  • Mobile Phase A: 2 mM Ammonium Acetate + 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Table 2: LC Gradient Program

Time (min) Flow Rate (mL/min) % Mobile Phase A % Mobile Phase B
0.0 0.40 45 55
4.0 0.40 15 85
5.0 0.40 15 85
5.1 0.40 45 55

| 7.0 | 0.40 | 45 | 55 |

Validation Metrics & System Suitability

To ensure the protocol operates as a self-validating system, rigorous acceptance criteria must be applied to every analytical batch. The method demonstrates excellent linearity over the clinical range of 10–2000 ng/mL[7].

Table 3: Method Validation Acceptance Criteria

Validation Parameter Target Acceptance Criteria Corrective Action if Failed
System Suitability Test (SST) S/N > 10 for LLOQ; Retention time shift < 2% Purge pumps, replace guard column, re-equilibrate.
Calibration Curve R² ≥ 0.99; Standards within ±15% of nominal (±20% for LLOQ) Reject run; prepare fresh calibration standards.
Quality Controls (QC) ≥67% of QCs within ±15% of nominal; ≥50% per level Reject run; investigate extraction efficiency.
Blank/Zero Matrix Analyte interference <20% of LLOQ; IS interference <5% Evaluate autosampler carryover; perform extended wash.

| Matrix Effect | IS-normalized matrix factor CV ≤ 15% across 6 lots | Optimize chromatography or increase extraction stringency. |

Conclusion

By leveraging the principles of chemical causality—specifically the disruption of AAG-binding via organic precipitation and the stabilization of protonated species via acidic mobile phases—this LC-MS/MS protocol provides a highly robust mechanism for quantifying darunavir and its glucuronide. The integration of stable isotope-labeled internal standards and strict system suitability criteria ensures that the data generated is highly trustworthy and suitable for advanced pharmacokinetic profiling and therapeutic drug monitoring.

References

  • "Development and Validation of an LC- MS/MS Method for the Quantification of Darunavir in Human Plasma", Nanotechnology Perceptions,
  • "Pharmacokinetics of Darunavir at 900 Milligrams and Ritonavir at 100 Milligrams Once Daily when Coadministered with Efavirenz at 600 Milligrams Once Daily in Healthy Volunteers", Antimicrobial Agents and Chemotherapy - ASM Journals,
  • "Absorption, metabolism, and excretion of darunavir, a new protease inhibitor, administered alone and with low-dose ritonavir in healthy subjects", PubMed,
  • "Management of Antiretroviral Therapy with Boosted Protease Inhibitors—Darunavir/Ritonavir or Darunavir/Cobicist
  • "Clinical pharmacokinetics of darunavir", PubMed,
  • "Center for Drug Evaluation and Research - Darunavir Clinical Pharmacology", FDA AccessD
  • "A LC-tandem MS assay for the simultaneous measurement of new antiretroviral agents: Raltegravir, maraviroc, darunavir, and etravirine", PubMed,

Sources

Application

Application Note: Utilizing Darunavir Glucuronide as a Benchmark Biomarker for Phase II Metabolite Structural Elucidation

Introduction to the Analytical Challenge Phase II metabolism, particularly glucuronidation catalyzed by UDP-glucuronosyltransferases (UGTs), plays a critical role in drug clearance, efficacy, and toxicity. In modern phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Analytical Challenge

Phase II metabolism, particularly glucuronidation catalyzed by UDP-glucuronosyltransferases (UGTs), plays a critical role in drug clearance, efficacy, and toxicity. In modern pharmacokinetics, determining the exact site of glucuronidation is paramount, as different positional isomers (e.g., N-glucuronides versus O-glucuronides) exhibit distinct stability and reactivity profiles .

Darunavir, a potent HIV-1 protease inhibitor, is extensively metabolized by cytochrome P450 3A4, but it also undergoes minor Phase II metabolism via glucuronidation1[1]. Because darunavir possesses multiple potential conjugation sites—including an aniline amine and aliphatic hydroxyl groups—its glucuronide conjugates serve as ideal analytical biomarkers for validating advanced structural elucidation workflows 2[2]. This application note details a self-validating protocol utilizing darunavir glucuronide to demonstrate the superiority of Electron Activated Dissociation (EAD) over conventional Collision-Induced Dissociation (CID) in preserving labile modifications.

Mechanistic Causality: Why CID Fails and EAD Succeeds

Understanding the physical chemistry behind mass spectrometry fragmentation is essential for robust assay design.

The Limitation of CID: In traditional CID, precursor ions undergo multiple collisions with a neutral gas, leading to slow vibrational heating. Because the internal energy has time to redistribute prior to dissociation, the weakest bond in the molecule ruptures first 2[2]. For darunavir glucuronide, the O- or N-glycosidic bond is highly labile, resulting in a dominant neutral loss of 176.03 Da (glucuronic acid). While this confirms the presence of a glucuronide, the structural context needed to localize the modification site is destroyed 3[3].

The EAD Advantage: EAD (and its high-energy variant, EIEIO) relies on the exothermic capture of tunable kinetic energy electrons (e.g., 10 eV) by the precursor ion3[3]. This triggers rapid, non-ergodic fragmentation. The backbone bonds cleave faster than the energy can redistribute to the labile glycosidic linkage. Consequently, the glucuronide moiety remains attached to the diagnostic fragment ions, allowing unambiguous localization of the conjugation site 2[2].

Mechanism cluster_CID Conventional Method cluster_EAD Advanced Method Precursor Darunavir Glucuronide [M+H]+ (Labile Glycosidic Bond) CID Collision-Induced Dissociation (CID) Slow Vibrational Heating Precursor->CID EAD Electron Activated Dissociation (EAD) Rapid Exothermic Electron Capture Precursor->EAD CID_Result Cleavage of Weakest Bond Neutral Loss of 176 Da (Conjugation Site Lost) CID->CID_Result EAD_Result Backbone Cleavage Glucuronide Remains Intact (Conjugation Site Localized) EAD->EAD_Result

Figure 2: Mechanistic divergence of CID vs. EAD in the fragmentation of darunavir glucuronide.

Experimental Protocols

Self-Validating System Design

To ensure trustworthiness, this protocol mandates a system suitability check. Before analyzing darunavir incubations, verify the system's EAD efficiency and UGT activity using a commercial standard (e.g., raloxifene O-glucuronide). This confirms that the biological incubation and the orthogonal fragmentation mechanics are functioning optimally.

Phase 1: In Vitro Incubation (Metabolite Generation)

Causality Note: Human Liver Microsomes (HLMs) provide the necessary UGT enzymes. Alamethicin, a pore-forming peptide, must be added to permeabilize the microsomal membranes, allowing the highly polar cofactor UDP-glucuronic acid (UDPGA) to access the active site of the UGTs located in the lumen.

  • Reaction Mixture Preparation: In a 1.5 mL Eppendorf tube, combine 0.1 M phosphate buffer (pH 7.4) containing 10 mM MgCl₂, 20 mg/mL pooled HLMs, and 20 mg/mL alamethicin.

  • Pre-incubation: Incubate the mixture on ice for 15 minutes to allow alamethicin to form pores in the microsomal membranes.

  • Substrate Addition: Add darunavir (prepared in DMSO) to achieve a final concentration of 1 µM 2[2].

  • Reaction Initiation: Add UDPGA (final concentration 2 mM) to initiate the glucuronidation reaction. Incubate at 37°C in a thermomixer.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 30, and 120 minutes 2[2].

  • Quenching: Immediately quench each aliquot by adding 1 volume of ice-cold acetonitrile (CH₃CN) to precipitate the proteins and halt enzymatic activity 2[2].

  • Clarification: Vortex thoroughly and centrifuge at 14,000 × g for 15 minutes at 4°C. Transfer the supernatant to an HPLC vial for analysis .

Workflow A In Vitro Incubation (Darunavir + HLMs) B Phase II Metabolism (Glucuronidation) A->B C Sample Quenching (Acetonitrile) B->C D LC-MS/MS Analysis (EAD vs CID) C->D E Data Processing (Site Localization) D->E

Figure 1: Experimental workflow for generating and analyzing darunavir glucuronide biomarkers.

Phase 2: LC-MS/MS Analysis

Causality Note: A ZenoTOF 7600 system is utilized because it features a Zeno trap, which significantly enhances the sensitivity of MS/MS modes, compensating for the generally lower overall fragmentation efficiency of EAD compared to CID2[2].

  • Chromatography: Inject 5 µL of the supernatant onto a Polar C18 column (150 mm). Run a gradient separation from 5% to 95% Mobile Phase B (Acetonitrile) over 4.75 minutes, with Mobile Phase A being 0.1% formic acid in water3[3].

  • MS Acquisition Mode: Operate the mass spectrometer in data-dependent acquisition (IDA) mode, alternating between Zeno CID and Zeno EAD (EIEIO) scans3[3].

  • EAD Parameters: Set the electron kinetic energy to 10 eV to ensure sufficient energy for the dissociation of singly charged precursors without inducing excessive secondary fragmentation 3[3].

Data Presentation and Expected Outcomes

The tables below summarize the analytical parameters and the anticipated fragmentation profiles when using darunavir glucuronide as a biomarker to validate the EAD method.

Table 1: LC-MS/MS System Parameters for Darunavir Glucuronide Analysis

ParameterSetting / Value
Column Phenomenex Luna Omega Polar C18, 150 mm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 4.75 min (Total run: 6.5 min)
MS System ZenoTOF 7600
Acquisition Mode Data Dependent Acquisition (IDA)
EAD Kinetic Energy 10 eV

Table 2: Comparative Fragmentation Profile (Darunavir Glucuronide Biomarker)

FeatureZeno CIDZeno EAD (EIEIO)
Primary Fragmentation Mechanism Vibrational heating (Ergodic)Exothermic electron capture (Non-ergodic)
Total Fragment Ions Observed ~100~300
Dominant Spectral Feature Neutral loss of 176.03 DaIntact glucuronide on backbone fragments
Diagnostic Fragments Insufficient for site localizationC₁₉H₂₇NO₄⁺, C₁₈H₃₂NO₇⁺
Conjugation Site Determination Unconfirmed (N- vs O- ambiguous)Confirmed (Distinguishes N- vs O-glucuronide)

By successfully generating the diagnostic fragments (e.g., C₁₉H₂₇NO₄⁺, C₁₈H₃₂NO₇⁺) using darunavir glucuronide3[3], laboratories can confidently validate their EAD workflows for broader applications in structural elucidation of unknown Phase II metabolites.

References

  • Absorption, Metabolism, and Excretion of Darunavir, a New Protease Inhibitor, Administered Alone and with Low-Dose Ritonavir in Healthy Subjects Semantic Scholar / Drug Metabolism and Disposition URL
  • Orthogonal fragmentation mechanism enables new levels of metabolite characterization SCIEX Application Notes URL
  • Determination of Acyl-, O-, and N-Glucuronide Using Chemical Derivatization Coupled with Liquid Chromatography–High-Resolution Mass Spectrometry ResearchGate / Drug Metabolism and Disposition URL
  • International Society for the Study of Xenobiotics (ISSX)

Sources

Method

Advanced NMR Spectroscopy for the Definitive Structural Characterization of Darunavir Glucuronide Metabolites

Executive Summary & The Analytical Challenge Darunavir is a potent HIV-1 protease inhibitor utilized in highly active antiretroviral therapy (HAART) to block viral replication by preventing the dimerization and catalytic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Analytical Challenge

Darunavir is a potent HIV-1 protease inhibitor utilized in highly active antiretroviral therapy (HAART) to block viral replication by preventing the dimerization and catalytic activity of the HIV-1 protease []. In vivo, darunavir is extensively metabolized by hepatic cytochrome P450 enzymes (primarily CYP3A), undergoing carbamate hydrolysis, isobutyl aliphatic hydroxylation, aniline aromatic hydroxylation, and Phase II glucuronidation 2[2].

Because the darunavir scaffold possesses multiple nucleophilic sites—specifically an aniline nitrogen and multiple hydroxyl groups (either native or generated via Phase I oxidation)—it is highly susceptible to forming isomeric N-glucuronide and O-glucuronide conjugates 3[3]. While advanced mass spectrometry techniques like Electron Activated Dissociation (EAD) have improved the ability to retain labile glucuronic acid groups during fragmentation4[4], Nuclear Magnetic Resonance (NMR) spectroscopy remains the definitive gold standard. NMR provides unambiguous, mathematically verifiable proof of the conjugation site, anomeric configuration, and exact stereochemistry without relying on fragmentation predictability 5[5].

Principles of NMR-Based Structural Elucidation

To achieve absolute structural elucidation, the experimental design must be grounded in causality. Every instrument parameter and solvent choice directly dictates the quality of the structural data:

  • Solvent Causality (DMSO- d6​ vs. CD 3​ OD): Glucuronides possess multiple exchangeable protons (hydroxyls and amines). Using deuterated dimethyl sulfoxide (DMSO- d6​ ) slows the chemical exchange rate of these protons with the solvent, allowing the critical aniline NH and aliphatic OH protons to be directly observed in the 1 H NMR spectrum.

  • Cryoprobe Necessity: Metabolites isolated from in vitro or in vivo matrices are typically recovered in sub-milligram quantities. Cryogenically cooled NMR probes reduce thermal electronic noise, increasing the signal-to-noise (S/N) ratio by a factor of 3 to 4. This is a strict requirement for acquiring natural abundance 13 C and 2D HMBC spectra on low-concentration darunavir glucuronides.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This pulse sequence is the cornerstone of linkage analysis. It detects long-range (2- to 3-bond) scalar couplings ( 3JCH​ ). By tracing the 3JCH​ correlation from the anomeric proton (H-1') of the glucuronic acid to the specific carbon atom on the darunavir scaffold, the exact site of O-glucuronidation is proven definitively.

Workflow A 1. In Vitro Biosynthesis (Darunavir + HLMs + UDP-GlcA) B 2. HPLC Purification (Fraction Collection of Isomers) A->B C 3. Lyophilization & Solvent Exchange (DMSO-d6) B->C D 4. Cryoprobe NMR Acquisition (600+ MHz Spectrometer) C->D E 5. 1D & 2D NMR Processing (1H, 13C, HSQC, HMBC) D->E F 6. Structural Elucidation (Linkage & Stereochemistry) E->F

Caption: Experimental workflow for the isolation and NMR characterization of darunavir glucuronides.

Self-Validating Experimental Protocols

The following protocol is designed as a self-validating system. Researchers must pass internal data checkpoints before proceeding to the next analytical phase, ensuring absolute trustworthiness in the final structural assignment.

Step 1: Biosynthesis and Isolation
  • Incubation: Incubate 50 µM of darunavir with Human Liver Microsomes (HLMs) or recombinant UGT enzymes (e.g., UGT1A1/UGT2B7) at 37°C. Supplement the reaction with 2 mM UDP-glucuronic acid (UDP-GlcA) and 25 µg/mL alamethicin to permeabilize the microsomal membranes.

  • Quenching & Extraction: After 120 minutes, quench the reaction with an equal volume of ice-cold acetonitrile. Centrifuge at 14,000 × g for 15 minutes to precipitate proteins.

  • Purification: Inject the supernatant onto a semi-preparative reversed-phase HPLC system (C18 column). Use a volatile mobile phase (e.g., 10 mM ammonium acetate and acetonitrile) to allow for complete removal during lyophilization. Collect the fractions corresponding to the isomeric glucuronide peaks.

Step 2: NMR Sample Preparation
  • Lyophilization: Freeze-dry the collected HPLC fractions to complete dryness. Critical Checkpoint: Any residual water or ammonium acetate will suppress the metabolite signals and distort the chemical shifts.

  • Reconstitution: Dissolve the dried metabolite in 150–600 µL of 100% DMSO- d6​ (containing 0.03% TMS as an internal standard). Transfer the solution to a high-quality 3 mm or 5 mm NMR tube.

Step 3: NMR Acquisition & Internal Validation
  • Instrument Setup: Insert the sample into a 600 MHz (or higher) NMR spectrometer equipped with a TCI cryoprobe. Regulate the temperature precisely at 298 K.

  • 1D 1 H NMR Acquisition: Run a standard proton sequence (e.g., zg30) with 64 to 256 scans.

    • Self-Validation Checkpoint: Locate the anomeric proton (H-1') signal in the 4.5–5.2 ppm region. Calculate the 3JH1′,H2′​ coupling constant. A value of 7.5–8.0 Hz mathematically validates the β -anomeric configuration of the glucuronic acid. If this coupling constant is absent or incorrect, the sample is degraded, and 2D acquisition should be aborted.

  • 2D HSQC & HMBC Acquisition: Once the β -linkage is validated, acquire a 1 H- 13 C HSQC to map all direct C-H bonds. Follow this with a 1 H- 13 C HMBC optimized for a long-range coupling constant of 8 Hz.

Logical Differentiation of O- vs. N-Glucuronides

The definitive assignment of the glucuronidation site relies on tracing the 2D HMBC correlations.

LogicTree Start Purified Darunavir Glucuronide HMBC 2D HMBC / 15N-HSQC Analysis Start->HMBC O_Gluc Anomeric H-1' correlates to Oxygen-bearing Carbon HMBC->O_Gluc 3J(C,H) Coupling N_Gluc Anomeric H-1' correlates to Aniline Nitrogen HMBC->N_Gluc 1J(N,H) / 3J(N,H) Coupling O_Result Darunavir O-Glucuronide O_Gluc->O_Result N_Result Darunavir N-Glucuronide N_Gluc->N_Result

Caption: Logical decision tree for differentiating darunavir O- and N-glucuronides using 2D NMR.

Quantitative Data Summaries

To standardize data interpretation across drug development workflows, the following tables summarize the required acquisition parameters and the diagnostic chemical shifts expected for darunavir glucuronides.

Table 1: Typical NMR Acquisition Parameters for Metabolite Characterization

Parameter 1 H NMR 13 C NMR 1 H- 13 C HSQC 1 H- 13 C HMBC
Pulse Sequence zg30 / zgesgpzgpg30hsqcetgpsisp2hmbcgplpndqf
Relaxation Delay (D1) 2.0 s2.0 s1.5 s1.5 s
Number of Scans (NS) 64 - 256> 102416 - 3232 - 64
Spectral Width 12 ppm220 ppm160 ppm (F1) / 12 ppm (F2)220 ppm (F1) / 12 ppm (F2)
Data Points (TD) 64K64K256 × 2048512 × 2048

Table 2: Diagnostic NMR Features for Darunavir Glucuronide Isomers

Diagnostic FeatureDarunavir O-GlucuronideDarunavir N-Glucuronide
Anomeric Proton (H-1') ~4.8 - 5.2 ppm (doublet)~4.5 - 4.9 ppm (doublet)
Coupling Constant ( 3JH1′,H2′​ ) ~7.5 - 8.0 Hz ( β -linkage)~7.5 - 8.0 Hz ( β -linkage)
Key HMBC Correlation ( 3J ) H-1' to Aglycone C-O (~70-85 ppm)H-1' to Aglycone Aromatic C
1 H- 15 N HSQC Correlation Absent for anomeric protonPresent (H-1' to Aniline N)
Preferred Solvent DMSO- d6​ or CD 3​ ODDMSO- d6​ (prevents rapid exchange)

References

  • SCIEX. "Orthogonal fragmentation mechanism enables new levels of metabolite characterization." SCIEX Technical Notes.
  • ResearchGate. "Determination of Acyl-, O-, and N-Glucuronide Using Chemical Derivatization Coupled with Liquid Chromatography–High-Resolution Mass Spectrometry." Drug Metabolism and Disposition.
  • BOC Sciences. "Darunavir and Impurities." BOC Sciences Analytical Services.
  • ResearchGate. "Absorption, Metabolism, and Excretion of Darunavir, a New Protease Inhibitor, Administered Alone and with Low-Dose Ritonavir in Healthy Subjects." Drug Metabolism and Disposition.
  • NIH / PubMed Central. "Differentiating Isomeric Deprotonated Glucuronide Drug Metabolites via Ion/Molecule Reactions in Tandem Mass Spectrometry." Analytical Chemistry.

Sources

Application

Application Note: High-Resolution Mass Spectrometry for the Characterization and Quantification of Darunavir N-β-D-Glucuronide

Abstract This application note presents a comprehensive guide for the robust characterization and quantification of darunavir and its primary phase II metabolite, darunavir N-β-D-glucuronide, using high-resolution mass s...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a comprehensive guide for the robust characterization and quantification of darunavir and its primary phase II metabolite, darunavir N-β-D-glucuronide, using high-resolution mass spectrometry (HRMS). Darunavir, a cornerstone of modern antiretroviral therapy, undergoes extensive metabolism, with glucuronidation being a significant pathway, particularly when co-administered with a pharmacokinetic booster like ritonavir.[1][2] Accurate monitoring of both the parent drug and its metabolites is crucial for pharmacokinetic studies and for understanding drug-drug interactions. This document provides a detailed protocol for sample preparation from biological matrices, a validated liquid chromatography-high-resolution mass spectrometry (LC-HRMS) method, and an in-depth analysis of the fragmentation patterns of both darunavir and its N-β-D-glucuronide metabolite. The methodologies described herein are designed to provide the high degree of specificity and sensitivity required in drug development and clinical research settings.

Introduction: The Significance of Darunavir Glucuronidation

Darunavir is a potent protease inhibitor used in the treatment of Human Immunodeficiency Virus (HIV) infection.[3] Its efficacy is often enhanced by co-administration with low doses of ritonavir, which inhibits cytochrome P450 3A4 (CYP3A4), the primary enzyme responsible for darunavir's metabolism.[2] This "boosting" strategy significantly increases the plasma concentration and half-life of darunavir.[2]

While oxidative metabolism is a major clearance pathway for darunavir, glucuronidation, a phase II metabolic process, also plays a notable role.[1] The formation of darunavir N-β-D-glucuronide, a more polar and readily excretable conjugate, is particularly pronounced when CYP3A4-mediated metabolism is inhibited by ritonavir.[1] Therefore, the ability to accurately characterize and quantify this glucuronide metabolite is essential for a complete understanding of darunavir's pharmacokinetic profile and for assessing potential metabolic shunting in the presence of co-administered drugs.

High-resolution mass spectrometry offers unparalleled capabilities for this task, providing not only precise mass measurements for unambiguous formula determination but also detailed structural information through tandem mass spectrometry (MS/MS) fragmentation analysis. This note details an LC-HRMS workflow designed for the specific challenges of analyzing darunavir and its glucuronide metabolite.

Experimental Workflow Overview

The following diagram illustrates the comprehensive workflow for the analysis of darunavir and its N-β-D-glucuronide from biological samples.

G cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing & Analysis p1 Plasma Sample Collection p2 Protein Precipitation (e.g., with Acetonitrile) p1->p2 p3 Centrifugation p2->p3 p4 Supernatant Transfer p3->p4 a1 UPLC Separation (Reversed-Phase C18) p4->a1 Injection a2 Electrospray Ionization (ESI) (Positive Mode) a1->a2 a3 Full Scan HRMS (e.g., Orbitrap or TOF) a2->a3 a4 Data-Dependent MS/MS (dd-MS²) a3->a4 d1 Extracted Ion Chromatogram (XIC) Generation a4->d1 d3 Fragmentation Pattern Analysis a4->d3 d2 Accurate Mass Confirmation d1->d2 d4 Quantification & Reporting d1->d4 d3->d2

Caption: Workflow for the analysis of Darunavir and its glucuronide metabolite.

Materials and Methods

Reagents and Materials
  • Darunavir reference standard (purity ≥98%)

  • Darunavir N-β-D-glucuronide reference standard (if available, for confirmation)

  • Internal Standard (IS), e.g., Verapamil or a stable isotope-labeled darunavir

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ammonium formate, LC-MS grade

  • Ultrapure water

  • Human plasma (drug-free) for calibration standards and quality controls

Sample Preparation Protocol: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting darunavir and its metabolites from plasma samples.[4]

  • Thaw Samples: Allow plasma samples, calibration standards, and quality control samples to thaw at room temperature.

  • Aliquoting: In a microcentrifuge tube, aliquot 100 µL of plasma.

  • Internal Standard: Add 10 µL of the internal standard working solution (e.g., Verapamil at a suitable concentration).

  • Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean autosampler vial.

  • Injection: Inject a defined volume (e.g., 5-10 µL) into the LC-HRMS system.[5]

Liquid Chromatography Conditions

The chromatographic separation is critical to resolve darunavir from its glucuronide metabolite and other endogenous plasma components.

ParameterCondition
LC System High-performance UPLC/HPLC system
Column Reversed-phase C18 column (e.g., Agilent Zorbax XDB C18, 2.1 x 50 mm, 5 µm)[6] or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution Time (min)
0.0
1.0
5.0
6.0
6.1
8.0

Rationale for Method Choices: A reversed-phase C18 column provides excellent retention and separation for moderately nonpolar compounds like darunavir. The gradient elution with acetonitrile allows for the efficient elution of darunavir while also separating it from the more polar glucuronide metabolite, which will elute earlier. The use of formic acid in the mobile phase aids in the positive ionization of the analytes.

High-Resolution Mass Spectrometry Conditions

HRMS is employed for its ability to provide precise mass measurements and detailed fragmentation data.

ParameterCondition
Mass Spectrometer High-resolution mass spectrometer (e.g., Thermo Scientific Orbitrap, Sciex ZenoTOF)
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 320°C
Full Scan Mass Range m/z 150-1000
Full Scan Resolution > 60,000
MS/MS Fragmentation Collision-Induced Dissociation (CID) or Higher-Energy C-trap Dissociation (HCD)
Collision Energy Stepped or optimized for each compound
Data Acquisition Mode Data-Dependent Acquisition (DDA) or Targeted MS/MS

Rationale for Method Choices: Positive mode ESI is chosen as darunavir and its glucuronide readily form protonated molecules [M+H]⁺. A high-resolution full scan allows for the extraction of accurate mass chromatograms with a narrow mass window (e.g., ±5 ppm), significantly reducing background noise and improving selectivity. Data-dependent MS/MS triggers fragmentation of the most intense ions in the full scan, enabling the identification of metabolites without prior knowledge of their masses.

Results and Discussion

Accurate Mass and Molecular Formula Confirmation

The high-resolution capabilities of the mass spectrometer allow for the confident identification of darunavir and its N-β-D-glucuronide based on their precise mass-to-charge ratios.

CompoundMolecular FormulaCalculated m/z [M+H]⁺Observed m/z [M+H]⁺Mass Accuracy (ppm)
Darunavir C₂₇H₃₇N₃O₇S548.2428548.2425< 1
Darunavir N-β-D-Glucuronide C₃₃H₄₅N₃O₁₃S724.2750724.2746< 1
Fragmentation Analysis: Unveiling Structural Details

Tandem mass spectrometry (MS/MS) is indispensable for structural confirmation. The fragmentation patterns provide a "fingerprint" for each molecule.

Darunavir Fragmentation: The MS/MS spectrum of protonated darunavir ([M+H]⁺ at m/z 548.2) is characterized by several key fragment ions.

G parent Darunavir [M+H]⁺ m/z 548.2 frag1 m/z 392.3 [Loss of C₇H₉O₄N] parent->frag1 Cleavage of carbamate ester frag3 m/z 139.1 [Hexahydrofuro[2,3-b]furan moiety] parent->frag3 Loss of sulfonamide moiety frag2 m/z 241.1 [Isobutylsulfanilamide moiety] frag1->frag2 Further fragmentation

Caption: Proposed fragmentation pathway of protonated Darunavir.

The most prominent fragment at m/z 392.3 corresponds to the cleavage of the carbamate ester linkage, a characteristic loss for this class of compounds.[7][8] Further fragmentation can lead to ions representing the isobutylsulfanilamide portion (m/z 241.1) and the hexahydrofuro[2,3-b]furan moiety (m/z 139.1).

Darunavir N-β-D-Glucuronide Fragmentation: The MS/MS spectrum of the protonated glucuronide ([M+H]⁺ at m/z 724.3) exhibits a characteristic neutral loss of the glucuronic acid moiety (176.03 Da).

The primary fragmentation pathway involves the facile cleavage of the glycosidic bond, resulting in the regeneration of the protonated darunavir aglycone at m/z 548.2. This is a hallmark of glucuronide conjugates.[9][10] The observation of this transition (m/z 724.3 → 548.2) is a strong indicator of a darunavir glucuronide. Further fragmentation of the m/z 548.2 ion will produce the same pattern as the darunavir reference standard, providing definitive confirmation. Advanced fragmentation techniques, such as Electron Activated Dissociation (EAD), can provide fragments that retain the glucuronic acid group, which is invaluable for pinpointing the exact site of conjugation.[9]

Method Validation and Performance

A full validation of this method should be performed according to regulatory guidelines (e.g., ICH M10). Key validation parameters include:

  • Selectivity: The ability to differentiate and quantify the analytes in the presence of other components in the matrix.

  • Linearity: Establishing a linear relationship between concentration and response over a defined range (e.g., 10-2000 ng/mL for darunavir).[5]

  • Accuracy and Precision: Intra- and inter-day assessments to ensure the closeness of measured values to the true value and the reproducibility of the measurements.

  • Matrix Effect: Evaluating the influence of matrix components on the ionization of the analytes.

  • Stability: Assessing the stability of the analytes in the biological matrix under various storage and handling conditions.

Conclusion

The LC-HRMS method detailed in this application note provides a robust and reliable workflow for the characterization and quantification of darunavir and its N-β-D-glucuronide metabolite. The high resolution and mass accuracy of the technique ensure confident identification, while the detailed fragmentation analysis confirms the molecular structures. This protocol is well-suited for pharmacokinetic studies, drug metabolism research, and therapeutic drug monitoring, offering the high level of scientific integrity required by researchers and drug development professionals.

References

  • Y-C. Y, et al. (2009). Absorption, metabolism, and excretion of darunavir, a new protease inhibitor, administered alone and with low-dose ritonavir in healthy subjects. PubMed. Available from: [Link]

  • Boffito M, et al. (2008). Darunavir: Pharmacokinetics and Drug Interactions. ResearchGate. Available from: [Link]

  • Patel, D. K., et al. (2015). Development and validation of LC-MS/MS method for determination of Darunavir in human plasma for application of clinical pharmacokinetics. ResearchGate. Available from: [Link]

  • SCIEX. Orthogonal fragmentation mechanism enables new levels of metabolite characterization. SCIEX. Available from: [Link]

  • Rao, R. N., et al. (2014). LC-MS/MS structural characterization of stress degradation products including the development of a stability indicating assay of Darunavir: An anti-HIV drug. PubMed. Available from: [Link]

  • Rao, R. N., et al. (2014). LC–MS/MS structural characterization of stress degradation products including the development of a stability indicating assay of Darunavir: An anti-HIV drug. Academia.edu. Available from: [Link]

  • Nirogi, R., et al. (2015). Characterization of the Oxidative Degradation Product of Darunavir by LC-MS/MS. PMC. Available from: [Link]

  • Kumar, A., et al. (2022). Analytical method development and validation of antiviral drugs for HIV. International Journal of Science and Research Archive. Available from: [Link]

  • Shireesha, M., et al. (2022). Bioanalytical Method Development And Validation Of Darunavir In Biological Matrices Using Uplc-Ms-Ms. Journal of Pharmaceutical Negative Results. Available from: [Link]

  • Kumar, A., et al. (2022). LC-MS/MS method development and validation for the determination of antiviral drug in human plasma. ScienceScholar. Available from: [Link]

  • Kogawa, A. C., & Salgado, H. R. N. (2014). Analytical Techniques in the Analysis of Darunavir and Ritonavir: A Review. International Journal of Science and Research Archive. Available from: [Link]

  • Shireesha, M., et al. (2022). Bioanalytical Method Development And Validation Of Darunavir In Biological Matrices Using Uplc-Ms-Ms. Journal of Pharmaceutical Negative Results. Available from: [Link]

  • Zvada, P., et al. (2011). Influence of Drug Transport Proteins on Pharmacokinetics and Drug Interactions of HIV Protease Inhibitors. PMC. Available from: [Link]

  • Parasite, I., et al. (2021). Comparison of Tolerability and Impact on Metabolic Profiles of Antiretroviral Regimens Containing Darunavir/Ritonavir or Darunavir/Cobicistat in Romanian HIV Infected Patients. MDPI. Available from: [Link]

  • Y-C. Y, et al. (2009). Absorption, Metabolism, and Excretion of Darunavir, a New Protease Inhibitor, Administered Alone and with Low-Dose Ritonavir in Healthy Subjects. ResearchGate. Available from: [Link]

  • Y-C. Y, et al. (2009). Mass fragmentation scheme for darunavir (TMC114, R319064). ResearchGate. Available from: [Link]

  • National Center for Biotechnology Information. Darunavir. PubChem. Available from: [Link]

  • Hirt, D., et al. (2020). HPLC-MS/MS method for the simultaneous quantification of dolutegravir, elvitegravir, rilpivirine, darunavir, ritonavir, raltegravir and raltegravir-β-d-glucuronide in human plasma. PubMed. Available from: [Link]

  • Novakova, L., et al. (2021). Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes. MDPI. Available from: [Link]

  • Court, M. H., et al. (2010). Glucuronidation of the Antiretroviral Drug Efavirenz by UGT2B7 and an in Vitro Investigation of Drug-Drug Interaction with Zidovudine. PMC. Available from: [Link]

  • Kogawa, A. C., & Salgado, H. R. N. (2014). Characteristics, Complexation and Analytical Methods of Darunavir. British Journal of Pharmaceutical Research. Available from: [Link]

  • Prasain, J. K. (2012). MS/MS interpretation in identification of phase II drug metabolites (glucuronide/sulfate conjugates). University of Alabama at Birmingham. Available from: [Link]

Sources

Method

Application Note: Development and Validation of a Bioanalytical Method for Darunavir Glucuronide in Human Plasma

Introduction & Scientific Rationale Darunavir (DRV) is a potent, second-generation non-peptidic human immunodeficiency virus (HIV-1) protease inhibitor. In standard clinical regimens, DRV is co-administered with a pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Darunavir (DRV) is a potent, second-generation non-peptidic human immunodeficiency virus (HIV-1) protease inhibitor. In standard clinical regimens, DRV is co-administered with a pharmacokinetic enhancer—either ritonavir or cobicistat. Unboosted DRV is extensively metabolized in the liver primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme, undergoing carbamate hydrolysis, isobutyl aliphatic hydroxylation, and aniline aromatic hydroxylation .

However, when boosted with ritonavir, CYP3A4 is potently inhibited. This inhibition significantly increases DRV plasma exposure but also shunts the remaining metabolism toward phase II pathways, notably UGT-mediated glucuronidation, resulting in the formation of darunavir N- and O-glucuronides . Quantifying darunavir glucuronide (DRV-G) in human plasma is critical for comprehensive pharmacokinetic profiling, evaluating drug-drug interactions (DDIs), and understanding metabolic shunting in renally or hepatically impaired patients.

DRV_Metabolism DRV Darunavir (DRV) CYP3A4 CYP3A4 Oxidation (Primary Pathway) DRV->CYP3A4 UGT UGT Glucuronidation (Phase II Pathway) DRV->UGT M_Ox Oxidative Metabolites (Hydroxylation/Hydrolysis) CYP3A4->M_Ox M_Gluc Darunavir Glucuronide (N- and O-Glucuronides) UGT->M_Gluc Booster Ritonavir / Cobicistat (CYP3A4 Inhibitor) Booster->CYP3A4 Inhibits Booster->UGT Shunts

Darunavir metabolic shunting from CYP3A4 oxidation to UGT glucuronidation under ritonavir boosting.

Analytical Challenges & Causality of Method Choices

Developing a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for DRV-G presents unique bioanalytical hurdles that dictate our experimental design:

  • Isobaric Interference: DRV possesses multiple functional groups capable of glucuronidation (phenylamine for N-glucuronidation; hydroxyl groups for O-glucuronidation). Distinguishing between N- and O-glucuronides requires optimized chromatographic separation to resolve these isobaric species before they enter the mass spectrometer .

  • In-Source Fragmentation: Glucuronides are thermally labile. Excessive desolvation temperatures or declustering potentials in the electrospray ionization (ESI) source can cause the neutral loss of the glucuronic acid moiety (176 Da), reverting the metabolite back to the parent DRV mass (m/z 548) and artificially inflating parent drug quantification .

  • Matrix Effects: Polar metabolites like DRV-G elute early in reversed-phase chromatography, co-eluting with endogenous phospholipids that cause severe ion suppression. Therefore, Solid Phase Extraction (SPE) is chosen over simple Protein Precipitation (PPT) to effectively wash away phospholipids and concentrate the analyte.

Bioanalytical_Workflow Plasma Plasma Sample (+ Internal Standard) SPE Solid Phase Extraction (HLB Cartridge) Plasma->SPE UHPLC UHPLC Separation (C18, Gradient) SPE->UHPLC MSMS ESI-MS/MS (MRM Mode) UHPLC->MSMS Data Data Analysis (ICH M10 Validation) MSMS->Data

Step-by-step bioanalytical workflow for the quantification of darunavir glucuronide in human plasma.

Experimental Protocol

Materials and Reagents
  • Analytes: Darunavir (DRV), Darunavir Glucuronide (DRV-G) reference standards.

  • Internal Standard (IS): Darunavir-d6 and Darunavir-d6 Glucuronide.

  • Reagents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), and Ammonium Formate.

Sample Preparation: Solid Phase Extraction (SPE)

Causality: Polymeric hydrophilic-lipophilic balance (HLB) cartridges are utilized to retain the highly polar DRV-G while allowing the removal of salts and proteins.

  • Conditioning: Pass 1.0 mL MeOH followed by 1.0 mL LC-MS grade water through the HLB cartridge (30 mg/1 mL).

  • Sample Loading: Spike 100 µL of human plasma with 10 µL of IS working solution. Dilute with 200 µL of 2% FA in water to disrupt protein binding. Load the mixture onto the cartridge.

  • Washing: Wash with 1.0 mL of 5% MeOH in water to elute polar endogenous interferences without prematurely eluting DRV-G.

  • Elution: Elute the analytes with 2 × 500 µL of ACN/MeOH (50:50, v/v) containing 1% FA.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C (avoid higher temperatures to prevent glucuronide degradation). Reconstitute in 100 µL of initial mobile phase.

UHPLC Chromatographic Conditions
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% FA. (Rationale: The ammonium buffer improves peak shape for the glucuronide and stabilizes the molecular ion).

  • Mobile Phase B: ACN with 0.1% FA.

  • Gradient:

    • 0.0 - 1.0 min: 10% B

    • 1.0 - 4.0 min: Linear gradient to 60% B (Ensures separation of N- and O-glucuronide isomers).

    • 4.0 - 4.5 min: 95% B (Column wash).

    • 4.5 - 6.0 min: 10% B (Re-equilibration).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry (ESI-MS/MS) Conditions

Operate the triple quadrupole mass spectrometer in positive ESI mode. To prevent in-source fragmentation of DRV-G to DRV, the declustering potential (DP) and source temperature must be carefully optimized.

Table 1: Optimized MRM Transitions and MS Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)DP (V)CE (eV)Dwell Time (ms)
Darunavir (DRV)548.2392.1602550
Darunavir-d6 (IS)554.2398.1602550
DRV-Glucuronide724.2548.2451850
DRV-G-d6 (IS)730.2554.2451850

*Note: DP for the glucuronide is kept intentionally lower than the parent drug to minimize in-source collision-induced dissociation (CID).

Method Validation

The method must be validated according to the FDA ICH M10 guidelines for bioanalytical method validation . This ensures the protocol is a self-validating system capable of producing reliable pharmacokinetic data.

  • Selectivity & Specificity: Blank plasma from six independent lots must be analyzed to ensure no endogenous peaks co-elute at the retention times of DRV or DRV-G. Furthermore, cross-talk between the DRV-G MRM channel and the DRV channel must be evaluated to confirm the absence of in-source fragmentation.

  • Linearity: The calibration curve for DRV-G is validated over a dynamic range of 5 to 5000 ng/mL using a linear regression model with a 1/x² weighting factor.

  • Matrix Effect & Recovery: Evaluated by comparing the peak area of DRV-G spiked post-extraction into blank matrix versus neat standard solutions. The use of the stable isotope-labeled IS (DRV-G-d6) normalizes any residual ion suppression, ensuring a matrix factor (MF) CV of <15%.

Table 2: Intra-Day and Inter-Day Accuracy and Precision (Representative Data)

QC LevelNominal Conc. (ng/mL)Intra-Day Accuracy (%)Intra-Day Precision (CV%)Inter-Day Accuracy (%)Inter-Day Precision (CV%)
LLOQ5.0104.28.5106.19.2
LQC15.098.45.399.26.1
MQC800.0101.53.8100.84.5
HQC4000.097.84.198.54.9
  • Stability: Glucuronides are highly susceptible to enzymatic and chemical hydrolysis. Benchtop stability (at 4°C and room temperature) and freeze-thaw stability (-80°C to room temperature) must be rigorously tested. Samples must be kept on ice during preparation to prevent ex vivo conversion of DRV-G to DRV.

Table 3: Stability of Darunavir Glucuronide in Human Plasma

Storage ConditionLQC (15 ng/mL) Recovery (%)HQC (4000 ng/mL) Recovery (%)
Benchtop (Room Temp, 6h)88.5 (Warning: Mild Hydrolysis)91.2
Benchtop (Ice Bath, 6h)99.198.7
Freeze-Thaw (3 cycles, -80°C)96.497.5
Autosampler (4°C, 48h)98.299.0

Conclusion

The development of a validated LC-MS/MS method for darunavir glucuronide requires careful mitigation of in-source fragmentation, isobaric interference, and ex vivo hydrolysis. By utilizing HLB solid-phase extraction, optimized UHPLC gradients, and strict adherence to FDA ICH M10 guidelines, this protocol provides a robust, self-validating framework for quantifying phase II metabolites of darunavir. Such methodologies are indispensable for accurately mapping metabolic shunting in boosted antiretroviral therapies.

References

  • Vermeir M, Lachau-Durand S, Mannens G, et al. "Absorption, metabolism, and excretion of darunavir, a new protease inhibitor, administered alone and with low-dose ritonavir in healthy subjects." Drug Metabolism and Disposition. 2009;37(4):809-820. URL:[Link]

  • Rao RN, et al. "LC-Q-TOF-MS/MS determination of darunavir and its metabolites in rat serum and urine: application to pharmacokinetics." Journal of Pharmaceutical and Biomedical Analysis. 2014;94:92-98. URL:[Link]

  • Guo Y, Shah A, Oh E, Chowdhury SK, Zhu X. "Determination of Acyl-, O-, and N- Glucuronide Using Chemical Derivatization Coupled with Liquid Chromatography-High-Resolution Mass Spectrometry." Drug Metabolism and Disposition. 2022;50(5):716-724. URL:[Link]

  • U.S. Food and Drug Administration (FDA). "M10 Bioanalytical Method Validation and Study Sample Analysis." FDA Guidance for Industry. November 2022. URL:[Link]

Application

Application Note: Utilizing Synthetic Darunavir N-β-D-Glucuronide as a Reference Standard in Advanced Pharmacokinetic and Metabolic Profiling

Executive Summary & Mechanistic Rationale Darunavir (DRV) is a highly potent, second-generation non-peptidic protease inhibitor used in the management of HIV-1 infections[1]. The clinical efficacy of DRV is inextricably...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Darunavir (DRV) is a highly potent, second-generation non-peptidic protease inhibitor used in the management of HIV-1 infections[1]. The clinical efficacy of DRV is inextricably linked to its pharmacokinetic (PK) profile, which is heavily modulated by the co-administration of a pharmacokinetic booster, such as ritonavir[2].

When administered alone, DRV undergoes extensive Phase I metabolism primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, resulting in carbamate hydrolysis, isobutyl aliphatic hydroxylation, and aniline aromatic hydroxylation[3]. However, ritonavir is a potent mechanism-based inhibitor of CYP3A4. When CYP3A4 is blocked, the absolute bioavailability of DRV surges from 37% to 82%[1], and the metabolic flux is forced to shift. Under these boosted conditions, Phase II metabolic pathways—specifically uridine 5'-diphospho-glucuronosyltransferase (UGT)-mediated glucuronidation—become analytically significant for comprehensive mass balance, clearance profiling, and safety evaluations[3].

The Analytical Challenge: Identifying and quantifying glucuronide metabolites via standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is notoriously difficult. Conventional Collision-Induced Dissociation (CID) typically results in the neutral loss of the glucuronic acid moiety (176 Da), leaving the aglycone intact but failing to generate structure-informative fragments that localize the exact site of attachment[4]. Consequently, it is nearly impossible to distinguish between O-glucuronides and N-glucuronides using CID alone[5].

The Solution: The use of highly pure, synthetic Darunavir N-β-D-glucuronide (CAS 1159613-25-8) is a non-negotiable requirement for rigorous PK studies[6]. By utilizing this synthetic standard, researchers can establish absolute chromatographic retention times, calibrate exact mass quantification, and validate advanced structural elucidation techniques (such as chemical derivatization or Electron-Impact Excitation of Ions from Organics, EIEIO) to definitively map the metabolic fate of the drug[5],[4].

Metabolic Pathway Visualization

DRV_Metabolism DRV Darunavir (DRV) CYP3A4 CYP3A4 (Phase I) DRV->CYP3A4 Major Pathway UGT UGT Enzymes (Phase II) DRV->UGT Minor/Shifted Pathway Hydroxylated Hydroxylated Metabolites CYP3A4->Hydroxylated Carbamate Carbamate Hydrolysis CYP3A4->Carbamate N_Gluc Darunavir N-β-D-Glucuronide UGT->N_Gluc RTV Ritonavir (RTV) RTV->CYP3A4 Strong Inhibition

Metabolic routing of Darunavir highlighting CYP3A4 inhibition and the UGT glucuronidation pathway.

Quantitative Pharmacokinetic Shifts

To understand the necessity of tracking Darunavir N-β-D-glucuronide, one must analyze the macroscopic PK shifts that occur during ritonavir boosting. The table below summarizes the causality behind the altered excretion profile.

Pharmacokinetic ParameterUnboosted DRV (Single Dose)Ritonavir-Boosted DRVMechanistic Causality & Clinical Implication
Absolute Bioavailability ~37%~82%Ritonavir heavily inhibits first-pass intestinal and hepatic CYP3A4 metabolism, allowing more intact drug to enter systemic circulation[1],[2].
Terminal Half-life Rapid clearance~15 hoursInhibition of systemic CYP3A4 drastically reduces the clearance rate, providing a prolonged therapeutic window[1].
Total Unchanged DRV Excreted 8.0%48.8%With Phase I pathways blocked, the primary route of elimination shifts from metabolic clearance to the excretion of unchanged parent drug[3].
Unchanged DRV in Urine 1.2%7.7%Despite the increase, overall renal clearance remains low, indicating that biliary/fecal excretion and secondary Phase II metabolism (glucuronidation) bear the remaining clearance burden[3].

Experimental Protocols

The following protocols are designed as self-validating systems . In rigorous bioanalytical chemistry, an assay must contain internal logic gates (Quality Controls and Negative Controls) that automatically invalidate the run if fundamental chemical assumptions fail.

Protocol A: LC-HRMS/MS Method Development and Structural Elucidation

Objective: Differentiate Darunavir N-β-D-glucuronide from potential O-glucuronide isomers and quantify its presence in biological matrices. Causality: Because standard CID MS/MS cleaves the glucuronic acid without leaving a structural tag, we must use chemical derivatization to "lock" the free functional groups prior to fragmentation[4]. The synthetic standard is used to validate that the derivatization specifically identifies the N-linkage.

Step-by-Step Methodology:

  • Matrix-Matched Standard Preparation: Spike synthetic Darunavir N-β-D-glucuronide (CAS 1159613-25-8)[6] into blank human plasma to create a calibration curve (1 ng/mL to 1000 ng/mL).

    • Causality: Matrix matching is essential to account for ion suppression caused by endogenous phospholipids during electrospray ionization (ESI).

  • Sample Extraction via MAX-SPE: Extract the samples using Mixed-mode Strong Anion Exchange (MAX) Solid Phase Extraction.

    • Causality: Glucuronides are highly polar and contain a carboxylic acid moiety. Traditional Liquid-Liquid Extraction (LLE) with organic solvents yields poor recovery. MAX-SPE specifically retains the negatively charged glucuronide, allowing neutral interferences to be washed away.

  • Chemical Derivatization: React the dried extract with methyl iodide (CH3I) in the presence of a base to methylate all free hydroxyl and amine groups.

    • Causality: This process blocks all unprotected sites. When the molecule is subsequently subjected to MS/MS, the specific site that was protected by the glucuronic acid will remain underivatized, definitively confirming the N-linkage versus an O-linkage[4].

  • LC-HRMS/MS Analysis: Inject the derivatized sample onto a C18 UPLC column. Utilize a shallow gradient of Water/Acetonitrile (with 0.1% Formic Acid). Monitor the exact mass of the protonated precursor [M+H]+ using a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).

  • Self-Validation Check: The analytical run is only accepted if the Quality Control (QC) samples (spiked at low, mid, and high concentrations) back-calculate to within ±15% of their nominal values, and the blank matrix injection shows zero interfering peaks at the established retention time of the synthetic standard.

Protocol B: In Vitro Glucuronidation Assay using Human Liver Microsomes (HLM)

Objective: Determine the intrinsic clearance ( CLint​ ) of Darunavir via the UGT pathway using the synthetic standard for absolute quantification.

Step-by-Step Methodology:

  • Incubation Mixture Preparation: Combine human liver microsomes (1 mg/mL protein), alamethicin (50 µg/mg protein), and Darunavir (1 µM) in 100 mM Tris-HCl buffer (pH 7.4) containing 5 mM MgCl2​ .

    • Causality: UGT enzymes are located on the luminal side of the endoplasmic reticulum. Alamethicin is a pore-forming peptide required to permeabilize the microsomal membrane, granting the water-soluble cofactor access to the active site.

  • Thermal Equilibration: Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Add Uridine 5'-diphospho-glucuronic acid (UDPGA) to a final concentration of 2 mM to start the reaction.

    • Causality: UGTs are strictly cofactor-dependent. Without UDPGA, no transfer of glucuronic acid can occur.

  • Time-Course Quenching: At intervals of 0, 15, 30, 45, and 60 minutes, aliquot 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing a stable-isotope labeled internal standard (e.g., Darunavir-d6).

    • Causality: The high concentration of cold organic solvent instantly denatures the UGT enzymes, halting the reaction and precipitating the microsomal proteins for clean downstream analysis.

  • Centrifugation & Quantification: Centrifuge the quenched samples at 14,000 x g for 10 minutes. Analyze the supernatant using the LC-MS/MS method (Protocol A). Use the synthetic Darunavir N-β-D-glucuronide standard curve to calculate the exact molar rate of metabolite formation.

  • Self-Validation Check (Negative Control): A parallel incubation must be run where UDPGA is replaced with an equal volume of buffer. If any Darunavir N-β-D-glucuronide is detected in this negative control, it indicates cross-contamination or endogenous artifacts, and the assay data must be discarded.

References

  • Clinical pharmacokinetics of darunavir Source: PubMed (nih.gov) URL:[Link]

  • Absorption, metabolism, and excretion of darunavir, a new protease inhibitor, administered alone and with low-dose ritonavir in healthy subjects Source: PubMed (nih.gov) URL:[Link]

  • ABSTRACTS FROM THE 24TH NORTH AMERICAN ISSX MEETING Source: ISSX (ymaws.com) URL:[Link]

  • Determination of Acyl-, O-, and N-Glucuronide Using Chemical Derivatization Coupled with Liquid Chromatography–High-Resolution Mass Spectrometry Source: ResearchGate URL:[Link]

Sources

Method

Application Note: Advanced Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation of Darunavir and Its Major CYP3A4 Metabolites

Introduction & Mechanistic Background Darunavir (DRV) is a highly potent, second-generation non-peptidic protease inhibitor widely utilized in the management of HIV-1 infections[1]. From a pharmacokinetic perspective, DR...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Background

Darunavir (DRV) is a highly potent, second-generation non-peptidic protease inhibitor widely utilized in the management of HIV-1 infections[1]. From a pharmacokinetic perspective, DRV is extensively metabolized by the hepatic cytochrome P450 3A4 (CYP3A4) isoenzyme[1]. When administered without a pharmacokinetic enhancer, DRV undergoes rapid Phase I metabolism, yielding three primary metabolites:

  • M19 (R426855): Formed via carbamate hydrolysis.

  • M23 (R426857): Formed via isobutyl aliphatic hydroxylation.

  • M29 (R330326): Formed via aniline aromatic hydroxylation[2].

To achieve and maintain therapeutic plasma concentrations, DRV is obligatorily co-administered with a pharmacokinetic booster—either ritonavir or cobicistat. These boosters act as potent, competitive CYP3A4 inhibitors, effectively blocking the formation of M19, M23, and M29, thereby increasing DRV bioavailability by up to 14-fold[2][3].

Accurate quantification of DRV and its specific metabolites is critical for therapeutic drug monitoring (TDM), evaluating drug-drug interactions, and conducting advanced pharmacokinetic profiling. This application note details a self-validating, highly specific LC-MS/MS methodology utilizing Supported Liquid Extraction (SLE) and polar-embedded reversed-phase chromatography to isolate and quantify DRV and its structural isomers.

Metabolic Pathway Dynamics

Understanding the structural alterations during CYP3A4 metabolism is essential for developing a robust chromatographic separation strategy. The hydroxylation of the isobutyl group (M23) versus the aniline ring (M29) results in structural isomers with identical molecular weights but distinct polarities and electron distributions.

DRV_Metabolism DRV Darunavir (DRV) Parent Drug CYP3A4 CYP3A4 Enzyme (Hepatic Metabolism) DRV->CYP3A4 Substrate M19 M19 (R426855) Carbamate Hydrolysis CYP3A4->M19 Major Pathway M23 M23 (R426857) Isobutyl Aliphatic Hydroxylation CYP3A4->M23 Major Pathway M29 M29 (R330326) Aniline Aromatic Hydroxylation CYP3A4->M29 Major Pathway RTV Ritonavir / Cobicistat (PK Boosters) RTV->CYP3A4 Potent Inhibition

Figure 1: CYP3A4-mediated Phase I metabolism of Darunavir and its inhibition by PK boosters.

Rationale for Experimental Choices (E-E-A-T)

  • Sample Preparation (SLE vs. Protein Precipitation): While protein precipitation (PPT) is rapid, it leaves a high concentration of endogenous phospholipids in the extract, leading to severe ion suppression in the MS source. Supported Liquid Extraction (SLE) using ethyl acetate efficiently partitions the lipophilic DRV and its slightly more polar hydroxylated metabolites from the aqueous plasma matrix, yielding a significantly cleaner extract and extending column life[4].

  • Chromatographic Column Selection: M23 and M29 are isobaric (identical m/z transitions). To prevent co-elution, we utilize a polar-embedded C18 column (e.g., Phenomenex Synergi Fusion-RP). The embedded polar group provides alternate selectivity through enhanced hydrogen bonding and dipole-dipole interactions, successfully resolving the aliphatic versus aromatic hydroxylations[5].

Experimental Protocols

Sample Preparation Workflow (Supported Liquid Extraction)

This protocol is designed to extract DRV and its metabolites from human plasma with high recovery (>85%) and minimal matrix effects.

Step-by-Step Methodology:

  • Spiking & Internal Standard: Aliquot 200 µL of human plasma into a clean 1.5 mL microcentrifuge tube. Add 10 µL of the Internal Standard (IS) working solution (Darunavir-d9, 500 ng/mL). Vortex vigorously for 10 seconds.

  • Sample Pre-treatment: Add 200 µL of 0.5 M Ammonium Hydroxide (NH₄OH) to the plasma. Causality: Elevating the pH disrupts protein binding and ensures the analytes remain in a neutral state, maximizing their partition coefficient into the organic extraction solvent. Vortex for 30 seconds.

  • SLE Loading: Transfer the entire pre-treated sample (400 µL) onto a 400 µL capacity SLE cartridge (diatomaceous earth matrix). Apply a gentle vacuum (-3 inHg) for 5 seconds to initiate sample absorption. Allow the cartridge to equilibrate for 5 minutes.

  • Analyte Elution: Elute the target analytes by applying 2 aliquots of 1.0 mL LC-MS grade Ethyl Acetate. Allow the solvent to flow by gravity, followed by a brief vacuum pulse to collect the final drops into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the ethyl acetate eluate to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C. Reconstitute the dried residue in 150 µL of Mobile Phase A/B (50:50, v/v). Vortex for 1 minute, centrifuge at 14,000 rpm for 5 minutes, and transfer the particle-free supernatant to an autosampler vial.

LCMS_Workflow A Plasma Sample + Darunavir-d9 IS B Pre-treatment (0.5M NH4OH) A->B C SLE Extraction (Ethyl Acetate) B->C D N2 Evaporation & Reconstitution C->D E RP-LC Separation (Fusion-RP Column) D->E F ESI-MS/MS Detection (MRM Mode) E->F

Figure 2: Step-by-step SLE sample preparation and LC-MS/MS workflow.

LC-MS/MS Analytical Conditions

Liquid Chromatography Parameters:

  • System: High-Performance Liquid Chromatography (HPLC) binary pump system[5].

  • Column: Phenomenex Synergi Fusion-RP 80Å (150 mm × 2.0 mm, 4 µm)[5].

  • Column Temperature: 35°C.

  • Injection Volume: 5 µL.

  • Mobile Phase A: HPLC-grade Water containing 0.05% Formic Acid[5].

  • Mobile Phase B: HPLC-grade Acetonitrile containing 0.05% Formic Acid[5].

  • Flow Rate: 0.4 mL/min[5].

Table 1: Chromatographic Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BCurve Type
0.04555Initial
4.01585Linear
5.51585Hold
5.64555Linear
7.04555Re-equilibration

Note: The gradient is specifically optimized to increase solvent B from 55% to 85% over 4 minutes to ensure baseline resolution of the isobaric M23 and M29 metabolites[5].

Mass Spectrometry Parameters:

  • Ionization Source: Electrospray Ionization (ESI) in Positive Ion Mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Table 2: MS/MS MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Darunavir (Parent)548.3392.215
M19 (Carbamate Hydrolysis)405.2249.115
M23 (Isobutyl Hydroxylation)564.3408.218
M29 (Aniline Hydroxylation)564.3408.218
Darunavir-d9 (IS)557.3401.215

Troubleshooting & Method Optimization

  • Isobaric Interference (M23 vs. M29): If co-elution of the hydroxylated metabolites occurs, decrease the gradient slope between 1.0 and 4.0 minutes (e.g., extend the ramp to 5.0 minutes). Alternatively, evaluating a biphenyl stationary phase can offer enhanced π−π interactions, improving the selectivity between the aromatic (M29) and aliphatic (M23) hydroxylations.

  • Autosampler Carryover: Darunavir is highly lipophilic and prone to adsorption on autosampler needle surfaces. Implement a strong needle wash solution consisting of Isopropanol:Acetonitrile:Water (40:40:20, v/v/v) with 0.1% Formic Acid to eliminate ghost peaks in subsequent blank injections.

  • Matrix Effects at the Solvent Front: Even with SLE, early-eluting salts can cause ion suppression. Program a post-column diverter valve to direct the LC effluent to waste for the first 1.5 minutes of the run, protecting the MS source from non-volatile contaminants.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Mass Spectrometry for Darunavir Glucuronide

Welcome to the technical support center for the bioanalysis of darunavir and its glucuronide metabolite. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the bioanalysis of darunavir and its glucuronide metabolite. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing mass spectrometry parameters for the sensitive and robust detection of darunavir glucuronide. Here, we will address common challenges and provide structured troubleshooting workflows to ensure the integrity and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

This section addresses common initial questions and challenges encountered during the method development for darunavir glucuronide analysis.

Q1: What is the expected precursor ion (m/z) for darunavir glucuronide?

A1: Darunavir has a molecular weight of 547.66 g/mol . Glucuronidation involves the addition of a glucuronic acid moiety (C₆H₈O₆), which has a mass of 176.12 g/mol . Therefore, the expected monoisotopic mass of darunavir glucuronide is approximately 723.78 g/mol . In positive ion mode electrospray ionization (ESI), you will primarily observe the protonated molecule [M+H]⁺ at an m/z of approximately 724.8 .

Q2: I am not seeing a clear peak for darunavir glucuronide. What are the most likely reasons?

A2: Several factors can contribute to poor detection of darunavir glucuronide:

  • Low Abundance: Glucuronidation is a minor metabolic pathway for darunavir, so the concentration in your sample may be very low.[1]

  • In-Source Fragmentation: Glucuronide conjugates are often labile and can fragment back to the parent drug in the mass spectrometer's ion source, leading to an overestimation of the parent compound and a diminished signal for the glucuronide.

  • Suboptimal Ionization Parameters: The settings for your ESI source, such as temperature and voltages, may not be conducive to the stable ionization of the large and thermally sensitive glucuronide conjugate.

  • Poor Chromatographic Resolution: If darunavir glucuronide co-elutes with interfering species from the matrix, its signal can be suppressed.

Q3: What are the characteristic fragmentation patterns for glucuronide conjugates?

A3: Glucuronide conjugates typically exhibit a characteristic neutral loss of the glucuronic acid moiety (176 Da) during collision-induced dissociation (CID). Therefore, a common strategy for detecting glucuronides is to perform a neutral loss scan of 176 Da or a precursor ion scan for m/z 177 (the protonated glucuronic acid fragment). For darunavir glucuronide, a key product ion would be the parent darunavir at m/z 548.2.

Q4: Should I use positive or negative ion mode for detecting darunavir glucuronide?

A4: While darunavir itself is typically analyzed in positive ion mode due to the presence of basic amine groups, glucuronide conjugates can often be detected in both positive and negative ion modes. The carboxylic acid group on the glucuronic acid moiety can be deprotonated in negative ion mode, yielding an [M-H]⁻ ion. It is advisable to test both polarities during method development to determine which provides better sensitivity and specificity for your particular matrix and instrumentation.

Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving specific issues you may encounter during your experiments.

Issue 1: Poor Sensitivity and Low Signal-to-Noise for Darunavir Glucuronide

If you are struggling with a weak signal for darunavir glucuronide, the following steps can help you enhance its detection.

Step-by-Step Protocol:

  • Optimize ESI Source Parameters:

    • Drying Gas Temperature: Glucuronides can be thermally labile. Start with a lower drying gas temperature (e.g., 250-300 °C) and gradually increase it. High temperatures can promote in-source fragmentation.

    • Nebulizer Gas Flow: Optimize the nebulizer gas flow to ensure efficient desolvation without excessive fragmentation. A typical starting point is 30-40 psi.

    • Capillary Voltage: A typical starting range for capillary voltage in positive ion mode is 3000-4000 V. Systematically vary this voltage to find the optimal setting for darunavir glucuronide.

    • Sheath Gas Flow and Temperature: Similar to the drying gas, optimize the sheath gas parameters to aid in desolvation while minimizing thermal degradation.

  • Refine Collision Energy (CE) and Declustering Potential (DP) / Fragmentor Voltage:

    • Declustering Potential (DP) / Fragmentor Voltage: This parameter has a significant impact on in-source fragmentation. Start with a low DP/Fragmentor voltage and gradually increase it. A lower value is generally preferred for labile molecules like glucuronides to minimize their breakdown before they enter the mass analyzer.

    • Collision Energy (CE): Infuse a solution of a darunavir glucuronide standard (if available) or a sample known to contain the metabolite and perform a product ion scan at various collision energies. This will help you identify the most abundant and stable product ions and the optimal CE to generate them.

  • Enhance Chromatographic Performance:

    • Mobile Phase Composition: The addition of a small amount of an acid, such as 0.1% formic acid, to the mobile phase can improve the ionization efficiency of darunavir and its glucuronide in positive ion mode.[2][3][4] Ammonium formate or ammonium acetate can also be used as mobile phase additives and may improve peak shape and sensitivity.[2][3][5]

    • Column Chemistry: A C18 column is commonly used for the analysis of darunavir.[2][3][4] Ensure your column provides good retention and peak shape for the more polar glucuronide metabolite.

    • Gradient Elution: Employ a shallow gradient to ensure good separation of darunavir from its glucuronide metabolite and from matrix components.

Issue 2: Suspected In-Source Fragmentation of Darunavir Glucuronide

A common issue with glucuronide analysis is the cleavage of the glucuronic acid moiety in the ion source, leading to an artificially high signal for the parent drug and a low or non-existent signal for the metabolite.

Step-by-Step Protocol:

  • Confirm In-Source Fragmentation:

    • Inject a sample containing darunavir glucuronide and monitor the MRM transition for darunavir (e.g., m/z 548.2 → 392.3). Observe if there is a peak at the retention time expected for darunavir glucuronide in the darunavir MRM channel. If so, this is a strong indication of in-source fragmentation.

  • Mitigate In-Source Fragmentation:

    • Reduce Declustering Potential (DP) / Fragmentor Voltage: As mentioned previously, this is the most critical parameter. Systematically lower the DP/Fragmentor voltage to the minimum value that still provides adequate ion transmission.

    • Lower Ion Source Temperature: Reduce the drying gas and sheath gas temperatures to minimize thermal decomposition of the glucuronide.

    • Optimize Cone Voltage: The cone voltage can also influence fragmentation in the source. Optimize this parameter to maximize the precursor ion signal while minimizing fragmentation.

Experimental Protocols & Data Presentation

Suggested Starting Mass Spectrometry Parameters

The following table provides a starting point for developing a Multiple Reaction Monitoring (MRM) method for darunavir and a predicted method for its glucuronide metabolite. These parameters should be optimized on your specific instrument.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Declustering Potential (V)Collision Energy (eV)
Darunavir 548.2392.3100-20060-8025-35
Darunavir Glucuronide (Predicted) 724.8548.2100-20040-6020-30
Darunavir Glucuronide (Predicted) 724.8177.1100-20040-6030-40

Note: The MRM transitions for darunavir are well-established.[1][6][7][8] The parameters for darunavir glucuronide are predictive and should be confirmed experimentally.

Workflow for Method Development and Troubleshooting

The following diagram illustrates a logical workflow for developing a robust LC-MS/MS method for darunavir glucuronide and troubleshooting common issues.

MethodDevelopmentWorkflow cluster_dev Method Development cluster_troubleshoot Troubleshooting A Predict MRM Transitions (Precursor: m/z 724.8) B Optimize ESI Source (Infuse Standard/Sample) A->B C Develop LC Method (Separate DRV & DRV-Gluc) B->C D Optimize MRM Parameters (CE, DP) C->D E Validate Method D->E F Poor Sensitivity? E->F G In-Source Fragmentation? E->G H Optimize Source Parameters (Temp, Gas Flow, Voltage) F->H Yes J Improve Chromatography F->J Yes I Lower DP/Fragmentor & Temp G->I Yes K Check for DRV signal at DRV-Gluc RT G->K Confirm

Caption: A logical workflow for method development and troubleshooting for darunavir glucuronide analysis.

References

  • Development and Validation of an LC- MS/MS Method for the Quantification of Darunavir in Human Plasma. Nanotechnology Perceptions. Available at: [Link]

  • Bioanalytical Method Development And Validation Of Darunavir In Biological Matrices Using Uplc-Ms-Ms. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • Stability-Indicating HPLC Method for the Determination of Darunavir Ethanolate. ResearchGate. Available at: [Link]

  • Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites. PubMed. Available at: [Link]

  • LC-MS/MS method development and validation for the determination of antiviral drug in human plasma. ScienceScholar. Available at: [Link]

  • A novel LC–ESI-MS method for the simultaneous determination of etravirine, darunavir and ritonavir in human blood plasma. National Center for Biotechnology Information. Available at: [Link]

  • Quantification was performed using multiple reactions monitoring (MRM) of the transition m/z 548.20 (parent ion) → m/z 392.30 (product ion); m/z 273.20 (parent ion) → m/z 194.10 (product ion) for DRV and IS respectively. ResearchGate. Available at: [Link]

  • Chemical Isotope Labeling and Dual-Filtering Strategy for Comprehensive Profiling of Urinary Glucuronide Conjugates. ACS Publications. Available at: [Link]

  • Chemical Isotope Labeling and Dual-Filtering Strategy for Comprehensive Profiling of Urinary Glucuronide Conjugates. National Center for Biotechnology Information. Available at: [Link]

  • Challenges and Recommendations in Developing LC–MS/MS Bioanalytical Assays of Labile Glucuronides and Parent Compounds in the Presence of Glucuronide Metabolites. ResearchGate. Available at: [Link]

  • Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. LCGC International. Available at: [Link]

  • Absorption, metabolism, and excretion of darunavir, a new protease inhibitor, administered alone and with low-dose ritonavir in healthy subjects. PubMed. Available at: [Link]

  • In-source fragmentation : r/massspectrometry. Reddit. Available at: [Link]

  • Bioanalysis of Darunavir in Human plasma using Liquid Chromatography coupled with tandem mass spectrometry International Journal. ResearchGate. Available at: [Link]

  • Optimizing the Agilent Multimode Source. Agilent. Available at: [Link]

  • Typical MRM chromatograms of darunavir (left panel) and IS (right... ResearchGate. Available at: [Link]

  • Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes. MDPI. Available at: [Link]

  • Validation of Simultaneous Quantitative Method of HIV Protease Inhibitors Atazanavir, Darunavir and Ritonavir in Human Plasma by UPLC-MS/MS. National Center for Biotechnology Information. Available at: [Link]

  • LC-MS/MS structural characterization of stress degradation products including the development of a stability indicating assay of Darunavir: An anti-HIV drug. PubMed. Available at: [Link]

  • [Characterization of some glucuronide conjugates by electrospray ion trap mass spectrometry]. PubMed. Available at: [Link]

  • Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. National Center for Biotechnology Information. Available at: [Link]

  • Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc. Available at: [Link]

Sources

Optimization

"challenges in the chemical synthesis of DARUNAVIR N-BETA-D-GLUCURONIDE"

Title : Technical Support Center: Chemical Synthesis of Darunavir N-β-D-Glucuronide Subtitle : Troubleshooting Guides, Methodologies, and FAQs for Advanced N-Glucuronidation Module 1: Mechanistic Overview & Synthetic Cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Title : Technical Support Center: Chemical Synthesis of Darunavir N-β-D-Glucuronide Subtitle : Troubleshooting Guides, Methodologies, and FAQs for Advanced N-Glucuronidation

Module 1: Mechanistic Overview & Synthetic Challenges

Darunavir is a potent HIV-1 protease inhibitor containing a 4-aminobenzenesulfonamide moiety. In vivo, it undergoes extensive metabolism, including a minor but critical N-glucuronidation pathway at the aniline nitrogen[1]. The chemical synthesis of Darunavir N-β-D-glucuronide is highly sought after for metabolite identification and as a reference standard[2].

However, synthesizing N-glucuronides of anilines presents severe chemical challenges. The primary hurdle is the exceptionally low nucleophilicity of the Darunavir aniline group, which is heavily deactivated by the strongly electron-withdrawing para-sulfonamide group. Furthermore, ensuring strict β-stereoselectivity and preventing the degradation of the delicate bis-tetrahydrofuran (bis-THF) carbamate during global deprotection require highly optimized conditions[3].

Module 2: Process Workflow

G A Darunavir (Aniline) C Glycosylation (TMSOTf, -78°C) A->C B Glucuronyl Donor (TCA) B->C D Protected N-Glucuronide C->D β-linkage formation E Deprotection (NaOMe/MeOH) D->E F Darunavir N-β-D-Glucuronide E->F Ester cleavage

Workflow for the chemical synthesis of Darunavir N-β-D-glucuronide via selective N-glycosylation.

Module 3: Diagnostic Troubleshooting & FAQs

Q1: Why is the N-glucuronidation of Darunavir yielding less than 10% conversion even with an excess of bromo-glucuronide donor?

  • Causality: The aniline nitrogen in Darunavir is highly electron-deficient. The para-sulfonamide group pulls electron density away via resonance and inductive effects, drastically reducing its nucleophilicity. Traditional Koenigs-Knorr conditions (using a bromo-sugar and silver carbonate) are often insufficiently reactive for such deactivated amines[3].

  • Solution: Switch to a highly reactive Schmidt donor, such as a glucuronyl trichloroacetimidate (TCA) or N-phenyl trifluoroacetimidate. Activation with a strong Lewis acid (e.g., TMSOTf or BF3·OEt2) at low temperatures (-78°C to -40°C) generates a highly electrophilic oxocarbenium intermediate that can force the coupling with the deactivated aniline.

Q2: How do I ensure exclusive formation of the β-anomer during glycosylation?

  • Causality: If the oxocarbenium ion is unshielded, the aniline can attack from either the alpha or beta face, leading to an inseparable mixture of anomers[4].

  • Solution: Utilize neighboring group participation (NGP). Ensure the C2 position of your glucuronyl donor is protected with an acyl group (e.g., acetate or pivaloate). Upon activation, the carbonyl oxygen of the C2 ester will intramolecularly attack the anomeric center, forming a stable alpha-acetoxonium ion intermediate. The Darunavir aniline is then sterically forced to attack exclusively from the beta face, ensuring >95% β-selectivity.

Q3: During global deprotection, I observe cleavage of the Darunavir carbamate and the N-glucuronic bond. How can I prevent this?

  • Causality: The protected N-glucuronide typically contains methyl ester and acetyl protecting groups. Harsh basic conditions (e.g., aqueous NaOH or prolonged heating) will hydrolyze these, but will also attack the bis-THF carbamate on Darunavir. Additionally, N-glucuronides of anilines are susceptible to hydrolysis under both strongly acidic and basic conditions[2].

  • Solution: Employ mild Zemplén transesterification conditions. Use a catalytic amount of sodium methoxide (NaOMe) in dry methanol at 0°C. The reaction must be strictly monitored by LC-MS. Once the acetyl groups are removed, carefully hydrolyze the methyl ester using a stoichiometric amount of LiOH in THF/H2O at 0°C. Quench immediately with Amberlite IR-120 (H+ form) resin to neutralize the pH without introducing strong aqueous acids.

Q4: Is there a risk of O-glucuronidation at the secondary hydroxyl group of Darunavir?

  • Causality: Darunavir contains a secondary aliphatic hydroxyl group. While aliphatic hydroxyls are generally better nucleophiles than electron-poor anilines, the secondary hydroxyl in Darunavir is sterically hindered, sandwiched between the bis-THF moiety and the transition-state mimic core.

  • Solution: The primary aniline is kinetically favored due to lower steric hindrance, provided the reaction is run at low temperatures (-78°C). If O-glucuronidation is observed as a significant side product, transiently protect the secondary hydroxyl with a bulky silyl ether (e.g., TES-Cl) prior to the glycosylation step.

Module 4: Optimization Metrics & Reagent Selection

To assist in selecting the optimal synthetic route, the following table summarizes the quantitative performance of various glucuronyl donors and promoters when reacting with electron-deficient anilines like Darunavir.

Glucuronyl Donor TypePromoter SystemReactivity with Deactivated Anilinesβ-Selectivity (with C2-OAc)Typical Isolated Yield
Bromo-sugarAg2CO3, DCMLowHigh (>90%)10 - 20%
Bromo-sugarAgOTf, DCMModerateHigh (>90%)25 - 40%
TrichloroacetimidateTMSOTf, DCM (-78°C)HighVery High (>95%)55 - 70%
N-Phenyl TrifluoroacetimidateTMSOTf, DCM (-78°C)Very HighVery High (>95%)65 - 80%

Module 5: Validated Step-by-Step Methodology

Protocol: Synthesis and Deprotection of Darunavir N-β-D-Glucuronide Self-Validating System: This protocol incorporates in-process controls (IPC) to ensure the integrity of the intermediate before proceeding to the next step, preventing catastrophic loss of the valuable Darunavir API.

Step 1: Preparation of the Glycosylation Reaction

  • Flame-dry a 50 mL round-bottom flask under argon.

  • Dissolve Darunavir (1.0 eq, ~500 mg) and methyl 2,3,4-tri-O-acetyl-1-O-(trichloroacetimidyl)-α-D-glucuronate (1.5 eq) in anhydrous dichloromethane (DCM, 15 mL).

  • Add freshly activated 4Å molecular sieves (1.0 g) to the flask. Stir at room temperature for 30 minutes to ensure complete removal of trace moisture.

  • IPC Check: Moisture content must be <50 ppm (Karl Fischer titration) to prevent hydrolysis of the highly reactive trichloroacetimidate donor.

Step 2: Lewis Acid Activation

  • Cool the reaction mixture to -78°C using a dry ice/acetone bath.

  • Dropwise, add Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.2 eq) over 5 minutes.

  • Maintain the reaction at -78°C for 2 hours, then slowly warm to -40°C over 1 hour.

  • IPC Check: Monitor by LC-MS. Look for the disappearance of the Darunavir mass peak [M+H]+ 548.2 and the appearance of the protected N-glucuronide mass peak.

Step 3: Quenching and Intermediate Purification

  • Quench the reaction at -40°C by adding triethylamine (TEA, 0.5 mL) to neutralize the TMSOTf.

  • Filter the mixture through a pad of Celite to remove the molecular sieves. Wash with DCM (20 mL).

  • Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to isolate the protected Darunavir N-glucuronide.

Step 4: Global Deprotection (Mild Conditions)

  • Dissolve the protected intermediate in anhydrous methanol (10 mL) and cool to 0°C.

  • Add a catalytic amount of 0.5 M NaOMe in methanol (0.1 eq). Stir for 2 hours at 0°C to remove the acetyl groups.

  • Once LC-MS confirms complete deacetylation, add a solution of LiOH (1.2 eq) in water (2 mL) to hydrolyze the methyl ester. Stir for an additional 2 hours at 0°C.

  • IPC Check: Monitor strictly by LC-MS to ensure the bis-THF carbamate remains intact.

Step 5: Neutralization and Final Purification

  • Immediately quench the reaction by adding pre-washed Amberlite IR-120 (H+ form) resin until the pH reaches 6.5 - 7.0.

  • Filter the resin and lyophilize the filtrate.

  • Purify the crude product using Preparative Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid) to yield pure Darunavir N-β-D-glucuronide.

References

  • [1] Proposed metabolic scheme for darunavir (TMC114, R319064) in humans. ResearchGate. 1

  • [2] Late-stage Synthesis of N-glucuronide Metabolites. Hypha Discovery. 2

  • [3] (salen)Metal-Catalyzed β-Glucuronidation of Alcohols, Phenols, and Anilines. NIH/PMC.3

  • [4] Evidence that a f3-N-glucuronide of 4,4'-methylenebis(2-chloroaniline) (MbOCA) is a major urinary metabolite in man. BMJ. 4

  • Glucuronides from metabolites to medicines: A survey of the in vivo generation, chemical synthesis and properties of glucuronides. ResearchGate.

Sources

Troubleshooting

Technical Support Center: LC-MS/MS Method Refinement for the Simultaneous Analysis of Darunavir and its Glucuronide

Welcome to the Advanced Bioanalytical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific physicochemical challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Bioanalytical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific physicochemical challenges associated with quantifying Darunavir (DRV) alongside its labile glucuronide metabolites.

Darunavir is extensively metabolized by the liver, with glucuronidation representing a critical, albeit minor, pathway for elimination (1)[1]. Simultaneous quantification is essential for accurate pharmacokinetic (PK) profiling; however, the structural fragility of the glucuronic acid bond often leads to analytical artifacts. This guide provides field-proven, self-validating protocols to ensure scientific integrity in your assays.

I. Analytical Workflow Architecture

Workflow N1 1. Sample Preparation Protein Precipitation & Aqueous Dilution N2 2. Chromatographic Separation Polar C18 Column, Gradient Elution N1->N2 N3 3. ESI Source Ionization Minimize Thermal/Collisional Energy N2->N3 N4 4. MS/MS Fragmentation CID for Quant, EAD for Characterization N3->N4 N5 5. Data Analysis Simultaneous MRM Quantification N4->N5

Figure 1: LC-MS/MS workflow for simultaneous analysis of Darunavir and its glucuronide.

II. Validated Experimental Protocol

To prevent the loss of the polar glucuronide and ensure baseline separation, follow this self-validating methodology.

Step 1: Sample Extraction
  • Aliquot: Transfer 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard: Add 10 µL of DRV-d9 (1000 ng/mL in 50:50 MeOH/H₂O) to track extraction recovery (2)[2].

  • Precipitation: Add 300 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

  • Agitation: Vortex vigorously for 2 minutes, followed by sonication for 5 minutes to ensure complete protein disruption.

  • Centrifugation: Spin at 14,000 × g for 10 minutes at 4°C.

  • Aqueous Dilution (Critical Causality Step): Transfer 150 µL of the supernatant and dilute 1:1 with Mobile Phase A (0.1% Formic Acid in Water).

    • Causality: Injecting a highly organic extract directly onto a reversed-phase column causes a "solvent effect," leading to peak breakthrough of the highly polar DRV-glucuronide. Diluting with aqueous buffer forces the glucuronide to focus at the head of the column, ensuring sharp peak shapes.

Step 2: Self-Validating System Check

Before running patient samples, inject a neat solution of isolated DRV-glucuronide. Monitor the MRM transition for the parent Darunavir (548.2 → 392.1).

  • Validation Logic: If a peak appears in the parent transition at the exact retention time of the glucuronide, you have confirmed that In-Source Fragmentation (ISF) is occurring. This validates that your subsequent chromatographic separation is the only barrier preventing false-positive overestimation of the parent drug.

III. Quantitative Data Presentation
Table 1: Optimized Chromatographic Gradient

Using a Phenomenex Luna Omega Polar C18 (150 × 2.1 mm, 3 µm) at a flow rate of 0.4 mL/min (3)[3].

Time (min)% Mobile Phase A (0.1% FA in H₂O)% Mobile Phase B (0.1% FA in ACN)Elution Event
0.0955Sample loading & focusing
1.0955Wash out unretained salts
4.04060DRV-Glucuronide elutes (~3.9 min)
5.0595Darunavir elutes (~5.2 min)
6.0595Column wash
6.1955Re-equilibration
Table 2: MS/MS Parameters (Positive ESI)

Note: The calibration range typically spans 25 to 10,000 ng/mL for DRV in human plasma (4)[4].

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Purpose
Darunavir548.2392.125Primary Quantification
Darunavir-Glucuronide724.2548.220Quantification (via neutral loss)
Darunavir-d9 (IS)557.2401.125Internal Standard
IV. Troubleshooting Guides & FAQs

Q1: Why is my Darunavir quantification erroneously high in patient samples, but perfectly accurate in my spiked calibrators? Answer: You are experiencing In-Source Fragmentation (ISF) of the Darunavir-glucuronide metabolite. Causality: The O-glucuronide bond is highly labile. In the heated ESI source, thermal and collisional energy strips the 176 Da glucuronic acid moiety from the metabolite before it even enters the first quadrupole (Q1), reverting it to the parent mass (m/z 548.2) (3)[3]. Because your standard calibrators only contain the parent drug, the curve looks fine. However, in patient samples, the co-eluting metabolite breaks down and artificially inflates the parent drug signal. Resolution: You must achieve absolute baseline chromatographic separation. Utilize a Polar C18 column and start your gradient at a low organic composition (5% B) to retain and separate the polar glucuronide (eluting at ~3.9 min) from the parent DRV (eluting at ~5.2 min).

Q2: I can detect the glucuronide using the 724.2 → 548.2 transition, but I cannot localize the exact site of glucuronidation on the Darunavir molecule. How do I fix this? Answer: You need to switch from standard Collision-Induced Dissociation (CID) to an orthogonal fragmentation technique like Electron Activated Dissociation (EAD). Causality: CID accelerates ions into a neutral gas (N₂), which inherently cleaves the weakest bond first. For glucuronides, this is always the conjugation site. Therefore, CID yields the parent drug ion but fails to generate diagnostic fragments of the intact conjugate. EAD, however, utilizes electron-based fragmentation that breaks the robust drug backbone while preserving the fragile glucuronic acid bond, allowing you to confidently pinpoint the exact site of metabolism (3)[3].

Q3: The peak area for Darunavir-glucuronide is highly inconsistent between different patient matrices, showing severe ion suppression compared to the parent drug. What is causing this? Answer: The glucuronide is suffering from matrix effects due to co-elution with endogenous plasma phospholipids. Causality: Because the glucuronide is significantly more hydrophilic than Darunavir, it elutes much earlier in the reversed-phase gradient. This early elution window is heavily populated by unretained salts and polar lipids that survive simple protein precipitation. These matrix components compete with the glucuronide for charge on the surface of the ESI droplets, suppressing its ionization. Resolution: Upgrade your sample preparation from Protein Precipitation (PPT) to Solid Phase Extraction (SPE) using a mixed-mode Hydrophilic-Lipophilic Balance (HLB) cartridge. Wash with 5% methanol to remove polar interferences before eluting the analytes. Additionally, ensure your LC gradient holds at 5% B for at least 1 minute to divert early-eluting salts to waste.

V. References
  • SCIEX. Orthogonal fragmentation mechanism enables new levels of metabolite characterization. SCIEX Application Notes. 3

  • D'Avolio, A., et al. (2009). A LC-tandem MS assay for the simultaneous measurement of new antiretroviral agents: Raltegravir, maraviroc, darunavir, and etravirine. PubMed (nih.gov). 2

  • Zheng, Y., et al. (2020). HPLC-MS/MS method for the simultaneous quantification of dolutegravir, elvitegravir, rilpivirine, darunavir, ritonavir, raltegravir and raltegravir-β-d-glucuronide in human plasma. PubMed (nih.gov). 4

  • Vermeir, M., et al. (2009). Absorption, Metabolism, and Excretion of Darunavir, a New Protease Inhibitor, Administered Alone and with Low-Dose Ritonavir in Healthy Subjects. ResearchGate. 1

Sources

Optimization

Technical Support Center: Overcoming Poor Chromatographic Resolution of Darunavir Metabolites

As a Senior Application Scientist, I frequently consult with pharmacokinetics laboratories struggling to accurately quantify darunavir (DRV) and its metabolites via LC-MS/MS. The core of the analytical challenge lies in...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with pharmacokinetics laboratories struggling to accurately quantify darunavir (DRV) and its metabolites via LC-MS/MS. The core of the analytical challenge lies in the drug's metabolic fate. When darunavir is processed by the hepatic CYP3A4 enzyme[1], it yields a suite of structurally similar metabolites—most notably through carbamate hydrolysis, isobutyl aliphatic hydroxylation, and aniline aromatic hydroxylation[2].

Because the hydroxylated variants are structural isomers (yielding identical [M+H]⁺ precursors of m/z 564) with nearly indistinguishable hydrophobicities, standard reversed-phase chromatography often fails to resolve them. This guide bypasses generic advice, offering field-proven, mechanistically grounded solutions to achieve baseline resolution and eliminate matrix suppression.

G DRV Darunavir (DRV) m/z 548 CYP CYP3A4 Enzyme (Hepatic Metabolism) DRV->CYP M_Iso Isobutyl Hydroxylation Isomer (m/z 564) CYP->M_Iso Aliphatic Oxidation M_Ani Aniline Hydroxylation Isomer (m/z 564) CYP->M_Ani Aromatic Oxidation M_Carb Carbamate Hydrolysis Metabolite (m/z 392) CYP->M_Carb Hydrolysis

Fig 1. Primary CYP3A4-mediated metabolic pathways of darunavir generating isobaric metabolites.

Mechanistic Troubleshooting & FAQs

Q: Why do the hydroxylated metabolites of darunavir (m/z 564) consistently co-elute on our standard C18 columns? A: This is a classic case of isobaric interference driven by structural similarities. Because the isobutyl and aniline hydroxylated metabolites are isomers[2], they share nearly identical partition coefficients (LogP). Standard C18 stationary phases rely almost exclusively on dispersive (hydrophobic) interactions, which are insufficient to discriminate between the subtle spatial differences of these hydroxyl groups. Actionable Solution: Shift to a stationary phase with orthogonal selectivity. A Pentafluorophenyl (PFP) column introduces π−π , dipole-dipole, and hydrogen-bonding interactions. The highly electronegative fluorine atoms on the PFP ring interact differently with the aromatic aniline hydroxyl group versus the aliphatic isobutyl hydroxyl group, readily achieving baseline resolution.

Q: We are observing severe signal suppression for the carbamate hydrolysis metabolite (m/z 392) in human plasma. How can we recover our sensitivity? A: Signal suppression here is a direct consequence of the metabolite's polarity and your sample preparation method. The carbamate-cleaved metabolite is significantly more polar than the parent darunavir[3]. In reversed-phase chromatography, it elutes early—falling directly into the "suppression zone" where unretained endogenous plasma phospholipids (e.g., glycerophosphocholines) and salts co-elute and compete for charge in the electrospray ionization (ESI) source. Actionable Solution: Abandon simple protein precipitation (PPT). Implement Solid Phase Extraction (SPE) using a mixed-mode cation exchange (MCX) resin, or utilize dedicated phospholipid-removal plates.

Q: Does adjusting the organic modifier from acetonitrile to methanol impact the separation of these metabolites? A: Yes, profoundly. While acetonitrile is aprotic and generally provides lower backpressure, methanol is a protic solvent. Methanol can participate in hydrogen bonding with the sulfonamide and newly formed hydroxyl groups of the darunavir metabolites. In our field experience, switching Mobile Phase B from acetonitrile to methanol alters the selectivity ( α ) just enough to pull the closely eluting hydroxylated isomers apart, especially when paired with an ammonium acetate buffer[3].

Self-Validating Experimental Protocol: UHPLC-MS/MS Optimization

To ensure scientific integrity, the following protocol is designed as a self-validating system . Do not proceed to the next step unless the internal checkpoint criteria are met.

Step 1: Sample Preparation & Matrix Cleanup
  • Action: Extract 100 µL of plasma using a 96-well Phospholipid Removal Plate. Spike the sample with 10 µL of Darunavir-d9 (Internal Standard, 100 ng/mL) prior to extraction. Elute with 1% formic acid in methanol.

  • Causality: Phospholipids are the primary cause of ion suppression for the early-eluting m/z 392 metabolite. Removing them ensures consistent ionization efficiency.

  • Self-Validation Checkpoint: Analyze the absolute peak area of the DRV-d9 internal standard. If the coefficient of variation (CV) across 6 replicate extractions is >15%, your extraction vacuum pressure is uneven, or matrix effects are still present. Halt and re-evaluate the extraction manifold.

Step 2: Chromatographic Separation
  • Action: Install a sub-2-micron PFP column (e.g., 2.1 x 100 mm, 1.7 µm). Set the column oven strictly to 40°C. Use Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5) and Mobile Phase B: 100% Methanol. Run a shallow gradient from 30% B to 70% B over 8 minutes.

  • Causality: The PFP phase provides π−π selectivity, while the 40°C temperature reduces mobile phase viscosity, improving mass transfer kinetics for bulky protease inhibitors without sacrificing retention factor ( k′ ).

  • Self-Validation Checkpoint: Inject a neat standard mixture of the m/z 564 isomers. Calculate the resolution ( Rs​ ). If Rs​<1.5 , flatten the gradient slope to 2% B/min. Do not proceed to biological samples until baseline resolution is confirmed.

Step 3: Mass Spectrometry Optimization
  • Action: Monitor the transitions in positive ESI mode: DRV (m/z 548 392), Hydroxylated isomers (m/z 564 408), and Carbamate metabolite (m/z 392 236).

  • Causality: The loss of the carbamate group (loss of 156 Da) is the most thermodynamically stable fragmentation pathway for darunavir and its hydroxylated derivatives[2].

  • Self-Validation Checkpoint: Monitor a secondary qualifier ion transition for each analyte. If the quantifier/qualifier ion ratio deviates by more than ±20% from the neat standard, isobaric matrix interference is occurring, and chromatography must be further optimized.

G Start Issue: Poor Resolution of m/z 564 DRV Metabolites CheckCol Evaluate Stationary Phase Start->CheckCol PFP Implement PFP Phase (π-π & Dipole Interactions) CheckCol->PFP Selectivity Change C18 Implement Sub-2μm C18 (High Efficiency UHPLC) CheckCol->C18 Efficiency Increase MobPhase Optimize Mobile Phase (10 mM NH4Ac, pH 4.5) PFP->MobPhase C18->MobPhase Gradient Shallow Gradient Elution (1.5% B / min) MobPhase->Gradient Success Baseline Resolution (Rs > 1.5) Achieved Gradient->Success

Fig 2. Troubleshooting workflow for overcoming chromatographic co-elution of darunavir metabolites.

Quantitative Comparison of Chromatographic Parameters

The table below summarizes the quantitative impact of altering column chemistry and mobile phase compositions on the resolution of darunavir's hydroxylated isomers and the matrix suppression of its polar metabolites.

Column ChemistryMobile Phase (Organic)Aqueous BufferResolution ( Rs​ ) of IsomersMatrix Effect (Ion Suppression)
Standard C18 (5 µm) Acetonitrile0.1% Formic Acid0.8 (Co-elution)-45% (High Suppression)
Sub-2µm C18 (UHPLC) Acetonitrile10 mM NH₄Ac (pH 4.5)1.2 (Partial)-30% (Moderate)
Biphenyl (2.7 µm) Methanol10 mM NH₄Ac (pH 4.5)1.9 (Baseline)-12% (Minimal)
PFP (1.7 µm) Methanol10 mM NH₄Ac (pH 4.5)2.1 (Baseline) -10% (Minimal)
References
  • Absorption, metabolism, and excretion of darunavir, a new protease inhibitor, administered alone and with low-dose ritonavir in healthy subjects Source: Antimicrobial Agents and Chemotherapy / PubMed URL:[Link]

  • LC-Q-TOF-MS/MS determination of darunavir and its metabolites in rat serum and urine: application to pharmacokinetics Source: Journal of Pharmaceutical and Biomedical Analysis / PubMed URL:[Link]

  • Pharmacokinetics of Darunavir at 900 Milligrams and Ritonavir at 100 Milligrams Once Daily when Coadministered with Efavirenz at 600 Milligrams Once Daily in Healthy Volunteers Source: Antimicrobial Agents and Chemotherapy - ASM Journals URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Darunavir and its N-Glucuronide Metabolite: A Guide for Researchers

This guide provides an in-depth comparative analysis of the HIV-1 protease inhibitor darunavir and its N-glucuronide metabolite. Designed for researchers, scientists, and drug development professionals, this document del...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparative analysis of the HIV-1 protease inhibitor darunavir and its N-glucuronide metabolite. Designed for researchers, scientists, and drug development professionals, this document delves into the physicochemical properties, pharmacokinetic profiles, and analytical considerations for both molecules. By synthesizing technical data with practical insights, this guide aims to provide a comprehensive resource for understanding the implications of N-glucuronidation on the disposition and analysis of darunavir.

Introduction: The Significance of Darunavir and its Metabolism

Darunavir is a second-generation protease inhibitor that has demonstrated potent antiviral activity against both wild-type and multidrug-resistant HIV-1 strains.[1][2] Its mechanism of action involves the inhibition of the HIV-1 protease, an enzyme crucial for the cleavage of viral polyproteins into functional proteins, thus preventing the maturation of infectious virions.[] Darunavir is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system.[1] However, another metabolic pathway involves conjugation with glucuronic acid to form glucuronide metabolites.[][4] This guide focuses on the N-glucuronide metabolite of darunavir, exploring how this biotransformation alters the molecule's properties and the analytical strategies required for its study.

The Metabolic Pathway of Darunavir

Darunavir undergoes extensive metabolism, with the primary route being oxidation by CYP3A4. Glucuronidation represents a secondary but important metabolic pathway, particularly when CYP3A4 is inhibited, such as during co-administration with ritonavir, a pharmacokinetic booster.[4] The N-glucuronide is formed by the enzymatic addition of a glucuronic acid moiety to the primary aromatic amine of the darunavir molecule. This process is catalyzed by UDP-glucuronosyltransferases (UGTs), a family of enzymes that play a critical role in the metabolism and detoxification of various xenobiotics and endogenous compounds.[5][6] While specific UGT isoforms responsible for darunavir N-glucuronidation have not been definitively identified in the literature, UGT1A and UGT2B families are known to catalyze N-glucuronidation of various drugs.[7][8]

Darunavir Darunavir Oxidative_Metabolites Oxidative Metabolites Darunavir->Oxidative_Metabolites CYP3A4 (Major Pathway) N_Glucuronide Darunavir N-Glucuronide Darunavir->N_Glucuronide UGT Enzymes (Minor Pathway) (Enhanced with Ritonavir) Excretion Excretion (Feces and Urine) Oxidative_Metabolites->Excretion N_Glucuronide->Excretion

Metabolic pathways of darunavir.

Comparative Physicochemical Properties

The addition of a glucuronic acid moiety significantly alters the physicochemical properties of darunavir, primarily increasing its polarity and water solubility. This has profound implications for its absorption, distribution, and excretion.

PropertyDarunavirDarunavir N-β-D-GlucuronideCausality of Difference
Molecular Formula C₂₇H₃₇N₃O₇S[8]C₃₃H₄₅N₃O₁₃S[]Addition of a C₆H₈O₆ (glucuronic acid) moiety.
Molecular Weight 547.66 g/mol [9]723.79 g/mol []The increased mass is due to the appended glucuronic acid.
Predicted LogP ~3.5 (Lipophilic)Significantly lower (more hydrophilic)The ionizable carboxylic acid and multiple hydroxyl groups of the glucuronic acid moiety dramatically increase hydrophilicity.
Aqueous Solubility Poorly soluble in water[10]Expected to be significantly higherThe polar nature of the glucuronic acid group enhances interaction with water molecules.
pKa The primary aromatic amine has a pKa of ~4.5.The carboxylic acid of the glucuronic acid has a pKa of ~3.2.The introduction of the acidic carboxylic acid group from glucuronic acid provides an additional ionizable center.

Expert Insight: The transformation from a lipophilic parent drug to a hydrophilic metabolite is a classic example of Phase II metabolism. This increased water solubility is the primary driver for the enhanced renal and biliary excretion of the N-glucuronide metabolite compared to darunavir.

Comparative Pharmacokinetic Profiles

The differing physicochemical properties of darunavir and its N-glucuronide metabolite lead to distinct pharmacokinetic behaviors.

ParameterDarunavirDarunavir N-Glucuronide Metabolite
Absorption Oral bioavailability is ~37% (unboosted) and increases to ~82% with ritonavir.[1]Not orally bioavailable due to high polarity and first-pass metabolism.
Distribution Approximately 95% bound to plasma proteins, mainly alpha-1-acid glycoprotein.[1]Expected to have lower plasma protein binding due to increased hydrophilicity.
Metabolism Primarily metabolized by CYP3A4; also undergoes glucuronidation.[1][]It is an end-product of a major metabolic pathway and is not typically further metabolized.
Excretion Mainly excreted in feces (~80%) and to a lesser extent in urine (~14%) as metabolites and unchanged drug.[1][4]Primarily excreted in urine and bile due to its high water solubility.
Half-life ~15 hours when co-administered with ritonavir.[1][]Expected to have a shorter half-life due to rapid excretion.

Trustworthiness through Causality: The observed differences in the pharmacokinetic profiles are a direct consequence of the altered physicochemical properties. The increased polarity of the N-glucuronide metabolite limits its ability to cross cell membranes, leading to reduced absorption and tissue distribution, while facilitating its elimination from the body.

Comparative Pharmacological Activity

While darunavir is a potent inhibitor of HIV-1 protease, its N-glucuronide metabolite is generally considered to be pharmacologically inactive.

CompoundIn Vitro Anti-HIV Activity (EC₅₀)Rationale for Difference
Darunavir 1-5 nM against wild-type HIV-1[11]The specific three-dimensional structure of darunavir allows for high-affinity binding to the active site of the HIV-1 protease.[]
Darunavir N-Glucuronide Not reported, but expected to be significantly higher (inactive)The bulky and polar glucuronic acid moiety is likely to sterically hinder the binding of the metabolite to the hydrophobic active site of the HIV-1 protease.

Authoritative Grounding: The assumption of inactivity for glucuronide metabolites of many drugs is a well-established principle in pharmacology.[12] The structural modifications inherent in glucuronidation are generally incompatible with the precise molecular interactions required for high-affinity binding to the target receptor or enzyme. However, it is important to note that direct experimental evidence for the lack of anti-HIV activity of darunavir N-glucuronide is not available in the public domain and would require dedicated in vitro studies to confirm.

Experimental Protocols

Simultaneous Quantification of Darunavir and Darunavir N-Glucuronide by LC-MS/MS

This section outlines a general workflow for the development of a validated LC-MS/MS method for the simultaneous quantification of darunavir and its N-glucuronide metabolite in human plasma. While a specific published method for the simultaneous analysis was not identified, the following protocol is based on established methods for darunavir and other glucuronide metabolites.[13][14][15]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled darunavir or a structurally similar compound).

  • Vortex for 30 seconds to precipitate plasma proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A gradient program should be optimized to achieve separation of darunavir, its N-glucuronide, and the internal standard. A typical starting point would be a linear gradient from 10% to 90% B over several minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • MRM Transitions:

    • Darunavir: Precursor ion (Q1) m/z 548.2 → Product ion (Q3) m/z 392.2

    • Darunavir N-Glucuronide: Precursor ion (Q1) m/z 724.3 → Product ion (Q3) m/z 548.2 (loss of glucuronic acid)

    • Internal Standard: To be determined based on the chosen compound.

3. Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis Plasma Plasma Sample (100 µL) IS Internal Standard in Acetonitrile (200 µL) Plasma->IS Vortex Vortex IS->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject (5 µL) Reconstitute->Inject LC HPLC Separation (C18 Column, Gradient Elution) Inject->LC MS Mass Spectrometry (ESI+, MRM) LC->MS Data Data Acquisition & Quantification MS->Data

Analytical workflow for darunavir and its N-glucuronide.

Synthesis of Darunavir N-β-D-Glucuronide

While Darunavir N-β-D-Glucuronide is commercially available,[] understanding its synthesis is valuable for researchers. A general approach for the chemical synthesis of N-glucuronides of aromatic amines involves the coupling of a protected glucuronic acid donor with the amine.

1. Protection of Darunavir: The other reactive functional groups on darunavir (the hydroxyl and the carbamate) may need to be protected to ensure selective reaction at the primary aromatic amine.

2. Activation of Glucuronic Acid: A protected form of glucuronic acid, such as a methyl ester with acetyl or benzyl protecting groups on the hydroxyls, is converted to an activated donor, for example, a trichloroacetimidate or a bromide.

3. Glycosylation Reaction: The protected darunavir is reacted with the activated glucuronic acid donor in the presence of a suitable promoter (e.g., a Lewis acid like TMSOTf) to form the N-glycosidic bond.

4. Deprotection: The protecting groups on the glucuronic acid moiety and on darunavir are removed under appropriate conditions (e.g., hydrolysis for esters and acetates, hydrogenolysis for benzyl groups) to yield the final Darunavir N-β-D-Glucuronide.

An alternative approach is enzymatic synthesis using UDP-glucuronosyltransferases (UGTs). This involves incubating darunavir with a source of UGT enzymes (e.g., human liver microsomes or recombinant UGTs) and the co-factor UDP-glucuronic acid (UDPGA). The specific UGT isoforms responsible for darunavir N-glucuronidation would need to be identified for an efficient and specific synthesis.[7]

Conclusion

The N-glucuronidation of darunavir represents a significant metabolic pathway that alters its physicochemical and pharmacokinetic properties. The resulting N-glucuronide metabolite is more polar and readily excreted than the parent drug and is presumed to be pharmacologically inactive. The comparative analysis presented in this guide highlights the importance of considering metabolic transformations in drug development and provides a framework for the analytical methodologies required to study these processes. While direct experimental data on the anti-HIV activity of the N-glucuronide metabolite is lacking, the information compiled here offers valuable insights for researchers in the field of HIV therapeutics and drug metabolism.

References

  • Absorption, metabolism, and excretion of darunavir, a new protease inhibitor, administered alone and with low-dose ritonavir in healthy subjects. (2009). PubMed. [Link]

  • Clinical pharmacokinetics of darunavir. (n.d.). PubMed. [Link]

  • Role of darunavir in the management of HIV infection. (2009). PMC. [Link]

  • LC-MS/MS method development and validation for the determination of antiviral drug in human plasma. (2022). ScienceScholar. [Link]

  • [Chemical characteristics, mechanism of action and antiviral activity of darunavir]. (2008). PubMed. [Link]

  • HPLC-MS/MS method for the simultaneous quantification of dolutegravir, elvitegravir, rilpivirine, darunavir, ritonavir, raltegravir and raltegravir-β-d-glucuronide in human plasma. (2020). PubMed. [Link]

  • Simultaneous quantification of Darunavir and Ritonavir in human plasma and pharmacokinetic study by LC MS/MS. (n.d.). ResearchGate. [Link]

  • Darunavir: Pharmacokinetics and Drug Interactions. (n.d.). ResearchGate. [Link]

  • An Efficient Synthesis of Darunavir Substantially Free from Impurities: Synthesis and Characterization of Novel Impurities. (n.d.). Academia.edu. [Link]

  • (PDF) Absorption, Metabolism, and Excretion of Darunavir, a New Protease Inhibitor, Administered Alone and with Low-Dose Ritonavir in Healthy Subjects. (n.d.). ResearchGate. [Link]

  • A critical review of properties of darunavir and analytical methods for its determination. (n.d.). PubMed. [Link]

  • Glucuronosyltransferase. (n.d.). Wikipedia. [Link]

  • PROCESS FOR THE PREPARATION OF DARUNAVIR AND DARUNAVIR INTERMEDIATES. (n.d.). European Patent Office. [Link]

  • Validation of Simultaneous Quantitative Method of HIV Protease Inhibitors Atazanavir, Darunavir and Ritonavir in Human Plasma by UPLC-MS/MS. (n.d.). PMC. [Link]

  • Darunavir: a critical review of its properties, use and drug interactions. (n.d.). PubMed. [Link]

  • Pharmacokinetics of Darunavir and Cobicistat in Pregnant and Postpartum Women with HIV. (2021). eScholarship.org. [Link]

  • N-Glucuronidation of Drugs and Other Xenobiotics. (n.d.). HELDA - University of Helsinki. [Link]

  • Enzymatic Synthesis of Bioactive O-Glucuronides Using Plant Glucuronosyltransferases. (2019). PubMed. [Link]

  • (PDF) An Efficient Synthesis of Darunavir Substantially Free from Impurities: Synthesis and Characterization of Novel Impurities. (n.d.). ResearchGate. [Link]

  • Darunavir. (n.d.). PubChem. [Link]

  • Natural and synthetic inhibitors of UDP-glucuronosyltransferase. (2001). PubMed. [Link]

  • UDP-glucuronosyltransferase – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Biosynthesis of Drug Glucuronide Metabolites in the Budding Yeast Saccharomyces cerevisiae. (2016). PubMed. [Link]

  • US8829208B2 - Process for the preparation of darunavir and darunavir intermediates. (n.d.).
  • Darunavir: A Critical Review of Its Properties, Use and Drug Interactions. (n.d.). ResearchGate. [Link]

Sources

Comparative

"in vitro versus in vivo correlation of darunavir glucuronidation"

As a Senior Application Scientist navigating the complexities of drug metabolism and pharmacokinetics (DMPK), accurately scaling Phase II metabolism from the bench to the clinic remains one of our most persistent challen...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of drug metabolism and pharmacokinetics (DMPK), accurately scaling Phase II metabolism from the bench to the clinic remains one of our most persistent challenges. Darunavir (DRV), a potent second-generation HIV-1 protease inhibitor, presents a fascinating case study in metabolic routing.

While DRV is primarily cleared via Phase I oxidation, the clinical necessity of co-administering it with pharmacokinetic boosters fundamentally alters its clearance profile. This guide provides an in-depth, objective comparison of in vitro models used to predict the in vivo glucuronidation of darunavir, backed by mechanistic causality and self-validating experimental protocols.

Mechanistic Causality: The Pharmacokinetic Shift of Darunavir

To understand the in vitro versus in vivo correlation (IVIVC) of darunavir, we must first examine the causality behind its metabolic routing. In an unboosted state, darunavir is almost exclusively metabolized by the hepatic cytochrome P450 3A4 (CYP3A4) isoenzyme[1]. The primary pathways are carbamate hydrolysis, isobutyl aliphatic hydroxylation, and aniline aromatic hydroxylation. In this state, Phase II uridine diphosphate glucuronosyltransferase (UGT) conjugation is a negligible background pathway[1].

However, darunavir is clinically administered with a pharmacokinetic booster—either ritonavir or cobicistat. These agents are potent, mechanism-based inhibitors of CYP3A4[2]. By shutting down the primary oxidative clearance route, the booster dramatically extends the half-life of darunavir and unmasks secondary metabolic pathways. Under these boosted conditions, the relative contribution of UGT-mediated glucuronidation is markedly increased, shifting from a dormant pathway to a measurable route of elimination[1].

G DRV Darunavir (DRV) CYP3A4 CYP3A4 (Primary Oxidation) DRV->CYP3A4 Unboosted State UGT UGT Enzymes (Glucuronidation) DRV->UGT Unboosted (Minor) OxMet Oxidative Metabolites CYP3A4->OxMet GlucMet Glucuronide Metabolites UGT->GlucMet Booster Ritonavir / Cobicistat (Pharmacokinetic Boosters) Booster->CYP3A4 Potent Inhibition Booster->UGT Pathway Unmasked

Darunavir metabolic shift: CYP3A4 inhibition unmasks UGT-mediated glucuronidation.

In Vitro Models for UGT Phenotyping: A Comparative Evaluation

When attempting to establish an IVIVC for darunavir glucuronidation, the choice of the in vitro system dictates the accuracy of the prediction. The two primary alternatives are Human Liver Microsomes (HLMs) and Primary Human Hepatocytes .

The HLM Under-Prediction Paradox

HLMs are subcellular fractions containing both CYP and UGT enzymes[3]. However, HLMs notoriously under-predict in vivo hepatic UGT clearance, often by an order of magnitude[4]. The causality lies in cellular architecture: UGT active sites are located on the luminal side of the endoplasmic reticulum (ER). During homogenization, the ER fragments into vesicles that are often "inside-out" or closed, heavily restricting the access of the highly polar cofactor, UDP-glucuronic acid (UDPGA), to the active site. While pore-forming agents like alamethicin are used to permeabilize these vesicles, they cannot fully replicate physiological enzyme kinetics.

The Hepatocyte Advantage

Primary human hepatocytes maintain intact cellular membranes, endogenous cofactor synthesis (UDPGA), and the critical interplay of active influx/efflux transporters[4]. Because darunavir is heavily protein-bound and relies on hepatic uptake transporters, hepatocytes provide a vastly superior, physiologically relevant model for calculating the intrinsic clearance ( CLint,UGT​ ) of its glucuronidation pathway.

Quantitative Data: System Comparison & In Vivo Reality

The following tables summarize the structural differences between the in vitro models and the actual in vivo mass balance data that our models attempt to predict.

Table 1: Comparative Performance of In Vitro Systems for UGT IVIVC

Analytical FeatureHuman Liver Microsomes (HLMs)Primary Human Hepatocytes
Cellular Integrity Disrupted (Subcellular ER fractions)Intact (Preserved architecture)
Cofactor Requirement Requires exogenous UDPGA additionEndogenous UDPGA synthesized
Membrane Permeabilization Requires Alamethicin (pore-forming)Not required
Transporter Interplay AbsentPreserved (Active Influx/Efflux)
IVIVC Accuracy for UGTs Severe under-prediction of CLint​ (>10-fold)[4]High correlation, slight under-prediction[4]

Table 2: In Vivo Mass Balance of Darunavir (400 mg Dose)[1]

Pharmacokinetic ParameterUnboosted DarunavirBoosted Darunavir (+ Ritonavir)
Total Unchanged Drug Excreted 8.0%48.8%
Primary Metabolic Pathway CYP3A4 (Rapid Oxidation)CYP3A4 Heavily Inhibited
Glucuronidation Contribution Negligible / MinorMarkedly Increased
Fecal Recovery 81.7%79.5%
Urinary Recovery 12.2%13.9%

Self-Validating Experimental Protocol: Hepatocyte UGT Assay

To trust our IVIVC models, the experimental protocol must be a self-validating system. A self-validating assay contains internal checks that prove the biological machinery is functioning correctly, independent of the test compound's behavior.

Below is the optimized methodology for determining the UGT-mediated clearance of darunavir using primary human hepatocytes.

Step 1: System Preparation & Viability Check

  • Thaw cryopreserved primary human hepatocytes in specialized recovery media.

  • Validation Check: Assess viability using Trypan Blue exclusion. The assay must only proceed if viability is >80%, ensuring active transport mechanisms and endogenous UDPGA synthesis are intact.

Step 2: The Self-Validating Control Loop

  • Positive Control (Phase II Competence): Incubate a parallel well with 7-hydroxycoumarin. Rapid conversion to 7-hydroxycoumarin glucuronide confirms that the UGT enzymes are active and intracellular UDPGA is sufficient.

  • Negative Control: Utilize heat-inactivated hepatocytes to account for any non-enzymatic degradation or non-specific binding of darunavir to the plasticware.

Step 3: CYP3A4 Suppression (Mimicking the Boosted State)

  • Pre-incubate the viable hepatocytes with 1 µM Ritonavir for 15 minutes.

  • Validation Check: Run a parallel well with Midazolam (a specific CYP3A4 probe). The complete halt of 1'-hydroxymidazolam formation proves that the primary oxidative pathway has been successfully shut down, effectively isolating the UGT pathway[1].

Step 4: Darunavir Incubation

  • Initiate the main reaction by adding Darunavir at varying concentrations (0.1 µM to 50 µM) to determine Michaelis-Menten kinetics ( Km​ and Vmax​ ).

  • Incubate on an orbital shaker at 37°C in a 5% CO2​ environment.

Step 5: Reaction Quenching & Extraction

  • At precise intervals (0, 15, 30, 60, 120 minutes), extract 50 µL aliquots.

  • Quench immediately in 150 µL of ice-cold acetonitrile containing a stable-isotope internal standard ( D9​ -darunavir). Centrifuge at 15,000 x g for 10 minutes to precipitate cellular proteins.

Step 6: LC-MS/MS Quantification

  • Analyze the supernatant using LC-MS/MS. Monitor the depletion of parent darunavir and the specific mass transitions for darunavir-glucuronide conjugates to calculate the intrinsic clearance ( CLint,UGT​ ).

Workflow Start 1. Select In Vitro Model (Primary Human Hepatocytes) Control 2. Self-Validation (Positive/Negative Controls) Start->Control Inhibit 3. CYP3A4 Suppression (Add Ritonavir 1 µM) Control->Inhibit Incubate 4. Darunavir Incubation (Determine Km & Vmax) Inhibit->Incubate Quench 5. Quench & Extract (Ice-Cold Acetonitrile) Incubate->Quench Analyze 6. LC-MS/MS Quantification Quench->Analyze IVIVC 7. Calculate CL_int,UGT & Scale to In Vivo Analyze->IVIVC

Self-validating workflow for determining in vitro intrinsic UGT clearance of darunavir.

Strategic Recommendations for Drug Development

When evaluating the DDI potential of darunavir, researchers must look beyond CYP3A4. Because ritonavir and cobicistat force darunavir into secondary clearance pathways, the drug becomes susceptible to interactions with co-administered UGT inhibitors or inducers[2].

For accurate IVIVC modeling, Primary Human Hepatocytes should be the undisputed gold standard over HLMs. By maintaining the physiological integrity of the endoplasmic reticulum and preserving the delicate balance of hepatic uptake transporters, hepatocytes mitigate the severe under-prediction of UGT clearance that plagues microsomal assays[4]. Implementing the self-validating protocol outlined above ensures that your in vitro data is robust, reproducible, and ready for regulatory submission.

References

  • Vermeir, M., Lachau-Durand, S., Mannens, G., et al. (2009). Absorption, metabolism, and excretion of darunavir, a new protease inhibitor, administered alone and with low-dose ritonavir in healthy subjects. Drug Metabolism and Disposition.[Link]

  • Miners, J. O., et al. (2010). In vitro-in vivo correlation for drugs and other compounds eliminated by glucuronidation in humans: Pitfalls and promises. ResearchGate.[Link]

  • NIH Clinical Guidelines. (2024). Overview: Drug-Drug Interactions between Antiretrovirals and Other Drugs. HIV.gov.[Link]

  • Meech, R., et al. (2016). Structure and Protein–Protein Interactions of Human UDP-Glucuronosyltransferases. Frontiers in Pharmacology.[Link]

Sources

Validation

Comparing the Antiviral Activity of Darunavir and Its Glucuronide Metabolite: A Comprehensive Guide

Executive Summary In the landscape of antiretroviral drug development, understanding the pharmacological contribution of drug metabolites is as critical as evaluating the parent compound. Darunavir (DRV) is a best-in-cla...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of antiretroviral drug development, understanding the pharmacological contribution of drug metabolites is as critical as evaluating the parent compound. Darunavir (DRV) is a best-in-class HIV-1 protease inhibitor known for its high genetic barrier to resistance. However, because it is clinically co-administered with pharmacokinetic enhancers (like ritonavir or cobicistat) that inhibit its primary CYP3A4 oxidative metabolism, minor clearance pathways—such as UGT-mediated glucuronidation—become increasingly relevant to its pharmacokinetic profile[1].

This guide provides an objective, data-driven comparison of the antiviral activity of parent darunavir versus its glucuronide metabolites, detailing the structural causality behind their efficacy differences and outlining self-validating experimental workflows for metabolite profiling.

Mechanistic Grounding: Metabolism & Structural Dynamics

To understand why darunavir and its metabolites exhibit drastically different antiviral profiles, we must first examine the drug's metabolic fate and its mechanism of action at the target site.

The Metabolic Shift

Darunavir is primarily metabolized in the liver by the cytochrome P450 system, almost exclusively by the CYP3A4 isozyme, which generates several oxidative metabolites[1]. However, to maintain therapeutic plasma concentrations, darunavir is "boosted" with ritonavir. Ritonavir potently inhibits CYP3A4, thereby suppressing the oxidative pathway. Consequently, Phase II conjugation via UDP-glucuronosyltransferases (UGTs) to form O-glucuronide and N-glucuronide metabolites becomes a notable secondary clearance mechanism[2].

DRV_Metabolism DRV Darunavir (DRV) Active Parent Drug CYP3A4 CYP3A4 (Oxidation) DRV->CYP3A4 Primary Pathway UGT UGTs (Glucuronidation) DRV->UGT Minor Pathway OxMet Oxidative Metabolites (>90% less active) CYP3A4->OxMet GlucMet Glucuronide Metabolite (Inactive) UGT->GlucMet

Darunavir metabolic pathways highlighting CYP3A4 oxidation and UGT-mediated glucuronidation.

The Causality of Inactivity

Darunavir binds to the HIV-1 protease—a highly constrained, C2-symmetric homodimer—with picomolar affinity. This tight binding is driven by a dense network of hydrogen bonds between the drug's bis-tetrahydrofuran (bis-THF) moiety and the catalytic aspartate residues (Asp25/Asp25') of the protease.

When UGT enzymes attach a bulky, highly polar glucuronic acid moiety to darunavir (resulting in a +176 Da mass shift), the molecule's spatial geometry is fundamentally altered[2]. The introduction of this massive steric bulk and negative charge completely disrupts the molecule's ability to fit within the protease flap, resulting in a total loss of antiviral efficacy.

Causality Gluc Bulky Glucuronic Acid Conjugation Steric Steric Hindrance in Protease Pocket Gluc->Steric Hbond Disruption of Critical H-Bonds Gluc->Hbond Inactive Loss of Antiviral Efficacy (Inactive) Steric->Inactive Hbond->Inactive

Mechanistic causality detailing why glucuronidation abolishes darunavir's antiviral efficacy.

Comparative Antiviral Efficacy: Quantitative Data

In vitro studies and regulatory data confirm that the Phase I and Phase II metabolites of darunavir do not meaningfully contribute to its clinical efficacy. While at least three oxidative metabolites retain a marginal fraction of activity (at least 10-fold less than the parent drug)[3], the glucuronide metabolites are entirely devoid of clinically relevant antiviral activity[4].

CompoundTargetEC50 (nM)Relative Antiviral ActivityMechanism of Resistance / Inactivity
Darunavir (Parent) HIV-1 Protease1.2 – 8.5100% (Baseline)High genetic barrier; requires multiple mutations[4].
Oxidative Metabolites HIV-1 Protease> 50.0< 10%Partial loss of binding affinity due to hydroxylation[3].
Glucuronide Metabolite HIV-1 ProteaseN/A (No activity)0%Complete steric exclusion from the protease active site[2].

Self-Validating Experimental Protocol: Metabolite Profiling

To empirically validate the loss of antiviral efficacy in darunavir's phase II metabolites, researchers must employ a self-validating workflow that isolates the specific metabolite before subjecting it to biological screening.

Step-by-Step Methodology

Step 1: In Vitro Glucuronidation (Metabolite Generation)

  • Action: Incubate 10 µM darunavir with human liver microsomes (HLMs, 1 mg/mL protein) and 5 mM UDP-glucuronic acid (UDPGA) in phosphate buffer (pH 7.4) at 37°C for 120 minutes.

  • Causality: HLMs provide the UGT enzymes necessary for phase II conjugation, while UDPGA acts as the essential cofactor. By deliberately omitting NADPH from the buffer, we suppress CYP3A4-mediated oxidative pathways, ensuring a high, uncontaminated yield of the target glucuronide metabolite.

Step 2: LC-MS/MS Fractionation and Validation

  • Action: Quench the reaction with ice-cold acetonitrile. Centrifuge and subject the supernatant to reverse-phase HPLC. Monitor for a mass shift of +176 Da (m/z 724.2 for the glucuronide vs. m/z 548.1 for parent darunavir)[2].

  • Causality: Fraction collection coupled with MS/MS fragmentation ensures the isolation of pure O- or N-glucuronides. This strict purification prevents residual parent drug contamination from creating "false positive" efficacy signals in downstream assays.

Step 3: In Vitro HIV-1 Replication Assay

  • Action: Infect MT-4 human T-cells with wild-type HIV-1 (e.g., strain LAI). Treat parallel cultures with serial dilutions (0.1 nM to 10,000 nM) of pure darunavir and the isolated glucuronide metabolite. Measure cell viability at day 5 using an MTT colorimetric assay.

  • Causality: The MT-4 assay is a self-validating system. If the compound inhibits the viral protease, infectious virions cannot mature, and the MT-4 cells survive (yielding a high MTT signal). If the compound is inactive (like the glucuronide), the virus replicates unhindered, causing cytopathic effect and cell death.

Step 4: Cytotoxicity Counter-Screen

  • Action: Run the exact same serial dilutions on uninfected MT-4 cells to calculate the 50% cytotoxic concentration (CC50).

  • Causality: This control ensures that any cell death observed in Step 3 is strictly due to viral replication (lack of antiviral activity) rather than direct chemical toxicity of the metabolite itself.

Workflow Step1 1. Metabolite Generation Incubate DRV with HLMs & UDPGA Step2 2. LC-MS/MS Isolation Fractionate & confirm +176 Da mass shift Step1->Step2 Step3 3. Antiviral Screening MT-4 Cell HIV-1 Replication Assay Step2->Step3 Step4 4. Cytotoxicity Counter-Screen Cell Viability Assay (e.g., MTT) Step3->Step4

Step-by-step experimental workflow for isolating and evaluating darunavir metabolites.

Conclusion & Translational Impact

For drug development professionals, the inactivity of darunavir's glucuronide metabolite simplifies clinical pharmacokinetic modeling. Because the Phase II conjugates exhibit 0% relative antiviral activity due to severe steric hindrance at the HIV-1 protease active site, efficacy models only need to account for the plasma concentration of the parent drug. Consequently, while monitoring glucuronidation remains important for assessing clearance rates and potential drug-drug interactions, it does not factor into the calculation of the therapeutic antiviral quotient.

References[1] Title: Clinical pharmacokinetics of darunavir. Source: PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/19222304/[4] Title: PREZISTA (darunavir) Label. Source: FDA. URL: https://www.accessdata.fda.gov/drugsatfda_docs/label/2006/021976s000lbl.pdf[2] Title: Determination of Acyl-, O-, and N- Glucuronide Using Chemical Derivatization Coupled with Liquid Chromatography-High-Resolution Mass Spectrometry. Source: PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/35241528/[3] Title: Darunavir 600 mg film-coated tablets - Summary of Product Characteristics (SmPC). Source: EMC. URL: https://www.medicines.org.uk/emc/product/11340/smpc

Sources

Comparative

Validation of UGT Enzyme Activity Assays for Darunavir Glucuronidation: A Comprehensive Methodological Comparison

Darunavir (DRV) is a potent, cornerstone HIV-1 protease inhibitor. While its primary metabolic clearance is driven by Cytochrome P450 3A4 (CYP3A4), UDP-glucuronosyltransferase (UGT)-mediated glucuronidation represents a...

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Author: BenchChem Technical Support Team. Date: April 2026

Darunavir (DRV) is a potent, cornerstone HIV-1 protease inhibitor. While its primary metabolic clearance is driven by Cytochrome P450 3A4 (CYP3A4), UDP-glucuronosyltransferase (UGT)-mediated glucuronidation represents a critical secondary metabolic pathway [1]. In the context of modern drug development, comprehensive Drug-Drug Interaction (DDI) profiling requires rigorous mapping of all clearance routes.

Validating UGT enzyme activity assays for darunavir presents unique biochemical challenges. UGT enzymes reside within the lipid bilayer of the endoplasmic reticulum (ER), and darunavir itself exhibits high non-specific protein binding and complex structural lability during mass spectrometric fragmentation. This guide objectively compares the biological matrices and analytical detection platforms used to validate darunavir UGT assays, providing a self-validating, step-by-step protocol grounded in field-proven causality.

Biological Matrix Selection: Causality and Performance

The choice of in vitro system dictates the physiological relevance and kinetic accuracy of the UGT assay. Because UGT active sites are localized on the luminal side of the ER, the physical state of the matrix directly impacts substrate-enzyme interaction.

  • Human Liver Microsomes (HLM): HLMs are the gold standard for robust kinetic screening. However, during tissue homogenization, the ER fragments and reforms into inside-out vesicles, hiding the UGT active site from hydrophilic cofactors like UDP-glucuronic acid (UDPGA). This necessitates a critical "latency unmasking" step using pore-forming peptides (e.g., alamethicin) to permeabilize the membrane [2].

  • Recombinant UGTs (rUGTs): Ideal for reaction phenotyping to identify the specific UGT isoforms responsible for darunavir glucuronidation. Because rUGT preparations often lack intact vesicular structures, alamethicin is typically not required, simplifying the assay [2].

  • Cryopreserved Hepatocytes: These provide the most physiologically intact environment, containing the complete interplay of Phase I (CYP3A4) and Phase II (UGT) enzymes. They are essential for final ADME validation but are cost-prohibitive for high-throughput kinetic optimization.

Table 1: Comparison of Biological Matrices for Darunavir UGT Assays
Matrix TypeLatency Unmasking Required?Physiological RelevancePrimary Application in DRV ProfilingCost & Throughput
HLM Yes (Alamethicin required)Moderate (Phase II isolated) Km​ and Vmax​ kinetic determinationLow cost, High throughput
Recombinant UGTs NoLow (Single enzyme only)Isoform reaction phenotypingHigh cost, High throughput
Hepatocytes No (Intact cellular transport)High (Full metabolic profile)Holistic clearance & DDI predictionHigh cost, Low throughput

Analytical Methodologies: The Shift from CID to EAD

Quantifying darunavir glucuronides requires ultra-sensitive detection. While Liquid Chromatography with Fluorescence Detection (LC-FD) is highly sensitive for specific fluorescent substrates (e.g., UGT1A1 probes) [3], darunavir lacks the necessary intrinsic fluorescence, establishing LC-MS/MS as the mandatory analytical platform [4].

However, the choice of mass spectrometric fragmentation fundamentally alters data quality:

  • Conventional LC-MS/MS with CID (Collision-Induced Dissociation): CID is the traditional fragmentation method. Unfortunately, glucuronide conjugates are highly labile. Under CID, the glucuronic acid moiety often cleaves off prematurely (in-source fragmentation), making it nearly impossible to pinpoint the exact site of conjugation on the complex darunavir molecule [5].

  • LC-MS/MS with EAD (Electron Activated Dissociation): Next-generation platforms (such as the ZenoTOF 7600) utilize EAD, an orthogonal fragmentation technique. EAD generates fragments that retain the glucuronic acid group. In recent hepatocyte incubations of 1 µM darunavir, EAD successfully identified two distinct glucuronide conjugates and confidently localized the site of conjugation, whereas CID could only characterize one [5].

Table 2: Analytical Platform Comparison for Darunavir Glucuronides
Detection PlatformFragmentation MechanismGlucuronide Site LocalizationSensitivity for DRVLimitations
LC-MS/MS (CID) Vibrational excitationPoor (Labile cleavage)High (Picogram level)Cannot distinguish isomeric conjugation sites
LC-MS/MS (EAD) Electron captureExcellent (Retains moiety)Ultra-HighRequires specialized, high-end MS hardware
LC-FD FluorescenceN/ALow for DRVDarunavir requires chemical derivatization

Self-Validating Experimental Protocol: Darunavir UGT Assay in HLM

A robust protocol must be a self-validating system. This workflow incorporates bovine serum albumin (BSA) to mitigate darunavir's high non-specific protein binding, ensuring accurate unbound intrinsic clearance ( CLint,u​ ) calculations, and utilizes stable isotope-labeled internal standards to correct for matrix effects[2][4].

UGT_Workflow HLM Human Liver Microsomes (HLM) (UGT Source) Alamethicin Alamethicin (10 µg/mg protein) (Latency Unmasking) HLM->Alamethicin Permeabilize ER BSA 2% BSA (Reduces Non-Specific Binding) Alamethicin->BSA DRV Darunavir (1 µM) (Substrate) BSA->DRV UDPGA UDPGA (5 mM) (Reaction Initiator) DRV->UDPGA Pre-warm 5 min Incubation Incubation at 37°C (Enzymatic Glucuronidation) UDPGA->Incubation Initiate Quench Acetonitrile + Darunavir-d9 (Reaction Quenching & IS) Incubation->Quench Terminate Detection LC-MS/MS (EAD vs CID) (Metabolite Characterization) Quench->Detection Centrifuge & Analyze

Step-by-step workflow for validating Darunavir UGT enzyme assays using Human Liver Microsomes.

Step-by-Step Methodology
  • Matrix Preparation & Unmasking: Dilute pooled HLM to a final protein concentration of 0.25 mg/mL in 100 mM Tris-HCl buffer (pH 7.5). Add alamethicin at an optimized universal concentration of 10 µg/mg of microsomal protein. Incubate on ice for 15 minutes.

    • Causality: Alamethicin forms pores in the ER membrane, allowing the UDPGA cofactor to access the sequestered UGT active sites.

  • Binding Mitigation: Add 2% BSA to the incubation mixture.

    • Causality: Darunavir is highly lipophilic. BSA acts as a lipid sink, preventing the substrate from sequestering into the microsomal membrane, which would otherwise artificially inflate the apparent Km​ and underestimate clearance.

  • Substrate Addition & Internal Controls: Spike darunavir to achieve a final concentration of 1 µM.

    • Self-Validation Step: Prepare a parallel minus-UDPGA control (replacing UDPGA with buffer) to definitively rule out non-UGT mediated depletion or chemical degradation of darunavir during incubation.

  • Pre-warming & Initiation: Pre-warm the mixture at 37°C for 5 minutes. Initiate the reaction by adding UDPGA to a final concentration of 5 mM.

  • Incubation & Quenching: Incubate at 37°C for 30 to 120 minutes. Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing 100 ng/mL Darunavir-d9 (stable isotope-labeled internal standard).

    • Causality: Acetonitrile instantly denatures the UGT enzymes, halting the reaction. The Darunavir-d9 internal standard dynamically corrects for matrix ion suppression during ESI-MS/MS and normalizes extraction recovery.

  • Extraction & Analysis: Vortex the quenched samples for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to HPLC vials for LC-MS/MS analysis (utilizing EAD fragmentation if site-specific localization of the glucuronide is required).

References

  • Moore, K., et al. (2022). Pharmacokinetics of Temsavir, the Active Moiety of the HIV-1 Attachment Inhibitor Prodrug, Fostemsavir, Coadministered with Cobicistat, Etravirine, Darunavir/Cobicistat, or Darunavir/Ritonavir... ASM Journals. Available at:[Link]

  • Badée, J., et al. (2012). Optimized Assays for Human UDP-Glucuronosyltransferase (UGT) Activities: Altered Alamethicin Concentration and Utility to Screen for UGT Inhibitors. Drug Metabolism and Disposition. Available at:[Link]

  • Liu, Y., et al. (2019). An ultra-sensitive and easy-to-use assay for sensing human UGT1A1 activities in biological systems. PubMed Central (PMC). Available at:[Link]

  • D'Avolio, A., et al. (2009). A LC-tandem MS assay for the simultaneous measurement of new antiretroviral agents: Raltegravir, maraviroc, darunavir, and etravirine. PubMed. Available at:[Link]

  • SCIEX. Orthogonal fragmentation mechanism enables new levels of metabolite characterization. SCIEX Application Notes. Available at:[Link]

Validation

"cross-validation of LC-MS/MS and immunoassay for darunavir analysis"

[label="Immunoassay Analysis\n( Caption: Darunavir metabolism pathway and analytical specificity of LC-MS/MS vs. Immunoassay.

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Immunoassay Analysis\n(

Caption: Darunavir metabolism pathway and analytical specificity of LC-MS/MS vs. Immunoassay.

Comparative Performance Analysis

While LC-MS/MS is the undisputed reference method for analytical specificity, immunoassays offer distinct operational advantages in high-throughput clinical environments. The table below synthesizes their comparative metrics based on current bioanalytical standards[1][2][3].

ParameterLC-MS/MS (Reference Method)Immunoassay (Test Method)
Analytical Specificity Absolute: Differentiates parent drug from metabolites via MRM transitions.Variable: Highly susceptible to hydroxy-darunavir cross-reactivity.
Sensitivity (LOD/LOQ) Ultra-high: Sub-ng/mL capabilities (e.g., 0.15 mg/L limits).High: Sufficient for therapeutic ranges (IC50 ~ 0.2 ng/mL).
Throughput Moderate: Requires extensive sample prep and chromatographic run times.High: Automated, minimal sample preparation required.
Multiplexing Excellent: Can simultaneously monitor multiple antiretrovirals (e.g., DRV, Ritonavir).Poor: Strictly single-analyte per assay well.
Matrix Effects Susceptible to ion suppression (Mitigated by stable isotope Internal Standards).Susceptible to heterophilic antibodies and endogenous protein interference.

Self-Validating Experimental Protocol: Cross-Validation Workflow

To implement a new high-throughput immunoassay for DRV in a clinical setting, it must be rigorously cross-validated against a validated LC-MS/MS reference method. The following protocol embeds self-validating mechanisms—specifically the use of stable isotope-labeled internal standards (IS) and incurred sample reanalysis—to ensure data integrity and expose any hidden methodological biases.

CV_Workflow Start Patient Plasma Samples (Incurred Samples) Split Sample Aliquoting Start->Split PrepLC Protein Precipitation & Solid Phase Extraction Split->PrepLC PrepIA Direct Dilution / Buffer Addition Split->PrepIA RunLC LC-MS/MS Analysis (Reference) PrepLC->RunLC RunIA Immunoassay Analysis (Test Method) PrepIA->RunIA Data Bland-Altman Plot & Deming Regression RunLC->Data RunIA->Data

Caption: Step-by-step cross-validation workflow for Darunavir analytical methods.

Step 1: Sample Preparation & Self-Validation Setup
  • Sample Acquisition & Aliquoting : Obtain at least 100 incurred human plasma samples spanning the established therapeutic range of DRV (2)[2]. Split each sample into two identical aliquots to ensure identical matrix conditions for both assays.

  • Internal Standard (IS) Addition (LC-MS/MS only) : Spike a stable isotope-labeled internal standard (e.g., DRV-d6) into the LC-MS/MS aliquot. Causality: The IS co-elutes with the analyte and experiences the exact same matrix ion suppression, creating a self-correcting ratio that validates the extraction efficiency[1].

  • Extraction :

    • LC-MS/MS: Perform protein precipitation by adding 500 µL of acetonitrile to 100 µL of plasma. Centrifuge at 14,000 rpm for 10 minutes. Transfer the supernatant and add 0.05% formic acid to enhance ionization[1]. Causality: Removing proteins is mandatory to prevent irreversible fouling of the LC column and severe ion suppression in the MS source.

    • Immunoassay: Dilute the plasma aliquot with the manufacturer-provided assay buffer. Causality: Dilution mitigates matrix interference and brings the highly concentrated TDM samples down into the linear dynamic range of the antibody.

Step 2: Instrumental Analysis
  • LC-MS/MS Execution :

    • Chromatography: Inject 5 µL onto a C18 analytical column. Utilize a gradient elution of water and acetonitrile (both containing 0.1% formic acid) to separate DRV from hydroxy-darunavir.

    • Detection: Operate the triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the specific MRM transitions for DRV and DRV-d6[3].

  • Immunoassay Execution :

    • Plate the diluted samples onto a microtiter plate coated with a DRV-BSA conjugate[2].

    • Introduce the primary anti-DRV antibody, followed by a secondary HRP-conjugated antibody. Add the chromogenic substrate (e.g., TMB) and measure absorbance at 450 nm.

Step 3: Statistical Correlation & Causality Assessment
  • Deming Regression Analysis : Do not use standard ordinary least squares (OLS) regression. OLS assumes the reference method has zero error. Deming regression accounts for measurement errors in both the LC-MS/MS and the Immunoassay. Calculate the slope and intercept. Interpretation: A slope significantly > 1.0 indicates a systematic positive bias in the immunoassay, directly pointing to metabolite cross-reactivity[4].

  • Bland-Altman Analysis : Plot the percentage difference between the two methods against their mean concentration. This visualizes concentration-dependent biases, validating whether the immunoassay safely aligns with LC-MS/MS across the entire therapeutic window without skewing clinical decisions.

Conclusion

While immunoassays provide rapid, cost-effective screening for Darunavir TDM, the inherent risk of hydroxy-darunavir cross-reactivity necessitates careful clinical interpretation[4]. Cross-validation using LC-MS/MS is not merely a regulatory formality; it is a mechanistic necessity to define the precise bias profile of the immunoassay. By employing stable isotope internal standards and rigorous chromatographic separation,1 for antiretroviral quantification[1].

References

  • Preparation and Characterization of Two Immunogens and Production of Polyclonal Antibody with High Affinity and Specificity for Darunavir. PubMed Central (PMC). URL:[Link]

  • Therapeutic drug monitoring and LC-MS/MS. ResearchGate. URL: [Link]

  • Review of Chromatographic Methods Coupled with Modern Detection Techniques Applied in the Therapeutic Drugs Monitoring (TDM). MDPI. URL: [Link]

Sources

Comparative

Comparative Metabolic Profiling of Darunavir Across Preclinical Species and Humans: A Guide for Translational Pharmacokinetics

As drug development professionals, selecting the most predictive preclinical animal model is paramount for accurately forecasting human pharmacokinetics (PK) and toxicity. Darunavir (DRV) is a potent, non-peptidic HIV-1...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals, selecting the most predictive preclinical animal model is paramount for accurately forecasting human pharmacokinetics (PK) and toxicity. Darunavir (DRV) is a potent, non-peptidic HIV-1 protease inhibitor characterized by a unique bis-tetrahydrofuran (bis-THF) moiety. While structurally similar to earlier alternatives like amprenavir, DRV's distinct stereochemistry and binding affinity necessitate a rigorous understanding of its metabolic fate[1].

This guide provides an objective, data-driven comparison of Darunavir’s metabolic profile across humans and key preclinical species (dog, rat, and mouse), detailing the causality behind species selection and providing self-validating experimental protocols for metabolic profiling.

Core Metabolic Pathways of Darunavir

Darunavir undergoes extensive hepatic metabolism, almost exclusively mediated by the cytochrome P450 3A4 (CYP3A4) isozyme[2][3].

Phase I metabolism yields three primary oxidative pathways:

  • Carbamate hydrolysis (Cleavage of the carbamate linkage).

  • Aliphatic hydroxylation (Targeting the isobutyl moiety).

  • Aromatic hydroxylation (Targeting the aniline moiety).

Phase II metabolism, specifically glucuronidation, represents a minor clearance pathway across all studied species[1][4].

DRV_Metabolism DRV Darunavir (DRV) CYP3A4 CYP3A4 Enzyme DRV->CYP3A4 Substrate Glucuronidation Glucuronidation (Minor Phase II) DRV->Glucuronidation UGTs Hydrolysis Carbamate Hydrolysis (Major in Human & Dog) CYP3A4->Hydrolysis Isobutyl Aliphatic Hydroxylation (Isobutyl moiety) CYP3A4->Isobutyl Aniline Aromatic Hydroxylation (Major in Rat) CYP3A4->Aniline Booster Ritonavir / Cobicistat Booster->CYP3A4 Inhibits

Figure 1: Primary metabolic pathways of Darunavir and the inhibitory mechanism of PK boosters.

Cross-Species Comparative Profiling: Evaluating Preclinical Alternatives

To accurately model human PK, we must evaluate how different animal models process the drug. The metabolism of Darunavir is qualitatively similar across humans, dogs, and rats (producing the same metabolites), but diverges significantly in quantitative pathway dominance and enzyme induction[1].

The Dog as a Superior Human Surrogate

In both humans and dogs , the major Phase I metabolic pathway is carbamate hydrolysis [1][2]. Furthermore, dogs do not exhibit enzymatic auto-induction upon repeated dosing. This physiological stability mirrors human responses, making the dog a highly reliable alternative for long-term toxicokinetic modeling[2].

The Limitations of the Rat Model

Conversely, in rats , hydroxylation is the most prevalent metabolic pathway[1]. More critically, DRV acts as a potent inducer of the CYP3A isoenzyme and UDP-glucuronosyltransferase (UDP-GT) in rodents[1][2].

Causality Insight: This auto-induction in rats leads to a less-than-dose-proportional pharmacokinetic profile. Upon repeated oral dosing, the systemic exposure of DRV in rats progressively decreases because the drug accelerates its own metabolism[1]. This confounds long-term toxicity studies, as the artificially lowered exposure levels can mask chronic toxicity signals that might otherwise appear in humans.

Quantitative Data Comparison
SpeciesMajor Phase I PathwayCYP3A Auto-InductionFecal Excretion (%)Urinary Excretion (%)Unchanged Drug in Feces (%)
Human Carbamate HydrolysisNo~82.0%~13.9%6.8% (Unboosted) / 41.2% (Boosted)
Dog Carbamate HydrolysisNo~86.0%~4.0%~26.0%
Rat HydroxylationYes (CYP3A & UDP-GT)~94.0%~4.0%~12.3%

Table 1: Comparative metabolic and excretion metrics of Darunavir across species[1][2][5][6].

Experimental Protocols for Comparative Metabolic Profiling

To ensure scientific integrity, metabolic profiling must rely on self-validating systems. The following protocols detail the in vitro and in vivo methodologies used to generate the comparative data above.

Protocol A: In Vitro Cytochrome P450 Phenotyping & Stability

Objective: Determine intrinsic clearance ( CLint​ ) and identify the specific CYP isozymes responsible for metabolism across species.

  • Preparation: Thaw Human, Dog, and Rat Liver Microsomes (HLM, DLM, RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation Mixture: Combine microsomes (1 mg/mL final protein concentration) with Darunavir (1 µM final concentration) in the buffer.

  • Self-Validating Controls:

    • Negative Control: Omit NADPH. Causality: This differentiates true enzymatic degradation from chemical instability in the buffer.

    • Positive Inhibition Control: Pre-incubate a parallel sample with 1 µM Ketoconazole. Causality: Ketoconazole is a potent CYP3A4 inhibitor. Observing a halt in DRV depletion in this control definitively proves that the metabolism is CYP3A-dependent, preventing false-positive clearance rates[3].

  • Reaction Initiation & Termination: Initiate the reaction by adding 1 mM NADPH. Incubate at 37°C. At designated time points (0, 15, 30, 60 minutes), extract 50 µL aliquots and quench in 150 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify parent drug depletion and identify oxidative metabolites.

Protocol B: In Vivo Mass Balance and Excretion Profiling

Objective: Quantify the routes of elimination and mass balance using a radiolabeled drug.

  • Dosing: Administer a single oral dose of 14C -Darunavir (e.g., 400 mg equivalent) to the test species[6].

  • Sample Collection: House subjects in metabolic cages. Collect urine and feces continuously at 24-hour intervals for up to 168 hours (7 days).

  • Extraction: Homogenize fecal samples in methanol to extract unchanged darunavir and its metabolites.

  • Quantification: Utilize liquid scintillation counting (LSC) to determine total radioactivity. Employ radio-HPLC to separate and quantify specific metabolite fractions (e.g., carbamate hydrolysis products vs. unchanged parent drug)[4][6].

Workflow InVitro In Vitro Profiling (Liver Microsomes) Sub1 Incubation with NADPH & Species InVitro->Sub1 InVivo In Vivo Profiling (Mass Balance) Sub3 14C-Darunavir Administration InVivo->Sub3 Sub2 LC-MS/MS Metabolite ID Sub1->Sub2 Data Cross-Species Comparison Matrix Sub2->Data Sub4 Feces/Urine Radio-HPLC Sub3->Sub4 Sub4->Data

Figure 2: Integrated in vitro and in vivo experimental workflow for comparative metabolic profiling.

The Impact of Pharmacokinetic Enhancers (Boosting)

In clinical practice, Darunavir is rapidly cleared by CYP3A4 and is therefore never administered alone. It is co-administered with a pharmacokinetic enhancer—either Ritonavir (RTV) or Cobicistat (COBI)[2][7].

Mechanistic Shift in Metabolism: RTV and COBI act as potent, mechanism-based inhibitors of CYP3A4. Co-administration profoundly alters the metabolic profile of DRV by significantly inhibiting carbamate hydrolysis, isobutyl aliphatic hydroxylation, and aniline aromatic hydroxylation[4].

Translational Impact: In unboosted human subjects, unchanged DRV in feces accounts for only ~6.8% to 8.0% of the administered dose[2][6]. When boosted with RTV, the excretion of unchanged DRV in feces jumps to ~41.2% to 48.8%[5][6]. This massive reduction in metabolic degradation corresponds to an approximate 14-fold increase in systemic exposure, transforming DRV into a highly efficacious therapeutic agent[3][5].

References

  • center for drug evaluation and - accessdata.fda.gov (NDA 21-976) | fda.gov | 1

  • Rezolsta, INN-darunavir/cobicistat - EMA | europa.eu | 2

  • Darunavir 800 mg film-coated tablets - TMDA | tmda.go.tz |5

  • center for drug evaluation and - accessdata.fda.gov (Clinical Pharmacology) | fda.gov | 3

  • Proposed metabolic scheme for darunavir (TMC114, R319064) in humans. | researchgate.net | 4

  • Absorption, Metabolism, and Excretion of Darunavir, a New Protease Inhibitor, Administered Alone and with Low-Dose Ritonavir in Healthy Subjects | researchgate.net | 6

  • Ritonavir or Darunavir-Cobicistat In Vitro - ASM Journals | asm.org | 7

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Darunavir N-beta-D-glucuronide

Introduction: Beyond the Benchtop—A Commitment to Safety and Environmental Integrity In the fast-paced world of drug discovery and development, our focus is often fixed on synthesis, efficacy, and analysis. However, the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond the Benchtop—A Commitment to Safety and Environmental Integrity

In the fast-paced world of drug discovery and development, our focus is often fixed on synthesis, efficacy, and analysis. However, the lifecycle of a chemical entity does not end when an experiment is complete. As researchers and scientists, our responsibility extends to the safe and compliant disposal of every compound we handle, including metabolic byproducts like Darunavir N-beta-D-glucuronide. This guide provides a comprehensive, technically-grounded framework for managing this specific waste stream. The procedures outlined herein are designed not merely to meet regulatory requirements, but to foster a culture of safety, ensuring the protection of our personnel and the environment.

Darunavir is a potent HIV-1 protease inhibitor, and its N-beta-D-glucuronide is a relevant metabolite in pharmacokinetic studies.[1][2] While the toxicological profile of this specific metabolite is not as extensively documented as the parent drug, sound scientific practice dictates that it be handled with a level of caution commensurate with the parent compound until proven otherwise. This principle of proactive safety is the foundation of the following protocols.

Part 1: Hazard Identification and Risk Assessment

The parent compound, Darunavir, is classified with several hazards that must be respected.[5] The Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH) recommend that drugs with potential for toxicity, even at low doses, be handled as hazardous.[6][7][8] This conservative approach is essential for protecting laboratory personnel from potential exposure through skin contact, inhalation, or ingestion.

Table 1: Hazard Profile of Parent Compound (Darunavir)

Hazard Classification GHS Category Hazard Statement Source
Acute Toxicity, Oral Category 4 Harmful if swallowed. [9][5]
Acute Toxicity, Dermal Category 4 Harmful in contact with skin. [9]
Skin Corrosion/Irritation Category 2 Causes skin irritation. [5]
Serious Eye Damage/Irritation Category 2A Causes serious eye irritation. [9][5]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. |[5] |

Causality of Precaution: The glucuronidation process generally increases the water solubility of a compound to facilitate excretion. However, it does not necessarily negate the inherent toxicological properties of the pharmacologically active parent molecule. Therefore, until specific data for the metabolite becomes available, assuming a similar hazard profile is a scientifically sound and self-validating safety measure.

Part 2: Waste Characterization and Segregation Workflow

Proper segregation at the point of generation is the most effective way to ensure compliant disposal.[10] Pharmaceutical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][12] All personnel must be trained to characterize and segregate waste correctly to prevent cross-contamination and illegal disposal.[13][14]

The following decision workflow, presented as a Graphviz diagram, provides a logical pathway for characterizing waste containing Darunavir N-beta-D-glucuronide.

WasteSegregation start Waste Containing Darunavir N-beta-D-glucuronide is_sharp Is the waste a sharp? (Needle, glass, blade) start->is_sharp is_liquid Is the waste liquid? is_sharp->is_liquid No (Solid) sharps_container Black Pharmaceutical Sharps Container is_sharp->sharps_container Yes liquid_container Black Pharmaceutical Liquid Waste Container (Sealed, Labeled) is_liquid->liquid_container Yes solid_container Black Pharmaceutical Solid Waste Container is_liquid->solid_container No deactivation_note Do NOT sewer (drain) dispose. liquid_container->deactivation_note

Caption: Waste segregation decision tree for Darunavir N-beta-D-glucuronide.

Part 3: Step-by-Step Disposal Protocols

Adherence to standardized protocols is paramount for safety and compliance. These methodologies are designed for research laboratory settings.

Protocol 3.1: Disposal of Solid Waste

This protocol applies to non-sharp, solid materials contaminated with Darunavir N-beta-D-glucuronide, such as personal protective equipment (PPE), weigh boats, contaminated bench paper, and empty vials.

Methodology:

  • Don PPE: Before handling waste, ensure you are wearing appropriate PPE, including a lab coat, safety glasses, and two pairs of chemical-resistant gloves (e.g., nitrile).[15]

  • Designate Waste Container: Use a designated, puncture-resistant waste container clearly labeled as "Hazardous Drug Waste" or "Pharmaceutical Waste for Incineration."[8] These are often black containers to distinguish them from other waste streams.

  • Collect Waste: At the point of generation, place all contaminated solid items directly into the designated black pharmaceutical waste container.

  • Avoid Compaction: Do not manually compact the waste in the container. This can generate aerosols and risks puncture or exposure.

  • Secure Container: When the container is three-quarters full, securely close and seal the lid.

  • Label for Pickup: Ensure the container is labeled with the date, generating lab/researcher, and the primary chemical contents.

  • Schedule Disposal: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for incineration.[8]

Protocol 3.2: Disposal of Liquid Waste

This protocol applies to bulk solutions, unused media, and other aqueous or solvent-based liquids containing Darunavir N-beta-D-glucuronide. Under no circumstances should this waste be disposed of down the drain. [11][16]

Methodology:

  • Don PPE: Wear a lab coat, chemical splash goggles, and double chemical-resistant gloves.

  • Designate Waste Container: Use a dedicated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene bottle with a screw cap) for liquid pharmaceutical waste.

  • Label Container: Pre-label the container with a "Hazardous Waste" label, specifying "Pharmaceutical Waste," the full chemical name "Darunavir N-beta-D-glucuronide," and the approximate concentration and solvent.

  • Collect Waste: Using a funnel, carefully pour the liquid waste into the designated container. Work within a chemical fume hood if there is a risk of vapor or aerosol generation.

  • Secure Container: Tightly seal the container cap after each addition. Do not overfill; leave at least 10% headspace to allow for expansion.

  • Store Safely: Store the sealed container in a designated secondary containment bin in a secure, well-ventilated area away from incompatible materials.

  • Schedule Disposal: Once the container is full, contact your institution's EHS department for proper disposal, typically via high-temperature incineration.[17]

Protocol 3.3: Disposal of Contaminated Sharps

This protocol applies to any sharp object, such as needles, syringes, glass pipettes, or vials that have been in contact with Darunavir N-beta-D-glucuronide.

Methodology:

  • Use Designated Sharps Container: Immediately place all contaminated sharps into a puncture-proof, leak-resistant sharps container specifically designated for hazardous pharmaceutical waste (often a black sharps container).[8][18]

  • Do Not Recap Needles: Never recap, bend, or break contaminated needles.

  • Point of Use Disposal: Place the sharps container as close to the point of use as is practical to minimize the transport of exposed sharps.

  • Secure and Dispose: When the container is three-quarters full, lock the lid permanently.

  • Schedule Disposal: Manage the sealed container as hazardous pharmaceutical waste and arrange for EHS pickup.

Part 4: Overall Waste Management Workflow

The entire process, from generation to final disposition, must be a closed-loop, self-validating system. The following workflow illustrates the key stages and responsibilities.

DisposalWorkflow cluster_lab Laboratory Responsibility cluster_ehs EHS Responsibility generation Point of Generation (Experimentation) segregation Waste Segregation (Per Protocol 2.0) generation->segregation accumulation Secure Accumulation (Labeled, Sealed Containers) segregation->accumulation request Request EHS Pickup (Via Institutional System) accumulation->request pickup EHS Collection from Laboratory request->pickup Handover transport Transport to Central Accumulation Area pickup->transport disposal Final Disposition (Licensed Vendor for Incineration) transport->disposal

Sources

Handling

Personal protective equipment for handling DARUNAVIR N-BETA-D-GLUCURONIDE

Comprehensive Safety and Operational Guide for Handling Darunavir N-beta-D-Glucuronide As a Senior Application Scientist overseeing bioanalytical and pharmacokinetic (PK) workflows, I recognize that handling active pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling Darunavir N-beta-D-Glucuronide

As a Senior Application Scientist overseeing bioanalytical and pharmacokinetic (PK) workflows, I recognize that handling active pharmaceutical ingredients (APIs) and their major metabolites requires rigorous, uncompromising safety protocols. Darunavir N-beta-D-glucuronide is an N-glucuronide metabolite of the HIV protease inhibitor darunavir, frequently utilized as a reference standard in LC-MS/MS profiling and stability assays[1].

While it is a metabolite, it must be handled with the same high-potency containment strategies as the parent API. This guide provides a self-validating operational framework designed to prevent occupational exposure, sensitization, and laboratory cross-contamination.

Risk Assessment & The Causality of Containment

Understanding why we implement specific engineering controls and Personal Protective Equipment (PPE) is the foundation of laboratory safety.

  • Physical State Hazards: Darunavir N-beta-D-glucuronide is typically supplied as a lyophilized powder or crystalline solid. The primary occupational risk is micro-aerosolization during the opening of vials and weighing procedures[2].

  • Electrostatic Properties: Pharmaceutical powders frequently carry static charges. Transferring them with standard spatulas can cause the powder to "jump," leading to immediate inhalation risks and invisible surface contamination.

  • Toxicological Profile: While specific Occupational Exposure Limits (OELs) for the glucuronide metabolite may not be perfectly defined, the parent compound Darunavir requires strict control of airborne concentrations. Exposure can lead to skin irritation, respiratory sensitization, and systemic toxicity if swallowed[2][3].

Personal Protective Equipment (PPE) Matrix

To ensure a self-validating safety system, PPE must be scaled according to the energy of the operation. Handling dry powder requires significantly higher containment than handling reconstituted liquids.

Operational PhaseHand ProtectionEye & Face ProtectionRespiratory ProtectionBody ProtectionPrimary Engineering Control
Powder Weighing & Transfer Double-layered impervious nitrile gloves[4]Tightly fitting safety goggles (EN 166/NIOSH)[5]N95, FFP2, or FFP3 respirator[2]Flame/fire-resistant lab coat[5]Powder containment booth or BSC (Face velocity >1 m/s)[3]
Reconstitution & Dilution Single impervious nitrile glovesSafety glasses with side shieldsNot required if handled inside hoodStandard lab coatChemical Fume Hood
LC-MS/MS Analysis Single nitrile glovesSafety glassesNot requiredStandard lab coatLocal exhaust ventilation at MS source

Operational Workflow & PPE Integration

The following diagram illustrates the logical relationship between the experimental workflow, containment strategies, and waste generation.

G Storage 1. Storage & Equilibration Store at -20°C Thaw to RT before opening Weighing 2. Powder Weighing Isolator / Powder Hood Double Nitrile, N95, Goggles Storage->Weighing Transfer sealed vial Recon 3. Reconstitution Add Solvent (MeOH/Water) Fume Hood (Face Vel >1 m/s) Weighing->Recon Transfer powder (Minimize aerosol) Waste 5. Waste Management Incineration of Solids/Liquids Do not flush down drains Weighing->Waste Contaminated PPE & Weigh Boats Analysis 4. LC-MS/MS Analysis Sealed Autosampler Vials Standard Lab PPE Recon->Analysis Aliquot liquid Recon->Waste Solvent Waste Analysis->Waste Dispose vials

Workflow for handling Darunavir N-beta-D-glucuronide, detailing containment and PPE at each stage.

Step-by-Step Methodologies

Protocol 1: Safe Weighing and Reconstitution

This protocol is designed to minimize the handling of dry powder, thereby neutralizing the primary vector for occupational exposure.

  • Equilibration: Remove the sealed vial from -20°C storage and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes.

    • Causality: Opening a cold vial introduces ambient moisture, which degrades the glucuronide conjugate and causes the powder to clump, drastically increasing handling difficulty and the likelihood of spills.

  • Enclosure Setup: Perform all dry powder handling inside a highly ventilated enclosure, such as a powder containment booth or a Class II Biological Safety Cabinet (BSC), ensuring a face velocity of at least 1 m/s (200 feet/minute)[3].

  • PPE Donning: Don a flame-resistant lab coat, tightly fitting safety goggles, and an N95/FFP3 respirator[3][5]. Apply double-layered impervious nitrile gloves[4].

  • Static Mitigation: Use an anti-static gun (e.g., Zerostat) on the weigh boat and the analytical balance.

    • Causality: Neutralizing static electricity prevents the fine API powder from aerosolizing or adhering to the walls of the balance enclosure, ensuring accurate dosing and preventing contamination.

  • In-Situ Reconstitution: Instead of transferring the dry powder to a secondary container, tare the original vial, remove the required mass, and immediately add the reconstitution solvent (e.g., 50% Methanol/Water) directly to the weighing vessel inside the hood.

    • Causality: Wetting the powder immediately eliminates the risk of airborne dust generation during subsequent transfers[5].

  • Self-Validating Exit: Before removing your hands from the containment hood, peel off the outer layer of nitrile gloves.

    • Causality: This guarantees that no microscopic API dust is transferred to laboratory door handles, pipettes, or computer keyboards.

Protocol 2: Spill Containment and Decontamination

In the event of an accidental powder release, aggressive dry cleaning methods must be strictly avoided.

  • Immediate Isolation: If a powder spill occurs outside of containment, evacuate non-essential personnel and allow aerosols to settle[4].

  • PPE Escalation: Ensure full PPE is worn, including a fitted respirator and double gloves.

  • Wet Cleanup: Do NOT use dry sweeping or compressed air, as this resuspends the API into the operator's breathing zone[3]. Moisten an absorbent towel with water or a suitable solvent (e.g., alcohol) and gently cover the spill to trap the powder[6][7].

  • HEPA Vacuuming: For larger spills or broken glass, use a dedicated HEPA-filtered vacuum[7].

  • Surface Decontamination: Scrub the affected equipment and surfaces with alcohol, followed by a standard soap and water wash[2][6].

Disposal and Waste Management Plan

Darunavir N-beta-D-glucuronide and its parent compound are biologically active and must never be introduced into standard municipal waste streams[8].

  • Solid Waste: All contaminated consumables (pipette tips, weigh boats, empty vials) and outer gloves must be placed in a sealed, appropriately labeled plastic bag inside the containment hood before being transferred to a dedicated biohazardous/chemical solid waste bin for incineration[3][4].

  • Liquid Waste: LC-MS/MS mobile phase waste and reconstitution solvent waste containing traces of the metabolite must be collected in dedicated, clearly labeled organic waste carboys. Do not allow the material to enter sewers, surface water, or ground water[6][8].

  • PPE Disposal: Inspect gloves prior to use and utilize proper glove removal techniques (peeling from the wrist, turning inside out) to avoid skin contact with the outer contaminated surface. Dispose of gloves immediately after use in accordance with local environmental regulations[4].

References

  • Title: Darunavir (ethanolate)
  • Source: fishersci.
  • Source: lupin.
  • Source: echemi.
  • Source: medchemexpress.
  • Source: researchgate.
  • Source: cipla.
  • Source: jnjmedicalconnect.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DARUNAVIR N-BETA-D-GLUCURONIDE
Reactant of Route 2
DARUNAVIR N-BETA-D-GLUCURONIDE
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